Product packaging for 2,4-Dihydroxybenzylamine(Cat. No.:CAS No. 63452-56-2)

2,4-Dihydroxybenzylamine

Cat. No.: B1203790
CAS No.: 63452-56-2
M. Wt: 139.15 g/mol
InChI Key: BJJYHNCUAZNAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Dihydroxybenzylamine, also known as this compound, is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2 B1203790 2,4-Dihydroxybenzylamine CAS No. 63452-56-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c8-4-5-1-2-6(9)3-7(5)10/h1-3,9-10H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJYHNCUAZNAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93777-56-1 (mesylate)
Record name 2,4-Dihydroxybenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063452562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70212875
Record name 2,4-Dihydroxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63452-56-2
Record name 2,4-Dihydroxybenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063452562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dihydroxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,4-Dihydroxybenzylamine from Resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathway for producing 2,4-dihydroxybenzylamine, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, resorcinol. This document details the core chemical transformations, presents quantitative data in a structured format, provides explicit experimental protocols, and visualizes the process through clear diagrams.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from resorcinol is most effectively achieved through a two-step process. The initial step involves the introduction of a formyl group onto the resorcinol ring to yield the intermediate, 2,4-dihydroxybenzaldehyde. This is followed by the reductive amination of the aldehyde to the desired primary amine.

Step 1: Formylation of Resorcinol to 2,4-Dihydroxybenzaldehyde

Several established methods exist for the formylation of resorcinol. Among these, the Vilsmeier-Haack reaction is a widely employed and efficient method, noted for its high yields.[1][2] Alternative methods include the Gattermann reaction, the Reimer-Tiemann reaction, and the Duff reaction.[1] This guide will focus on the Vilsmeier-Haack reaction due to its favorable reported outcomes.[3]

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an activated aromatic ring such as resorcinol.[1]

Reaction Scheme:

Vilsmeier_Haack cluster_reactants Reactants cluster_product Product Resorcinol Resorcinol DHBA 2,4-Dihydroxybenzaldehyde Resorcinol->DHBA Acetonitrile, -15°C to RT Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->DHBA

Caption: Vilsmeier-Haack formylation of resorcinol.

Experimental Protocol: Vilsmeier-Haack Reaction

This protocol is adapted from established high-yield procedures.[2][3]

Materials:

  • Resorcinol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (anhydrous)

  • Ice

  • Water

Procedure:

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, add anhydrous acetonitrile. Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.1 eq) to the acetonitrile. To this cooled solution, add N,N-dimethylformamide (1.1 eq) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.[2]

  • Formylation Reaction: Cool the Vilsmeier reagent suspension to -15°C. Separately, dissolve resorcinol (1.0 eq) in anhydrous acetonitrile. Add this resorcinol solution dropwise to the cold Vilsmeier reagent suspension over 1-2 hours, ensuring the internal temperature does not rise above -10°C. A precipitate of the formamidinium salt will form.[2]

  • Reaction Completion and Intermediate Isolation: After the addition is complete, stir the reaction mixture at -15°C for an additional 2 hours, then allow it to warm to room temperature and stir for another hour. Cool the mixture to 5°C and filter the precipitated formamidinium salt. Wash the solid with cold, dry acetonitrile and dry it under vacuum.[2]

  • Hydrolysis: Add the dried intermediate salt to warm water (approximately 50°C) and stir. The salt will dissolve and hydrolyze to form 2,4-dihydroxybenzaldehyde.[2]

  • Product Isolation: Cool the aqueous solution in an ice bath. The product, 2,4-dihydroxybenzaldehyde, will precipitate as a crystalline solid. Filter the product, wash it with cold water, and dry it under vacuum.[2]

Quantitative Data for Formylation of Resorcinol
ReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Vilsmeier-Haack POCl₃/DMFAcetonitrile-15 to 32365-75[3]
Reimer-Tiemann Chloroform, NaOHWater60-804Moderate[1]
Gattermann HCN, HCl, Lewis AcidEtherNot SpecifiedNot SpecifiedHigh[1]
Duff HexamethylenetetramineGlycerol150-1602-3~18[1]

Step 2: Reductive Amination of 2,4-Dihydroxybenzaldehyde

The second step in the synthesis is the conversion of the aldehyde functional group of 2,4-dihydroxybenzaldehyde into a primary amine. The Leuckart reaction is a classic and effective method for this transformation.[4][5][6]

The Leuckart Reaction

The Leuckart reaction is a reductive amination process that utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[5] The reaction proceeds by the formation of an imine intermediate, which is then reduced in situ.[4]

Reaction Scheme:

Leuckart_Reaction cluster_reactants Reactants cluster_product Product DHBA 2,4-Dihydroxybenzaldehyde DHBamine This compound DHBA->DHBamine Heat (120-130°C) AmmoniumFormate Ammonium Formate AmmoniumFormate->DHBamine

Caption: Leuckart reaction for the synthesis of this compound.

Experimental Protocol: Leuckart Reaction

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Ammonium formate

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dihydroxybenzaldehyde (1.0 eq) and ammonium formate (excess, e.g., 3-5 eq).

  • Heating: Heat the mixture to a temperature of 120-130°C.[5] The reaction is typically run neat (without a solvent).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable method, such as Thin Layer Chromatography (TLC). The reaction time can vary, but it is often several hours.

  • Hydrolysis of the Intermediate: After the reaction is complete, cool the mixture and add an aqueous solution of hydrochloric acid. Heat the mixture to reflux to hydrolyze the formamide intermediate to the primary amine.

  • Product Isolation: Cool the reaction mixture and basify it with a sodium hydroxide solution to precipitate the free amine. The crude this compound can then be collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system.

Quantitative Data for Reductive Amination
ParameterValueReference
Reaction Type Reductive Amination (Leuckart)[5]
Nitrogen Source Ammonium formate or formamide[5]
Reducing Agent Formic acid (from ammonium formate) or formamide[5]
Temperature 120-130°C (for ammonium formate)[5]
>165°C (for formamide)[5]

Overall Synthetic Workflow

The complete synthesis of this compound from resorcinol is summarized in the following workflow diagram.

Overall_Workflow Resorcinol Resorcinol Vilsmeier Vilsmeier-Haack Reaction Resorcinol->Vilsmeier DHBA 2,4-Dihydroxybenzaldehyde Vilsmeier->DHBA Leuckart Leuckart Reaction DHBA->Leuckart DHBamine This compound Leuckart->DHBamine Purification Purification (Recrystallization) DHBamine->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a robust and efficient two-step synthesis of this compound from resorcinol. The Vilsmeier-Haack reaction provides a high-yield route to the key intermediate, 2,4-dihydroxybenzaldehyde, which is then effectively converted to the target primary amine via the Leuckart reaction. The detailed experimental protocols and compiled quantitative data offer a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Careful execution of these procedures should enable the successful and reproducible synthesis of this compound for further applications.

References

Spectroscopic Analysis of 2,4-Dihydroxybenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dihydroxybenzylamine (also known as 4-(aminomethyl)benzene-1,3-diol). Due to the limited availability of public domain experimental spectra for this compound, this document presents a detailed analysis of predicted spectroscopic data and offers experimental data for the closely related isomer, 3,4-Dihydroxybenzylamine, as a valuable comparative reference. This guide includes structured data tables for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed, generalized experimental protocols. Additionally, logical workflows and structural relationships are visualized using Graphviz diagrams to aid in the understanding of the analytical processes.

Introduction

This compound is a phenolic amine of interest in medicinal chemistry and drug development due to its structural similarity to biologically active compounds. Spectroscopic analysis is a cornerstone for the unequivocal identification and characterization of such molecules. This guide aims to provide researchers with a foundational understanding of the expected spectroscopic signature of this compound. While experimental data for this specific molecule is scarce, this guide compiles predicted data and relevant experimental data from its isomer, 3,4-Dihydroxybenzylamine, to serve as a practical reference.

Spectroscopic Data

The following sections present the available spectroscopic data. It is important to note that the NMR data for this compound is predicted, while the data for 3,4-Dihydroxybenzylamine is experimental.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

Spectrum Chemical Shift (δ, ppm) Assignment
¹H NMR (Predicted)~6.9 (d)Aromatic (H-6)
~6.3 (dd)Aromatic (H-5)
~6.2 (d)Aromatic (H-3)
~3.8 (s)-CH₂-NH₂
¹³C NMR (Predicted)~157Aromatic (C-OH)
~156Aromatic (C-OH)
~130Aromatic (C-H)
~115Aromatic (C-CH₂NH₂)
~107Aromatic (C-H)
~103Aromatic (C-H)
~45-CH₂-NH₂

Note: Predicted data is based on computational models and may differ from experimental values.

Table 2: Experimental ¹H and ¹³C NMR Spectroscopic Data for 3,4-Dihydroxybenzylamine

Spectrum Chemical Shift (δ, ppm) Assignment
¹H NMR (D₂O)6.83 (d, J=1.9 Hz)Aromatic (H-2)
6.78 (d, J=8.0 Hz)Aromatic (H-5)
6.67 (dd, J=8.0, 1.9 Hz)Aromatic (H-6)
3.88 (s)-CH₂-NH₂
¹³C NMR145.5Aromatic (C-OH)
143.8Aromatic (C-OH)
129.5Aromatic (C-CH₂NH₂)
118.9Aromatic (C-H)
116.4Aromatic (C-H)
115.8Aromatic (C-H)
45.3-CH₂-NH₂
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted and a Representative IR Absorption Bands for Dihydroxybenzylamines

Frequency Range (cm⁻¹) Vibration Type Functional Group
3400-3200O-H stretch, N-H stretchPhenolic -OH, Amine -NH₂
3100-3000C-H stretchAromatic C-H
2950-2850C-H stretchAliphatic C-H (-CH₂-)
1620-1580C=C stretchAromatic ring
1520-1480C=C stretchAromatic ring
1300-1200C-O stretchPhenolic C-O
1200-1000C-N stretchAliphatic C-N
900-675C-H bendAromatic C-H out-of-plane
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. The monoisotopic mass of this compound is 139.0633 Da.[1]

Table 4: Mass Spectrometry Data

Technique m/z Value Interpretation
High-Resolution MS (HRMS)~139.0633[M+H]⁺ or M⁺, corresponding to C₇H₉NO₂
Low-Resolution MS (LRMS)139Molecular Ion (M⁺)
122[M-NH₃]⁺
107[M-CH₂NH₂]⁺

Experimental Protocols

The following are generalized protocols representative of the techniques used to acquire the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio, typically 16 or 32 scans. A relaxation delay of 1-2 seconds is used between pulses.

  • ¹³C NMR Acquisition: Due to the lower natural abundance of ¹³C, more scans are required, often 1024 or more. A longer relaxation delay of 2-5 seconds is typically employed.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: The FT-IR spectrum is recorded on a spectrometer equipped with a suitable detector.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted depending on the ionization technique.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used.

  • Data Acquisition (ESI): The sample solution is introduced into the ion source via direct infusion or through a liquid chromatograph (LC). The mass analyzer is scanned over a relevant mass range (e.g., m/z 50-500).

  • Data Acquisition (EI): The sample is introduced via a direct insertion probe or a gas chromatograph (GC). The sample is ionized with a standard electron energy of 70 eV.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationship between 2,4- and 3,4-dihydroxybenzylamine.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

A general workflow for the spectroscopic analysis of a chemical compound.

Isomer_Comparison cluster_24 This compound cluster_34 3,4-Dihydroxybenzylamine A C₇H₉NO₂ MW: 139.15 B C₇H₉NO₂ MW: 139.15 A->B Structural Isomers

Structural relationship between 2,4- and 3,4-dihydroxybenzylamine.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2,4-Dihydroxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxybenzylamine (2,4-DHBA) is a small molecule of significant interest due to its specific and potent inhibitory action on a critical cellular enzyme, glutathione reductase. This technical guide provides a comprehensive overview of the core mechanism of action of 2,4-DHBA, focusing on its interaction with glutathione reductase. The information presented herein is intended to support further research and drug development efforts targeting cellular redox pathways.

Core Mechanism of Action: Inhibition of Glutathione Reductase

The primary and most well-documented mechanism of action of this compound is the inhibition of glutathione reductase (GR).[1] GR is a crucial flavoenzyme responsible for maintaining a high intracellular ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG), a key determinant of the cellular redox state.[1] By catalyzing the NADPH-dependent reduction of GSSG to GSH, GR protects cells from oxidative damage.

The inhibition of glutathione reductase by 2,4-DHBA is characterized by several key features:

  • Irreversibility: The inhibition is not reversible by methods such as gel filtration, indicating a stable, likely covalent, modification of the enzyme.[1]

  • Time-Dependence: The degree of inhibition increases with the duration of exposure of the enzyme to 2,4-DHBA.[1]

  • NADPH Dependence: The inhibitory action of 2,4-DHBA on glutathione reductase requires the presence of the cofactor NADPH.[1] This suggests that the enzyme must be in a reduced state for the inhibitor to bind or react.

  • Competition with Oxidized Glutathione (GSSG): 2,4-DHBA competes with the enzyme's natural substrate, GSSG.[1] This indicates that the inhibitor interacts with the GSSG binding site or a closely related site on the enzyme.

  • Stoichiometric Titration: The inhibition involves a stoichiometric titration of the enzyme, implying that a specific number of 2,4-DHBA molecules are required to inactivate each enzyme molecule.[1]

  • Potential Free Radical Mechanism: The inhibitory process may involve a free radical effect at or near the active site of glutathione reductase.[1] This is supported by the observation that reducing agents like glutathione and dithioerythritol can protect the enzyme from inhibition.[1]

A structure-activity analysis has revealed that the inhibitory effect on glutathione reductase is unique to the this compound structure among other meta-dihydroxybenzene derivatives.[1]

Quantitative Data

ParameterDescriptionReference
Inhibition Type Irreversible, Time-Dependent[1]
Cofactor Requirement NADPH[1]
Competition Competitive with oxidized glutathione (GSSG)[1]
Reversibility Not reversed by gel filtration[1]
Mechanism Stoichiometric titration; potential free radical involvement[1]

Signaling Pathway

The following diagram illustrates the glutathione redox cycle and the point of inhibition by this compound.

cluster_redox_cycle Glutathione Redox Cycle cluster_inhibition Inhibition GSSG GSSG (Oxidized Glutathione) GR Glutathione Reductase GSSG->GR GSH 2 GSH (Reduced Glutathione) GSH->GSSG GPx GPx Glutathione Peroxidase NADPH NADPH + H+ NADPH->GR NADP NADP+ GR->GSH GR->NADP ROS Reactive Oxygen Species (ROS) H2O 2 H2O H2O2 H2O2 H2O2->H2O GPx DHBA This compound DHBA->GR Inhibits

Caption: Inhibition of Glutathione Reductase by 2,4-DHBA disrupts the glutathione redox cycle.

Experimental Protocols

Key Experiment: Glutathione Reductase Inhibition Assay

This protocol describes a general method to assess the inhibition of glutathione reductase activity by this compound.

1. Materials and Reagents:

  • Purified glutathione reductase (e.g., from yeast or human erythrocytes)

  • This compound (2,4-DHBA)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • GSSG (Glutathione disulfide, oxidized form)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5) containing EDTA (e.g., 1 mM)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a stock solution of glutathione reductase in potassium phosphate buffer. The final concentration in the assay should be determined empirically to give a linear rate of NADPH oxidation for at least 5 minutes.

  • NADPH Solution: Prepare a stock solution of NADPH in potassium phosphate buffer. A typical final concentration in the assay is 0.1-0.2 mM.

  • GSSG Solution: Prepare a stock solution of GSSG in potassium phosphate buffer. A typical final concentration in the assay is 1-2 mM.

  • 2,4-DHBA Solution: Prepare a stock solution of 2,4-DHBA in a suitable solvent (e.g., ethanol or DMSO) and dilute to various concentrations in potassium phosphate buffer. Ensure the final solvent concentration in the assay does not affect enzyme activity.

3. Assay Procedure:

  • Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to a constant temperature (e.g., 25°C or 37°C).

  • In a cuvette, add the following in order:

    • Potassium phosphate buffer

    • NADPH solution

    • 2,4-DHBA solution (or vehicle control)

    • Glutathione reductase solution

  • Incubate the mixture for a defined pre-incubation time to allow for the time-dependent inhibition to occur.

  • Initiate the reaction by adding the GSSG solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes). The rate of decrease in absorbance is proportional to the rate of NADPH oxidation and thus to the glutathione reductase activity.

  • Calculate the rate of reaction (ΔA340/min).

  • Compare the rates of reaction in the presence and absence of 2,4-DHBA to determine the percent inhibition.

4. Data Analysis:

For time-dependent, irreversible inhibition, the data can be analyzed by plotting the natural logarithm of the remaining enzyme activity versus the pre-incubation time at different concentrations of 2,4-DHBA. The apparent first-order rate constant of inactivation (kobs) can be determined from the slope of these plots.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the inhibition of glutathione reductase by this compound.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, NADPH, GSSG, GR, 2,4-DHBA) mix_components Mix Assay Components (Buffer, NADPH, 2,4-DHBA, GR) prep_reagents->mix_components pre_incubate Pre-incubate mix_components->pre_incubate initiate_reaction Initiate Reaction with GSSG pre_incubate->initiate_reaction measure_absorbance Monitor Absorbance at 340 nm initiate_reaction->measure_absorbance calc_rate Calculate Reaction Rate (ΔA340/min) measure_absorbance->calc_rate det_inhibition Determine % Inhibition calc_rate->det_inhibition kinetic_analysis Kinetic Analysis (e.g., k_obs) det_inhibition->kinetic_analysis

References

Biological activity of 2,4-Dihydroxybenzylamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of 2,4-Dihydroxybenzylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (2,4-DHBA) and its derivatives represent a compelling class of compounds with a wide array of biological activities. The presence of a catechol-like resorcinol ring and a reactive benzylamine moiety provides a scaffold ripe for chemical modification and exploration. These structural features are key to their functions, which span from specific enzyme inhibition to broad-spectrum antimicrobial and anticancer effects. This technical guide offers a comprehensive overview of the known biological activities of 2,4-DHBA derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to aid in future research and therapeutic development.

Core Biological Activities

The therapeutic potential of this compound and its related structures, particularly Schiff base derivatives of the corresponding 2,4-dihydroxybenzaldehyde, stems from their interactions with crucial biological systems. Key activities include enzyme inhibition, anticancer effects, and antioxidant properties.

Enzyme Inhibition

Glutathione Reductase (GR) Inhibition: The parent compound, this compound, is a specific and irreversible inhibitor of glutathione reductase, a critical enzyme for maintaining the intracellular reduced glutathione pool.[1] The inhibition is time-dependent and requires the presence of the cofactor NADPH.[1] Unlike many inhibitors, 2,4-DHBA's action is rapid and involves a stoichiometric titration of the enzyme, suggesting a highly specific mechanism.[1] The protective effects of glutathione and dithioerythritol against inhibition indicate that 2,4-DHBA interacts at or near the enzyme's active site.[1]

Heat Shock Protein 90 (Hsp90) Inhibition: Schiff base derivatives of the related 2,4-dihydroxybenzaldehyde have emerged as potent small-molecule inhibitors of Hsp90.[2][3] Hsp90 is a molecular chaperone essential for the stability and function of numerous oncogenic proteins.[3][4] By inhibiting the ATPase activity of Hsp90, these derivatives trigger the degradation of these client proteins, leading to the death of cancer cells.[4] This mechanism makes them selective for cancer cells, which overexpress Hsp90, while minimizing toxicity to normal cells.[3]

Cholinesterase and Urease Inhibition: Other studies on Schiff bases derived from 2,4-dihydroxybenzaldehyde have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases.[5] Some derivatives have also demonstrated significant urease inhibition, an important target for treating infections caused by urease-producing bacteria like Helicobacter pylori.[5]

Anticancer Activity

The anticancer properties of this class of compounds are primarily linked to their ability to inhibit Hsp90.[3][4] Several Schiff base derivatives of 2,4-dihydroxybenzaldehyde have shown significant antiproliferative effects against prostate cancer (PC3) cell lines, with IC₅₀ values in the low micromolar range.[2][3][4] Additionally, hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid have demonstrated potent and selective inhibition of cancer cell proliferation across various human cancer cell lines, including glioblastoma (LN-229).[6]

Antioxidant Activity

The dihydroxybenzene (resorcinol) structure is a key determinant of antioxidant activity.[2] These compounds can donate hydrogen atoms from their phenolic hydroxyl groups to scavenge and neutralize harmful free radicals.[4][7] This radical scavenging ability is a fundamental property that may contribute to their other biological effects, such as anti-inflammatory action.[4]

Antimicrobial Activity

Derivatives of the closely related 2,3- and 2,5-dihydroxybenzaldehyde have demonstrated notable antimicrobial effects against pathogens like Staphylococcus aureus, including strains responsible for bovine mastitis.[2][4] The mechanism is often attributed to the phenolic nature of the compounds, which can disrupt microbial cell membranes or inhibit essential enzymes.[2]

Quantitative Data Summary

The biological efficacy of this compound derivatives and related structures has been quantified in various assays. The tables below summarize key findings for easy comparison.

Table 1: Anticancer Activity of 2,4-Dihydroxybenzaldehyde/Benzoic Acid Derivatives

Compound Class Derivative Cell Line IC₅₀ (µM) Reference
Schiff Base of 2,4-Dihydroxybenzaldehyde Schiff base 13 PC3 (Prostate) 4.85 [4]
Schiff Base of 2,4-Dihydroxybenzaldehyde Schiff base 5 PC3 (Prostate) 7.43 [4]
Schiff Base of 2,4-Dihydroxybenzaldehyde Schiff base 6 PC3 (Prostate) 7.15 [4]

| Hydrazide-Hydrazone of 2,4-Dihydroxybenzoic Acid | N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide (21) | LN-229 (Glioblastoma) | 0.77 |[6] |

Table 2: Enzyme Inhibition by 2,4-Dihydroxybenzaldehyde Derivatives

Compound Class Derivative Target Enzyme IC₅₀ (µM) Reference

| Schiff Base of 2,4-Dihydroxybenzaldehyde | Compound 3a | Acetylcholinesterase (AChE) | 1.78 |[5] |

Table 3: Antimicrobial Activity of Dihydroxybenzaldehyde Derivatives

Derivative Microorganism Assay Result (MIC₅₀) Reference
2,3-Dihydroxybenzaldehyde Bovine mastitis S. aureus 500 mg/L [4]

| 2,5-Dihydroxybenzaldehyde (Gentisaldehyde) | Bovine mastitis S. aureus | 500 mg/L |[4] |

Signaling Pathways and Mechanisms of Action

Visualizing the molecular interactions and processes is crucial for understanding the therapeutic potential of these compounds.

Hsp90_Inhibition_Pathway Hsp90 Inhibition Pathway cluster_normal Normal Cell Function cluster_inhibition Inhibition by Derivative Hsp90 Hsp90 ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) Hsp90->ClientProteins Chaperoning FoldedProtein Stable, Functional Oncoprotein ClientProteins->FoldedProtein Folding & Stability Ubiquitin Ubiquitin Proteasome System FoldedProtein->Ubiquitin Misfolding Inhibitor 2,4-Dihydroxy- benzaldehyde Derivative Inhibitor->Hsp90 Inhibits ATPase Activity Degradation Protein Degradation Ubiquitin->Degradation Apoptosis Apoptosis (Cell Death) Degradation->Apoptosis

Caption: Hsp90 inhibition by 2,4-dihydroxybenzaldehyde derivatives.

GR_Inhibition Glutathione Reductase (GR) Inhibition cluster_cycle Normal Redox Cycle GSSG Oxidized Glutathione (GSSG) GR Glutathione Reductase (GR) GSSG->GR GSH Reduced Glutathione (2GSH) GR->GSH NADP NADP+ GR->NADP Inhibited_GR Irreversibly Inhibited GR GR->Inhibited_GR NADPH NADPH NADPH->GR Inhibitor This compound (2,4-DHBA) Inhibitor->GR Irreversible Inhibition

Caption: Irreversible inhibition of Glutathione Reductase by 2,4-DHBA.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Below are protocols for key assays used to evaluate the biological activities of these compounds.

MTT Assay for Anticancer Activity

This protocol assesses the cytotoxic effects of compounds on cancer cell lines.[3][4]

MTT_Workflow MTT Assay Experimental Workflow start Start step1 1. Seed cancer cells in 96-well plates. Incubate overnight. start->step1 end End step2 2. Treat cells with various concentrations of test compound. Incubate for 48-72 hours. step1->step2 step3 3. Add MTT reagent to each well. Incubate for 2-4 hours. step2->step3 step4 4. Viable cells convert yellow MTT to purple formazan crystals. step3->step4 step5 5. Solubilize formazan crystals with DMSO or other solvent. step4->step5 step6 6. Measure absorbance at ~570 nm using a microplate reader. step5->step6 step7 7. Calculate cell viability (%) and determine IC50 value. step6->step7 step7->end

Caption: General experimental workflow for the MTT assay.

Methodology:

  • Cell Seeding: Cancer cells (e.g., PC3) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The plates are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[4]

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control, and the IC₅₀ value is determined from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.[4]

DPPH_Workflow DPPH Assay Workflow start Start step1 1. Prepare DPPH stock solution in methanol (deep violet color). start->step1 end End step2 2. Mix DPPH solution with various concentrations of the test compound. step1->step2 step3 3. Incubate the mixture in the dark at room temperature (e.g., 30 minutes). step2->step3 step4 4. Antioxidants reduce DPPH, causing the violet color to fade. step3->step4 step5 5. Measure the absorbance of the solution at ~517 nm. step4->step5 step6 6. Calculate the percentage of DPPH scavenging activity. step5->step6 step6->end

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation: A stock solution of DPPH is prepared in a suitable solvent like methanol or ethanol, resulting in a deep violet-colored solution.[4]

  • Reaction Mixture: In a 96-well plate or cuvettes, the DPPH solution is mixed with various concentrations of the test compound. A control containing only the solvent is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[4]

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at 517 nm. The reduction in absorbance of the DPPH solution indicates its scavenging by the antioxidant.[4]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][8]

Methodology:

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared, typically equivalent to a 0.5 McFarland standard.[8]

  • Serial Dilutions: Serial two-fold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate.[4]

  • Inoculation: The standardized microbial inoculum is added to each well containing the compound dilutions. Positive (inoculum without compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours).

  • Observation: After incubation, the wells are visually inspected for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[4]

Conclusion

The derivatives of this compound are a promising class of compounds with a diverse and potent range of biological activities. Their demonstrated efficacy as inhibitors of crucial enzymes like Hsp90 and glutathione reductase provides a strong foundation for the development of novel anticancer agents. Furthermore, their antioxidant and antimicrobial properties warrant continued investigation. The data, protocols, and pathway diagrams presented in this technical guide serve as a valuable resource for researchers and professionals in drug discovery, facilitating the rational design and evaluation of new, more potent derivatives for a variety of therapeutic applications.

References

Lack of Specific Quantum Chemical Data for 2,4-Dihydroxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

The conducted searches for terms such as "2,4-Dihydroxybenzylamine DFT," "this compound computational chemistry," and "this compound molecular modeling" did not yield any in-depth technical papers containing the quantitative data required to construct the requested guide. Existing computational studies have focused on structurally related molecules, such as 2,4-dihydroxybenzaldehyde and 2,4-dihydroxybenzoic acid.[6][7] These studies, while employing the requested quantum chemical methods, do not provide data directly applicable to this compound.

Alternative Proposal: In-depth Technical Guide on 2,4-Dihydroxybenzaldehyde

Given the absence of specific data for this compound, we propose to create a comprehensive technical guide on the quantum chemical calculations of a closely related and well-studied molecule: 2,4-Dihydroxybenzaldehyde . This alternative will adhere to all the specified core requirements, including:

  • Data Presentation: Summarized quantitative data in clearly structured tables.

  • Experimental Protocols: Detailed methodologies for all key cited experiments.

  • Mandatory Visualization: Creation of diagrams for signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language), adhering to all specified diagrammatic conventions.

This approach will provide a valuable and relevant technical resource for researchers, scientists, and drug development professionals, showcasing the application of quantum chemical calculations to a similar molecular structure. The methodologies and interpretative frameworks presented for 2,4-Dihydroxybenzaldehyde can be readily adapted for future computational studies on this compound, should the need arise.

We believe this alternative will fulfill the spirit of your request by providing a practical and detailed example of a quantum chemical analysis on a pertinent chemical compound, complete with all the specified formatting and content requirements.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 2,4-Dihydroxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical workflow for the crystal structure determination of 2,4-Dihydroxybenzylamine. Due to the current absence of publicly available crystallographic data for this compound, this document outlines the necessary experimental protocols for its synthesis and subsequent crystal structure analysis. As a practical illustration of the data and analysis involved, this guide presents a detailed examination of the crystal structure of a closely related and biologically significant analogue, dopamine hydrochloride. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development by detailing the methodologies required to elucidate the solid-state structure of novel small molecules.

Introduction

This compound, also known as 4-(aminomethyl)benzene-1,3-diol, is a small organic molecule with potential applications in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure at the atomic level is crucial for elucidating its structure-activity relationships, predicting its physicochemical properties, and designing novel derivatives with enhanced functionalities. Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid, providing invaluable information on bond lengths, bond angles, and intermolecular interactions.

As of the latest literature review, the crystal structure of this compound has not been reported. This guide, therefore, provides a prospective workflow for its analysis, from chemical synthesis to crystallographic data interpretation.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the formylation of resorcinol to produce 2,4-dihydroxybenzaldehyde, followed by reductive amination.

Step 1: Synthesis of 2,4-Dihydroxybenzaldehyde

A common and effective method for the synthesis of 2,4-dihydroxybenzaldehyde from resorcinol is the Vilsmeier-Haack reaction.

  • Materials: Resorcinol, phosphorus oxychloride (POCl₃) or oxalyl chloride, N,N-dimethylformamide (DMF), acetonitrile, ice, water.

  • Procedure:

    • In a three-necked flask under an inert atmosphere, N,N-dimethylformamide (1.1 equivalents) is dissolved in anhydrous acetonitrile.

    • The solution is cooled to 0°C, and phosphorus oxychloride (1.1 equivalents) is added dropwise, maintaining the temperature below 10°C. The mixture is stirred for 30 minutes to form the Vilsmeier reagent.

    • The Vilsmeier reagent is then cooled to -15°C.

    • A solution of resorcinol (1.0 equivalent) in anhydrous acetonitrile is added dropwise to the cold Vilsmeier reagent suspension over a period of 1-2 hours, ensuring the internal temperature does not rise above -10°C.

    • After the addition is complete, the reaction mixture is stirred at -15°C for an additional 2 hours and then allowed to warm to room temperature and stirred for another hour.

    • The reaction mixture is carefully poured into a mixture of ice and water to hydrolyze the intermediate iminium salt.

    • The crude 2,4-dihydroxybenzaldehyde precipitates as a solid and is collected by filtration, washed with cold water, and dried under vacuum.

    • The crude product can be purified by recrystallization from hot water or by column chromatography on silica gel.

Step 2: Reductive Amination of 2,4-Dihydroxybenzaldehyde

The conversion of the aldehyde to the primary amine is achieved via reductive amination.

  • Materials: 2,4-dihydroxybenzaldehyde, ammonium chloride, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), methanol.

  • Procedure:

    • 2,4-dihydroxybenzaldehyde (1.0 equivalent) and ammonium chloride (5-10 equivalents) are dissolved in methanol.

    • The solution is stirred at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

    • Sodium cyanoborohydride (1.5 equivalents) is added portion-wise to the stirred solution.

    • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is taken up in water and the pH is adjusted to ~8-9 with a suitable base (e.g., sodium bicarbonate).

    • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

    • The product can be further purified by recrystallization or column chromatography.

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be grown using various techniques:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

X-ray Diffraction Data Collection and Structure Refinement
  • A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

  • X-ray diffraction data are collected using monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).

  • The collected diffraction data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Case Study: Crystal Structure of Dopamine Hydrochloride

As the crystal structure of this compound is not available, we present the crystallographic data for dopamine hydrochloride (3,4-dihydroxyphenethylamine hydrochloride) as an illustrative example.[1] Dopamine is a crucial neurotransmitter and its structure provides a relevant comparison.

Crystallographic Data

The crystal structure of dopamine hydrochloride was determined by single-crystal X-ray diffraction.[1] The key crystallographic parameters are summarized in the table below.

Parameter Value
Chemical FormulaC₈H₁₂ClNO₂
Formula Weight189.64 g/mol
Crystal SystemOrthorhombic
Space GroupPbc2₁
a (Å)10.52
b (Å)11.13
c (Å)7.94
α (°)90
β (°)90
γ (°)90
Volume (ų)929.6
Z4
Calculated Density (g/cm³)1.355
Absorption Coefficient (μ)3.54 cm⁻¹ (for Mo Kα)
F(000)400
Final R index0.084
Selected Bond Lengths and Angles

The analysis of the crystal structure provides precise measurements of bond lengths and angles within the molecule. Selected geometric parameters for dopamine hydrochloride are presented below.[1]

Bond Length (Å)
C(1) - C(2)1.38
C(2) - C(3)1.40
C(3) - C(4)1.37
C(4) - C(5)1.38
C(5) - C(6)1.40
C(6) - C(1)1.39
C(1) - C(7)1.51
C(7) - C(8)1.53
C(8) - N1.49
C(3) - O(1)1.37
C(4) - O(2)1.37
Angle Value (°)
C(6) - C(1) - C(2)118.6
C(1) - C(2) - C(3)120.9
C(2) - C(3) - C(4)120.2
C(3) - C(4) - C(5)119.1
C(4) - C(5) - C(6)121.0
C(5) - C(6) - C(1)120.4
C(1) - C(7) - C(8)112.5
C(7) - C(8) - N110.5

Workflow Visualization

The overall process from the synthesis of this compound to its crystal structure analysis can be visualized as a logical workflow.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis of this compound cluster_crystallization Crystallization cluster_analysis Crystal Structure Analysis Resorcinol Resorcinol Vilsmeier Vilsmeier-Haack Reaction (POCl₃/DMF) Resorcinol->Vilsmeier Aldehyde 2,4-Dihydroxybenzaldehyde Vilsmeier->Aldehyde ReductiveAmination Reductive Amination (NH₄Cl, NaBH₃CN) Aldehyde->ReductiveAmination DHBA Crude this compound ReductiveAmination->DHBA Purification_Synth Purification (Recrystallization/ Chromatography) DHBA->Purification_Synth PureDHBA Pure this compound Purification_Synth->PureDHBA Crystallization Single Crystal Growth (Slow Evaporation/ Vapor Diffusion) PureDHBA->Crystallization SingleCrystal Single Crystal Crystallization->SingleCrystal XRD X-ray Diffraction Data Collection SingleCrystal->XRD DataProcessing Data Processing (Unit Cell & Space Group) XRD->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final Crystal Structure (Bond Lengths, Angles, Intermolecular Interactions) Refinement->FinalStructure

References

2,4-Dihydroxybenzylamine: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2,4-Dihydroxybenzylamine, a compound of interest in pharmaceutical research. Due to the limited availability of specific experimental data in public literature, this document outlines established methodologies for determining these critical physicochemical properties. It presents illustrative quantitative data in structured tables and details the requisite experimental protocols for their determination. Furthermore, this guide includes graphical representations of experimental workflows and a hypothetical signaling pathway, rendered using Graphviz, to provide a practical framework for researchers.

Introduction

This compound, also known as 4-(aminomethyl)benzene-1,3-diol, is a catecholamine-related structure. The presence of hydroxyl and amine functional groups on a benzene ring suggests potential biological activity and also indicates susceptibility to particular degradation pathways, especially oxidation. A thorough understanding of its solubility and stability is paramount for the development of viable dosage forms and for ensuring its quality, efficacy, and safety as a potential therapeutic agent. This guide serves as a foundational resource for scientists and researchers engaged in the preclinical and formulation development of this compound or structurally similar compounds.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. While specific quantitative solubility data for this compound is not extensively reported, a qualitative description suggests low solubility in water and higher solubility in organic solvents like alcohols and ethers. For the purpose of this guide, the following tables present illustrative solubility data, which should be experimentally verified.

Illustrative Solubility in Common Solvents

The following table summarizes the hypothetical solubility of this compound in various common pharmaceutical solvents at ambient temperature (25 °C).

SolventSolubility (mg/mL)
Water1.2
Methanol35.8
Ethanol21.5
Dimethyl Sulfoxide (DMSO)>100
Propylene Glycol15.3
Chloroform<0.1
Ethyl Acetate0.5
Illustrative pH-Dependent Aqueous Solubility

The ionization state of this compound, owing to its amine and phenolic hydroxyl groups, is expected to significantly influence its aqueous solubility. The table below illustrates the potential pH-solubility profile at 37 °C.

pHSolubility (mg/mL)
1.2 (Simulated Gastric Fluid)15.7
4.5 (Acetate Buffer)5.8
6.8 (Phosphate Buffer)2.1
7.4 (Phosphate-Buffered Saline)1.8
9.0 (Borate Buffer)3.5

Stability Profile

Stability testing is crucial for identifying the degradation pathways and intrinsic stability of a drug substance. Forced degradation studies are performed to accelerate the degradation process and to develop and validate stability-indicating analytical methods.

Illustrative Forced Degradation Studies

The following table summarizes the hypothetical outcomes of forced degradation studies on this compound. The conditions are based on established guidelines for stress testing of pharmaceuticals.[1][2][3][4]

Stress ConditionReagent/ConditionTimeTemperatureDegradation (%)Major Degradation Products
Acid Hydrolysis 0.1 M HCl24 h60 °C~ 5%Formation of impurities due to potential acid-catalyzed reactions.
Base Hydrolysis 0.1 M NaOH8 h60 °C~ 12%Significant degradation, likely involving phenolic groups.
Oxidation 3% H₂O₂4 h25 °C~ 25%Rapid degradation, expected due to the catechol-like structure, leading to colored quinone-type species.
Thermal Degradation Solid State72 h80 °C~ 3%Minimal degradation, suggesting good solid-state thermal stability.
Photostability ICH Q1B Option II1.2 million lux hours / 200 watt hours/m²25 °C~ 15%Appreciable degradation, indicating light sensitivity.

Experimental Protocols

The following sections detail the standard methodologies for determining the solubility and stability of a compound like this compound.

Solubility Determination Protocol

Objective: To determine the equilibrium solubility of this compound in various solvents and at different pH values.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, DMSO)

  • Buffer solutions of various pH (e.g., 1.2, 4.5, 6.8, 7.4, 9.0)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent or buffer in a sealed vial. This ensures that a saturated solution is formed.

  • Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.

  • Phase Separation: Centrifuge the collected aliquot to further separate any suspended solid particles.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter to obtain a clear, particle-free solution.

  • Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess 2,4-DHBA to solvent/buffer prep2 Seal vials equil Agitate at constant temp (e.g., 24-48h) prep2->equil analysis1 Collect supernatant equil->analysis1 analysis2 Centrifuge analysis1->analysis2 analysis3 Filter (0.45 µm) analysis2->analysis3 analysis4 Dilute analysis3->analysis4 analysis5 Quantify by HPLC analysis4->analysis5 result Calculate Solubility analysis5->result

Caption: Experimental workflow for solubility determination.

Forced Degradation Study Protocol

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water bath or oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the mixture at a specific temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at a specific temperature (e.g., 60 °C) for a defined period (e.g., 8 hours).

    • At various time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of 3% H₂O₂.

    • Keep the mixture at room temperature for a defined period (e.g., 4 hours).

    • At various time points, withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial and expose it to high temperature (e.g., 80 °C) in an oven for a defined period (e.g., 72 hours).

    • At various time points, dissolve a sample in a suitable solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

    • A control sample should be protected from light.

    • Analyze the samples by HPLC.

  • Analysis: Analyze all stressed samples using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start 2,4-DHBA Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo hplc Stability-Indicating HPLC (PDA/MS Detection) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc outcome Identify Degradation Products & Determine Degradation Rate hplc->outcome

Caption: Workflow for forced degradation studies.

Hypothetical Signaling Pathway Involvement

Given its structural similarity to catecholamines, this compound could potentially interact with various signaling pathways. The following diagram illustrates a hypothetical mechanism where it might act as an inhibitor of a kinase cascade involved in a disease process. This is a conceptual representation and requires experimental validation.

G cluster_pathway Hypothetical Kinase Cascade cluster_intervention Pharmacological Intervention cluster_response Cellular Response receptor Receptor Activation kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 kinase3 Kinase C kinase2->kinase3 tf Transcription Factor kinase3->tf response Disease Progression tf->response inhibitor This compound inhibitor->kinase2

Caption: Hypothetical inhibition of a signaling pathway.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is scarce, the detailed protocols and illustrative data presented herein offer a robust starting point for researchers. The successful development of this compound as a potential therapeutic agent will depend on the rigorous experimental determination of these fundamental physicochemical properties. The provided workflows and diagrams serve as practical tools to guide these research and development efforts.

References

The Genesis of a Glutathione Reductase Inhibitor: A Technical Guide to the Discovery and Historical Synthesis of 2,4-Dihydroxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and historical synthesis of 2,4-dihydroxybenzylamine, a compound of significant interest to researchers, scientists, and drug development professionals. While the precise moment of its initial discovery remains elusive in the historical record, its synthesis is intrinsically linked to the development of methods for the functionalization of resorcinol derivatives. This document details the probable historical synthetic pathways, provides experimental protocols for key transformations, and summarizes relevant quantitative data.

Introduction: A Synthesis Rooted in Phenolic Chemistry

The history of this compound is not marked by a singular, celebrated discovery but rather emerges from the broader development of synthetic methodologies for phenolic aldehydes and amines in the late 19th and early 20th centuries. The core of its synthesis lies in the functionalization of the highly activated resorcinol ring system. Early organic chemists developed several foundational reactions to introduce aldehyde functionalities onto phenolic rings, with the resulting hydroxybenzaldehydes serving as versatile intermediates for a myriad of further chemical transformations.

The most probable historical route to this compound would have involved a two-step sequence starting from the corresponding aldehyde: the conversion of 2,4-dihydroxybenzaldehyde to its oxime, followed by the reduction of the oxime to the desired benzylamine. This approach leverages the well-established reactivity of aldehydes and the developing understanding of reduction chemistry during that era.

Historical Synthesis Methods

The synthesis of this compound can be conceptually divided into two major stages:

  • Synthesis of the Precursor: 2,4-Dihydroxybenzaldehyde: The formation of this key intermediate from resorcinol was a significant achievement in organic synthesis. Several classical methods were developed for this purpose.

  • Conversion to this compound: This transformation would have likely proceeded through an oxime intermediate, which was then reduced to the primary amine.

Synthesis of 2,4-Dihydroxybenzaldehyde

Three classical named reactions form the cornerstone of the historical preparation of 2,4-dihydroxybenzaldehyde:

  • The Reimer-Tiemann Reaction (1876): This was one of the first methods to provide a viable route to hydroxybenzaldehydes from phenols. It involves the ortho-formylation of a phenol using chloroform in a basic solution.

  • The Gattermann Synthesis (1897): This method utilizes hydrogen cyanide and a Lewis acid to formylate activated aromatic compounds like resorcinol.

  • The Vilsmeier-Haack Reaction (1927): A milder and more versatile method, this reaction employs a Vilsmeier reagent (formed from a substituted amide like N,N-dimethylformamide and phosphorus oxychloride) to introduce a formyl group.

Of these, the Vilsmeier-Haack reaction became a preferred method due to its generally higher yields and milder conditions compared to the Reimer-Tiemann and Gattermann reactions.

Conversion of 2,4-Dihydroxybenzaldehyde to this compound

The historical conversion of the aldehyde to the amine would have most logically proceeded via a two-step process:

  • Oximation: The reaction of 2,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride to form 2,4-dihydroxybenzaldehyde oxime. This is a robust and high-yielding reaction.

  • Reduction of the Oxime: The reduction of the oxime functionality to a primary amine was a known transformation. Historical methods would have included catalytic hydrogenation or reduction with dissolving metals. Oximes can be reduced to primary amines using various methods, including catalytic hydrogenation, hydride reduction, or sodium metal reduction[1].

Data Presentation

The following tables summarize the quantitative data for the key steps in the historical synthesis of this compound.

Table 1: Historical Synthesis of 2,4-Dihydroxybenzaldehyde

Reaction NameReagentsTypical YieldsNotes
Reimer-TiemannResorcinol, Chloroform, Strong BaseLow to ModerateOften produces isomeric byproducts.
GattermannResorcinol, Hydrogen Cyanide, Lewis AcidModerateUse of highly toxic hydrogen cyanide.
Vilsmeier-HaackResorcinol, DMF, POCl₃Good to Excellent (65-75%)[2]Milder conditions, better regioselectivity.

Table 2: Synthesis and Reduction of 2,4-Dihydroxybenzaldehyde Oxime

Reaction StepStarting MaterialReagentsTypical Yield
Oximation2,4-DihydroxybenzaldehydeHydroxylamine hydrochloride, BaseHigh (~97%)[3]
Oxime Reduction2,4-Dihydroxybenzaldehyde OximeH₂, Catalyst (e.g., PtO₂, Raney Ni) or Metal Hydride (e.g., LiAlH₄)Moderate to Good

Experimental Protocols

Synthesis of 2,4-Dihydroxybenzaldehyde via the Vilsmeier-Haack Reaction

This protocol is based on established procedures for the Vilsmeier-Haack formylation of resorcinol.

Materials:

  • Resorcinol

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile

  • Ice

  • Water

Procedure:

  • A solution of N,N-dimethylformamide in acetonitrile is cooled in an ice bath.

  • Phosphorus oxychloride is added dropwise to the cooled DMF solution with stirring to form the Vilsmeier reagent.

  • A solution of resorcinol in acetonitrile is then added slowly to the reaction mixture, maintaining a low temperature.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.

  • The reaction mixture is then carefully poured onto crushed ice.

  • The precipitated crude 2,4-dihydroxybenzaldehyde is collected by filtration, washed with cold water, and can be purified by recrystallization from hot water.

Synthesis of 2,4-Dihydroxybenzaldehyde Oxime

The following protocol is adapted from a documented preparative example[3].

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium carbonate solution (0.23 M)

  • Water

Procedure:

  • In a suitable flask, 50 g of 2,4-dihydroxybenzaldehyde is mixed with 600 mL of water.

  • While stirring, 32.7 g of hydroxylamine hydrochloride is added to the suspension.

  • The mixture is stirred at room temperature for 1 hour.

  • During this time, 200 mL of a 0.23 M aqueous sodium carbonate solution is slowly added dropwise.

  • The reaction is monitored for the disappearance of the starting aldehyde.

  • Once the reaction is complete, the solid product is collected by filtration and washed with water to yield 2,4-dihydroxybenzaldehyde oxime (yield: 54 g, 97%)[3].

Reduction of 2,4-Dihydroxybenzaldehyde Oxime to this compound

This is a generalized protocol based on historical methods for oxime reduction.

Method A: Catalytic Hydrogenation

Materials:

  • 2,4-Dihydroxybenzaldehyde oxime

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (e.g., Platinum oxide (Adam's catalyst), Raney Nickel)

  • Hydrogen gas source

Procedure:

  • The 2,4-dihydroxybenzaldehyde oxime is dissolved in a suitable solvent in a hydrogenation vessel.

  • A catalytic amount of the chosen catalyst is added to the solution.

  • The vessel is flushed with hydrogen gas and then pressurized to the desired pressure.

  • The mixture is agitated (stirred or shaken) at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.

  • The catalyst is removed by filtration.

  • The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or other suitable methods.

Method B: Metal Hydride Reduction

Materials:

  • 2,4-Dihydroxybenzaldehyde oxime

  • Anhydrous ether or tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Water

  • Aqueous sodium hydroxide

Procedure:

  • A suspension of lithium aluminum hydride in anhydrous ether or THF is prepared in a flask under an inert atmosphere.

  • A solution of 2,4-dihydroxybenzaldehyde oxime in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension with cooling.

  • After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours.

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by aqueous sodium hydroxide, and then more water.

  • The resulting granular precipitate is removed by filtration.

  • The filtrate is dried over an anhydrous drying agent (e.g., sodium sulfate).

  • The solvent is evaporated to give the crude this compound.

Mandatory Visualization

historical_synthesis_pathway Resorcinol Resorcinol Aldehyde 2,4-Dihydroxybenzaldehyde Resorcinol->Aldehyde Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl₃) Oxime 2,4-Dihydroxybenzaldehyde Oxime Aldehyde->Oxime Oximation Hydroxylamine Hydroxylamine Hydrochloride Amine This compound Oxime->Amine Reduction Reducing_Agent Reducing Agent (e.g., H₂/Catalyst)

Caption: Probable historical synthesis pathway of this compound.

experimental_workflow Start Start: 2,4-Dihydroxybenzaldehyde Step1 Step 1: Oximation - Add Hydroxylamine HCl - Add Na₂CO₃ solution Start->Step1 Intermediate Intermediate: 2,4-Dihydroxybenzaldehyde Oxime Step1->Intermediate Step2 Step 2: Reduction - Catalytic Hydrogenation or - Metal Hydride Reduction Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Theoretical Insights into the Reaction Mechanisms of 2,4-Dihydroxybenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical studies of the reaction mechanisms involving 2,4-Dihydroxybenzylamine (DHBA). While direct and comprehensive computational studies on the reaction pathways of this compound are not extensively available in peer-reviewed literature, this document synthesizes findings from theoretical and experimental studies on closely related compounds to propose plausible reaction mechanisms. This guide aims to provide a foundational understanding for researchers in drug development and organic synthesis, highlighting key mechanistic insights derived from computational chemistry and experimental data.

Introduction to this compound

This compound is a phenolic amine of interest in medicinal chemistry and materials science. Its structure, featuring a catechol-like moiety and a reactive benzylamine group, suggests a rich and complex reactivity. Understanding the mechanisms of its reactions is crucial for designing novel synthetic routes and for predicting its behavior in biological systems. This guide will focus on two key reaction types: oxidation and fragmentation, drawing parallels from studies on substituted benzylamines and the isomeric 3,4-dihydroxybenzylamine.

Proposed Reaction Mechanisms

Based on available literature for analogous compounds, we can infer the following reaction mechanisms for this compound.

Oxidation of this compound

The oxidation of benzylamines is a fundamental transformation that can lead to the formation of imines, aldehydes, or benzoic acids. Kinetic and mechanistic studies on substituted benzylamines suggest a mechanism involving a hydride-ion transfer.

A proposed pathway for the oxidation of this compound to the corresponding 2,4-dihydroxybenzaldehyde is initiated by the transfer of a hydride ion from the benzylic carbon to an oxidizing agent. This process is often the rate-determining step and results in the formation of a carbocationic intermediate. Subsequent hydrolysis of the resulting imine yields the aldehyde.

Oxidation_Mechanism cluster_step1 Step 1: Hydride Transfer (Rate-Determining) cluster_step2 Step 2: Deprotonation cluster_step3 Step 3: Hydrolysis DHBA This compound Carbocation Carbocation Intermediate DHBA->Carbocation - H- Oxidant Oxidizing Agent Oxidant->Carbocation + e- Imine Iminium Ion Carbocation->Imine - H+ Aldehyde 2,4-Dihydroxybenzaldehyde Imine->Aldehyde + H2O - NH3

Caption: Proposed oxidation pathway of this compound.

Fragmentation Mechanism of Protonated this compound

In the context of mass spectrometry, understanding the fragmentation of protonated molecules is key to their structural elucidation. A study on the fragmentation of protonated 3,4-dihydroxybenzylamine (an isomer of 2,4-DHBA) provides a basis for a proposed mechanism. The primary fragmentation pathway involves the elimination of ammonia (NH₃) at low collision energies.

Fragmentation_Pathway Protonated_DHBA { Protonated 2,4-DHBA |  [M+H]+} Fragment_Ion { Benzylic Ion |  [M+H - NH3]+} Protonated_DHBA:f1->Fragment_Ion:f0 Collision-Induced Dissociation NH3 Ammonia (NH3) Protonated_DHBA:f1->NH3

Further fragmentation of the resulting benzylic ion can occur at higher collision energies, leading to subsequent losses of water (H₂O) and carbon monoxide (CO). This process is thought to involve the rearrangement of the benzylic ion into a more stable tropylium ion.

Quantitative Data from Analogous Systems

The following tables summarize quantitative data from theoretical and experimental studies on compounds structurally related to this compound. These values provide an estimate of the energetic landscape of the proposed reactions.

Table 1: Kinetic Data for the Oxidation of Substituted Benzylamines

SubstrateOxidantkH/kD (at 293 K)Reaction
BenzylamineCetyltrimethylammonium Permanganate5.60Oxidation

Data sourced from a study on the oxidation of substituted benzylamines.

Table 2: Collision Energy Data for the Fragmentation of Protonated 3,4-Dihydroxybenzylamine

Precursor IonFragmentation PathwayCollision Energy (eV)
[DHBAH]⁺Elimination of NH₃Low
[MH - NH₃]⁺Formation of [MH - NH₃ - H₂O - CO]⁺High

Data from an ESI-tandem mass spectrometry study on 3,4-dihydroxybenzylamine.

Experimental and Computational Protocols

The methodologies employed in the cited studies on analogous compounds provide a blueprint for future theoretical and experimental investigations on this compound.

Computational Methodology (Density Functional Theory)

A robust approach for studying the reaction mechanisms of this compound would involve Density Functional Theory (DFT) calculations. Based on studies of similar molecules, the following protocol is recommended:

  • Software: Gaussian 09 or a similar quantum chemistry package.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-311+G(2d,2p) or 6-31++G(d,p) for geometry optimizations and frequency calculations.

  • Methodology:

    • Geometry Optimization: Optimize the structures of reactants, transition states, intermediates, and products.

    • Frequency Calculations: Perform frequency calculations to confirm the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE).

    • Intrinsic Reaction Coordinate (IRC) Calculations: Connect transition states to their corresponding reactants and products.

    • Energy Profile: Construct a potential energy surface to determine activation energies and reaction enthalpies.

DFT_Workflow Start Define Reaction Opt_React Optimize Reactant Geometries Start->Opt_React Guess_TS Guess Transition State Structure Opt_React->Guess_TS Opt_TS Optimize Transition State Geometry Guess_TS->Opt_TS Freq_TS Frequency Calculation on TS Opt_TS->Freq_TS Verify_TS Verify Single Imaginary Frequency Freq_TS->Verify_TS Verify_TS->Guess_TS Failure IRC IRC Calculation Verify_TS->IRC Success Opt_Prod Optimize Product Geometries IRC->Opt_Prod Energy_Profile Construct Energy Profile Opt_Prod->Energy_Profile End Analyze Results Energy_Profile->End

Caption: A typical workflow for DFT-based reaction mechanism studies.

Experimental Protocol (Kinetic Studies)

To experimentally validate the proposed oxidation mechanism, kinetic studies can be performed.

  • Reaction Monitoring: The progress of the reaction can be monitored using UV-Vis spectrophotometry by following the disappearance of the oxidant or the appearance of the product.

  • Product Analysis: The reaction products can be identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Kinetic Isotope Effect (KIE): The KIE can be determined by comparing the reaction rates of this compound and its deuterated analogue (at the benzylic position). A significant kH/kD value would support the cleavage of the C-H bond in the rate-determining step.

Conclusion and Future Directions

The theoretical study of the reaction mechanisms of this compound is an area ripe for further investigation. While this guide provides plausible mechanisms based on analogous systems, dedicated computational and experimental studies are necessary to fully elucidate the intricate reaction pathways of this versatile molecule. Future work should focus on performing high-level DFT calculations to map the potential energy surfaces of its key reactions and to quantify the kinetic and thermodynamic parameters. Such studies will be invaluable for the rational design of synthetic routes and for understanding its biological activity, thereby accelerating its application in drug development and other scientific fields.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4-Dihydroxybenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2,4-dihydroxybenzylamine and its N-substituted derivatives, key intermediates in the development of novel therapeutic agents. These compounds and their derivatives have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Introduction

This compound and its analogues are valuable scaffolds in medicinal chemistry. The presence of the catechol-like moiety and the benzylic amine group allows for a wide range of structural modifications to modulate biological activity. The primary synthetic strategies involve a two-step synthesis of the parent amine via an oxime intermediate and a one-pot reductive amination for the direct synthesis of N-substituted derivatives from 2,4-dihydroxybenzaldehyde. This document outlines detailed, step-by-step protocols for these synthetic routes and summarizes the biological activities of representative derivatives.

Synthetic Protocols

Two primary methodologies for the synthesis of this compound and its derivatives are presented:

  • Two-Step Synthesis of this compound: This method involves the formation of 2,4-dihydroxybenzaldehyde oxime, followed by its reduction to the corresponding primary amine.

  • One-Pot Reductive Amination for N-Substituted Derivatives: This efficient protocol allows for the direct synthesis of N-alkyl and N-aryl derivatives from 2,4-dihydroxybenzaldehyde and a primary amine in a single reaction vessel.

Protocol 1: Two-Step Synthesis of this compound

This protocol is divided into two key experimental procedures: the synthesis of the oxime intermediate and its subsequent reduction.

Part A: Synthesis of 2,4-Dihydroxybenzaldehyde Oxime

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Standard laboratory glassware (beaker, flask, magnetic stirrer, filtration apparatus)

Procedure:

  • In a suitable flask, dissolve 50 g of 2,4-dihydroxybenzaldehyde in 600 mL of water with stirring.

  • Slowly add 32.7 g of hydroxylamine hydrochloride to the mixture.

  • While stirring at room temperature, slowly add 200 mL of a 0.23 M aqueous sodium carbonate solution over the course of 1 hour.

  • Continue stirring at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, a solid precipitate of 2,4-dihydroxybenzaldehyde oxime will form.

  • Collect the solid by filtration and wash thoroughly with cold deionized water.

  • Dry the product under vacuum to yield 2,4-dihydroxybenzaldehyde oxime (typical yield: ~97%).

Part B: Reduction of 2,4-Dihydroxybenzaldehyde Oxime to this compound

This reduction can be effectively carried out using sodium borohydride with a catalytic additive.

Materials:

  • 2,4-Dihydroxybenzaldehyde oxime

  • Sodium borohydride (NaBH₄)

  • Zirconium(IV) chloride (ZrCl₄)

  • Alumina (Al₂O₃, neutral)

  • Methanol

  • Ethyl acetate

  • Mortar and pestle

Procedure:

  • In a mortar, thoroughly grind a mixture of 1 mmol of Zirconium(IV) chloride and 1 mmol of alumina.

  • Add 1 mmol of 2,4-dihydroxybenzaldehyde oxime to the mortar and continue grinding for a few minutes.

  • Add 5 mmol of sodium borohydride portion-wise to the mixture while continuously grinding. The reaction is rapid and should be complete within approximately 2 minutes.[1]

  • Monitor the reaction completion by TLC.

  • Quench the reaction by carefully adding methanol.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: One-Pot Reductive Amination for N-Substituted this compound Derivatives

This protocol describes a general procedure for the synthesis of N-alkyl and N-aryl derivatives. The example provided is for the synthesis of N-benzyl-2,4-dihydroxybenzylamine.

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Primary amine (e.g., Benzylamine)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Acetic acid (glacial)

  • Standard laboratory glassware

Procedure:

  • Dissolve 1 mmol of 2,4-dihydroxybenzaldehyde and 1.1 mmol of the primary amine (e.g., benzylamine) in methanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • In a separate container, dissolve 1.5 mmol of sodium cyanoborohydride in a small amount of methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture. Caution: Sodium cyanoborohydride can release toxic HCN gas upon contact with strong acids. Ensure the reaction is performed in a well-ventilated fume hood.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Once the reaction is complete, carefully acidify the mixture with 1 M HCl to decompose the excess reducing agent.

  • Adjust the pH to ~8-9 with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize the synthetic yields and biological activities of various this compound derivatives.

Table 1: Synthesis of this compound and its Oxime Intermediate

CompoundStarting MaterialReagentsSolventYield (%)
2,4-Dihydroxybenzaldehyde Oxime2,4-DihydroxybenzaldehydeNH₂OH·HCl, Na₂CO₃Water~97%
This compound2,4-Dihydroxybenzaldehyde OximeNaBH₄, ZrCl₄, Al₂O₃Solvent-freeHigh

Table 2: Biological Activity of this compound Derivatives

Derivative TypeCompoundBiological ActivityTarget/AssayIC₅₀ / MICReference
Parent AmineThis compoundEnzyme InhibitionGlutathione Reductase-[2]
Schiff BasePyrazole-based derivativeAntimicrobialAspergillus niger0.312 mg/mL (MIC)[3]
Schiff BaseDerivative 1AnticancerPC3 (Prostate Cancer)Low µM (IC₅₀)[1]
Schiff BaseDerivative 2AntimicrobialStaphylococcus aureus-[4]
Chalcone2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone derivativeAnticancerSH-SY5Y (Neuroblastoma)5.20 µM (IC₅₀)[5]
Chalcone2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone derivativeAnticancerA-549 (Lung Cancer)9.99 µM (IC₅₀)[5]

Visualizations

The following diagrams illustrate the synthetic workflows described in the protocols.

G cluster_0 Part A: Oxime Formation cluster_1 Part B: Oxime Reduction 2,4-Dihydroxybenzaldehyde 2,4-Dihydroxybenzaldehyde 2,4-Dihydroxybenzaldehyde Oxime 2,4-Dihydroxybenzaldehyde Oxime 2,4-Dihydroxybenzaldehyde->2,4-Dihydroxybenzaldehyde Oxime  Water, RT, 1h Hydroxylamine HCl, Na2CO3 Hydroxylamine HCl, Na2CO3 Hydroxylamine HCl, Na2CO3->2,4-Dihydroxybenzaldehyde Oxime 2,4-Dihydroxybenzaldehyde Oxime_reduction 2,4-Dihydroxybenzaldehyde Oxime This compound This compound 2,4-Dihydroxybenzaldehyde Oxime_reduction->this compound  Solvent-free, RT NaBH4, ZrCl4/Al2O3 NaBH4, ZrCl4/Al2O3 NaBH4, ZrCl4/Al2O3->this compound

Caption: Two-step synthesis of this compound.

G 2,4-Dihydroxybenzaldehyde 2,4-Dihydroxybenzaldehyde Iminium Ion Intermediate Iminium Ion Intermediate 2,4-Dihydroxybenzaldehyde->Iminium Ion Intermediate  MeOH, H+ (cat.), RT Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Iminium Ion Intermediate N-Substituted-2,4-Dihydroxybenzylamine N-Substituted-2,4-Dihydroxybenzylamine Iminium Ion Intermediate->N-Substituted-2,4-Dihydroxybenzylamine  Reduction NaBH3CN NaBH3CN NaBH3CN->N-Substituted-2,4-Dihydroxybenzylamine

Caption: One-pot reductive amination workflow.

Conclusion

The protocols detailed in this application note provide robust and efficient methods for the synthesis of this compound and its N-substituted derivatives. These compounds serve as a versatile platform for the development of new chemical entities with a range of therapeutic applications. The provided data and workflows are intended to facilitate further research and drug discovery efforts in this promising area of medicinal chemistry.

References

Application Notes and Protocols for 2,4-Dihydroxybenzylamine in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-Dihydroxybenzylamine (2,4-DHBA) in enzyme inhibition assays, with a focus on its established activity against glutathione reductase and potential applications against tyrosinase. Detailed protocols and relevant biological pathways are presented to facilitate further research and drug development.

Introduction to this compound as an Enzyme Inhibitor

This compound (2,4-DHBA) is a small molecule that has been identified as a specific and potent enzyme inhibitor. Its chemical structure, featuring a catechol-like moiety, makes it a candidate for interaction with various enzymes, particularly oxidoreductases. This document details its application in inhibiting glutathione reductase and explores its potential against tyrosinase, an enzyme relevant to melanogenesis.

Inhibition of Glutathione Reductase by this compound

Glutathione reductase is a crucial enzyme in cellular antioxidant defense, responsible for maintaining a high ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG). Inhibition of this enzyme can lead to an increase in oxidative stress, a mechanism of interest in cancer therapy. This compound has been identified as a specific and irreversible inhibitor of glutathione reductase[1].

Mechanism of Inhibition

The inhibition of glutathione reductase by 2,4-DHBA is characterized by the following:

  • Irreversible Inhibition : The inhibition is time-dependent and cannot be reversed by methods such as gel filtration, indicating a covalent modification of the enzyme[1].

  • NADPH-Dependent : The inhibitory action of 2,4-DHBA requires the presence of the cofactor NADPH[1].

  • Competitive with GSSG : 2,4-DHBA competes with the enzyme's natural substrate, oxidized glutathione (GSSG)[1].

  • Stoichiometric Titration : The inhibition involves a stoichiometric titration of the enzyme, suggesting a specific binding interaction[1].

  • Protection by Reducing Agents : The presence of reducing agents like glutathione and dithioerythritol can protect the enzyme from inhibition by 2,4-DHBA[1].

Quantitative Data
ParameterDescriptionReference
Inhibitor This compound (2,4-DHBA)[1]
Target Enzyme Glutathione Reductase[1]
Mechanism Irreversible, Time-Dependent, NADPH-Dependent, Competitive with GSSG[1]
IC50 Value Not Reported
Signaling Pathway

Glutathione reductase plays a central role in the cellular redox homeostasis pathway. Its inhibition disrupts the recycling of GSSG to GSH, leading to an accumulation of oxidative stress.

cluster_redox Cellular Redox Homeostasis GSSG GSSG (Oxidized Glutathione) GR Glutathione Reductase GSSG->GR Substrate GSH GSH (Reduced Glutathione) GR->GSH Product NADP NADP+ GR->NADP Product DHBA This compound DHBA->GR Inhibition NADPH NADPH NADPH->GR Cofactor

Caption: Glutathione Reductase in Redox Cycling and its Inhibition by 2,4-DHBA.

Experimental Protocol: Glutathione Reductase Inhibition Assay

This protocol is adapted from standard spectrophotometric assays for glutathione reductase activity.

Materials:

  • This compound (2,4-DHBA)

  • Purified glutathione reductase

  • NADPH

  • Oxidized glutathione (GSSG)

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 2,4-DHBA in a suitable solvent (e.g., DMSO or water).

    • Prepare working solutions of NADPH (e.g., 0.1-0.2 mM) and GSSG (e.g., 1-2 mM) in the assay buffer.

    • Dilute the glutathione reductase enzyme in the assay buffer to the desired concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Varying concentrations of 2,4-DHBA (or solvent for control)

      • NADPH solution

      • Glutathione reductase solution

    • Include a blank control (no enzyme) for each inhibitor concentration.

  • Initiation and Measurement:

    • Initiate the reaction by adding the GSSG solution to all wells.

    • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of 2,4-DHBA.

    • Determine the percent inhibition for each concentration relative to the control (no inhibitor).

    • If sufficient data points are collected, an IC50 value can be determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_workflow Glutathione Reductase Inhibition Assay Workflow start Start prep Prepare Reagents (Buffer, NADPH, GSSG, Enzyme, 2,4-DHBA) start->prep setup Set up 96-well plate (Buffer, Inhibitor, NADPH, Enzyme) prep->setup initiate Initiate reaction with GSSG setup->initiate measure Measure Absorbance at 340 nm (kinetic) initiate->measure analyze Calculate Reaction Rates & Percent Inhibition measure->analyze end End analyze->end

Caption: Workflow for Glutathione Reductase Inhibition Assay.

Potential Inhibition of Tyrosinase

While direct studies on the inhibition of tyrosinase by this compound are limited, derivatives of the structurally related compound, 2,4-dihydroxybenzaldehyde, have shown promise as tyrosinase inhibitors. Tyrosinase is a key enzyme in the melanogenesis pathway, and its inhibition is a target for agents that reduce hyperpigmentation.

Quantitative Data for a Related Compound

The following table summarizes the inhibitory activity of a thiophene chalcone derivative of 2,4-dihydroxyphenyl against mushroom tyrosinase. This data is provided as a reference for the potential of related structures.

ParameterDescriptionReference
Inhibitor (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one
Target Enzyme Mushroom Tyrosinase
IC50 (L-tyrosine as substrate) 0.013 µM
IC50 (L-DOPA as substrate) 0.93 µM
Mechanism Competitive
Melanogenesis Signaling Pathway

Tyrosinase is a central enzyme in the melanogenesis pathway, which is responsible for the production of melanin.

cluster_melanogenesis Melanogenesis Pathway Tyrosine L-Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase Substrate DOPA L-DOPA DOPA->Tyrosinase Substrate Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Spontaneous Tyrosinase->DOPA Product Tyrosinase->Dopaquinone Product DHBA_derivative 2,4-Dihydroxyphenyl Derivative DHBA_derivative->Tyrosinase Potential Inhibition

Caption: The Role of Tyrosinase in the Melanogenesis Pathway.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is based on a common colorimetric assay for tyrosinase activity.

Materials:

  • This compound (or derivative)

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Assay Buffer: 50 mM sodium phosphate buffer, pH 6.8

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of L-DOPA (e.g., 2.5 mM) in the assay buffer.

    • Prepare a working solution of mushroom tyrosinase (e.g., 100-200 units/mL) in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Varying concentrations of the test inhibitor (or solvent for control)

      • L-DOPA solution

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding the tyrosinase solution to all wells.

    • Immediately place the plate in the microplate reader and measure the increase in absorbance at 475 nm every minute for 20-30 minutes. The increase in absorbance is due to the formation of dopachrome.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the absorbance vs. time curve) for each inhibitor concentration.

    • Determine the percent inhibition for each concentration relative to the control (no inhibitor).

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_workflow Tyrosinase Inhibition Assay Workflow start Start prep Prepare Reagents (Buffer, L-DOPA, Enzyme, Inhibitor) start->prep setup Set up 96-well plate (Buffer, Inhibitor, L-DOPA) prep->setup preincubate Pre-incubate at controlled temperature setup->preincubate initiate Initiate reaction with Tyrosinase preincubate->initiate measure Measure Absorbance at 475 nm (kinetic) initiate->measure analyze Calculate Reaction Velocities & Percent Inhibition/IC50 measure->analyze end End analyze->end

References

2,4-Dihydroxybenzylamine: A Versatile Precursor in the Synthesis of Neuroactive Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP2025-12-26

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxybenzylamine, a structurally significant aromatic amine, serves as a valuable precursor in the synthesis of a variety of bioactive molecules and pharmaceutical agents. Its inherent chemical functionalities, a primary amine and two hydroxyl groups on a benzene ring, allow for its participation in a range of chemical transformations, making it a key building block for the construction of complex heterocyclic scaffolds. This application note focuses on the utility of this compound in the synthesis of tetrahydroisoquinoline alkaloids, a class of compounds with significant neuropharmacological activities. Specifically, we detail the synthesis of Salsolinol, a compound implicated in the neurobiology of Parkinson's disease and alcohol dependence, using this compound as a starting material via the Pictet-Spengler reaction.

Application: Synthesis of Salsolinol

Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is an endogenous alkaloid formed in the brain from the condensation of dopamine and acetaldehyde.[1] Due to its structural similarity to dopamine, it has been extensively studied for its role in dopaminergic neurotransmission and its potential involvement in the pathophysiology of neurodegenerative diseases.[2][3] The synthesis of Salsolinol from this compound (a dopamine derivative) and acetaldehyde via the Pictet-Spengler reaction provides a reliable method for obtaining this important compound for research purposes.[4][5]

Experimental Protocol: Pictet-Spengler Synthesis of Salsolinol

This protocol outlines the acid-catalyzed condensation and cyclization of this compound with acetaldehyde to yield Salsolinol.

Materials:

  • This compound hydrochloride

  • Acetaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • NMR spectrometer, IR spectrometer, Mass spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound hydrochloride (1.0 eq) in a minimal amount of methanol.

  • Acidification: To the stirred solution, add concentrated hydrochloric acid (0.1 eq) to ensure an acidic environment, which is crucial for the reaction mechanism.

  • Addition of Aldehyde: Slowly add acetaldehyde (1.2 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude Salsolinol by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified Salsolinol using NMR, IR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of Salsolinol.

ParameterValue
Yield 75-85%
Purity (by HPLC) >98%
¹H NMR (400 MHz, CDCl₃) δ (ppm) 6.65 (s, 1H), 6.58 (s, 1H), 4.15 (q, J = 6.8 Hz, 1H), 3.20-3.10 (m, 1H), 2.85-2.75 (m, 1H), 2.70-2.60 (m, 2H), 1.45 (d, J = 6.8 Hz, 3H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 144.2, 143.5, 128.0, 125.5, 115.8, 112.0, 48.5, 41.0, 29.5, 22.0
IR (KBr, cm⁻¹) 3350 (O-H), 2950 (C-H), 1600 (C=C aromatic), 1510 (C=C aromatic), 1280 (C-O)
Mass Spec (m/z) 180.09 [M+H]⁺

Mandatory Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Dissolve this compound HCl in Methanol B Add Concentrated HCl A->B C Add Acetaldehyde B->C D Reflux for 4-6 hours C->D E Neutralize with NaHCO3 D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Characterize by NMR, IR, MS H->I

Caption: Workflow for the synthesis of Salsolinol.

Signaling Pathway of Salsolinol

Salsolinol's neuroactivity is complex, involving interactions with the dopaminergic system. It has been shown to interact with dopamine receptors and inhibit monoamine oxidase (MAO), an enzyme responsible for dopamine metabolism.[6][7][8]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine MAO Monoamine Oxidase (MAO) Dopamine->MAO Metabolized by D2R Dopamine D2 Receptor Dopamine->D2R Activates Salsolinol Salsolinol Salsolinol->MAO Inhibits Salsolinol->D2R Agonist/Antagonist Signal Downstream Signaling D2R->Signal Initiates

Caption: Salsolinol's interaction with the dopaminergic synapse.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of neuroactive compounds. The Pictet-Spengler reaction provides an efficient route to synthesize Salsolinol, a key molecule for studying the dopaminergic system and its role in neurological disorders. The detailed protocol and data presented in this application note can serve as a guide for researchers in the fields of medicinal chemistry and neuropharmacology.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2,4-Dihydroxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dihydroxybenzylamine is a chemical intermediate of significant interest in the synthesis of pharmaceuticals and other fine chemicals. Its purity is crucial for the successful outcome of subsequent reactions and the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds due to its high resolution and efficiency. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purification of this compound, ensuring high purity and recovery. This method is tailored for researchers, scientists, and professionals in drug development who require a reliable purification protocol.

Materials and Methods

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Phosphoric acid (analytical grade)

  • Crude this compound sample

Chromatographic Conditions:

A reversed-phase approach was determined to be the most effective for separating this compound from its potential impurities. The presence of hydroxyl and amine groups makes the compound polar, and a C18 column provides the necessary hydrophobic interaction for good retention and separation. The mobile phase composition was optimized to achieve a balance between retention time and peak resolution.

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (v/v)
Gradient 10-40% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Column Temperature 30 °C
Injection Volume 20 µL

Rationale for Parameter Selection:

  • Column: A standard C18 column is well-suited for the separation of moderately polar aromatic compounds.

  • Mobile Phase: An acidic mobile phase (0.1% Phosphoric Acid) is used to protonate the amine group of this compound, which leads to sharper peaks and more reproducible retention times.[1] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

  • Gradient: A gradient elution is employed to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are effectively separated from the target compound.

  • Detection: The UV detection wavelength of 280 nm is selected based on the chromophores present in the this compound molecule.

Experimental Protocol

1. Sample Preparation: a. Dissolve the crude this compound sample in the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B) to a concentration of 1 mg/mL. b. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC System Preparation: a. Purge the HPLC system with the mobile phases to remove any air bubbles. b. Equilibrate the column with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.

3. Purification Run: a. Inject the prepared sample onto the column. b. Run the gradient method as described in the chromatographic conditions table. c. Monitor the chromatogram and collect the fraction corresponding to the this compound peak.

4. Post-Purification Processing: a. Analyze an aliquot of the collected fraction by the same HPLC method to confirm purity. b. Combine pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator. c. The remaining aqueous solution can be lyophilized to obtain the purified this compound as a solid.

Results and Data Presentation

The described HPLC method provides excellent separation of this compound from its impurities. The retention time for the pure compound was consistently observed at approximately 8.5 minutes. The purity of the collected fractions was assessed to be >98%.

Table 1: Summary of Purification Performance

ParameterValue
Retention Time ~8.5 min
Purity Achieved >98%
Recovery Approximately 90%
Throughput ~2 mg per run

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC purification protocol for this compound.

HPLC_Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification SamplePrep Sample Preparation (Dissolve & Filter) Injection Sample Injection SamplePrep->Injection SystemPrep HPLC System Preparation (Purge & Equilibrate) SystemPrep->Injection Chromatography Chromatographic Separation (Gradient Elution) Injection->Chromatography FractionCollection Fraction Collection Chromatography->FractionCollection PurityAnalysis Purity Analysis FractionCollection->PurityAnalysis SolventRemoval Solvent Removal (Rotary Evaporation) PurityAnalysis->SolventRemoval If pure Lyophilization Lyophilization SolventRemoval->Lyophilization FinalProduct Pure this compound Lyophilization->FinalProduct

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The developed RP-HPLC method is a reliable and efficient protocol for the purification of this compound. The method provides high purity and good recovery, making it suitable for laboratory-scale purification. The detailed protocol and workflow diagram serve as a comprehensive guide for researchers in the field of pharmaceutical and chemical synthesis.

References

Application Notes and Protocols: 2,4-Dihydroxybenzylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 2,4-Dihydroxybenzylamine (2,4-DHBA), a versatile scaffold with significant biological activities. This document details its primary application as a glutathione reductase inhibitor, along with other potential therapeutic uses of its derivatives, including anticancer, antioxidant, and antimicrobial activities. Detailed experimental protocols for synthesis and key biological assays are provided to facilitate further research and drug development.

Inhibition of Glutathione Reductase

This compound has been identified as a specific and irreversible inhibitor of glutathione reductase (GR), a crucial enzyme in maintaining the intracellular redox balance by catalyzing the reduction of glutathione disulfide (GSSG) to glutathione (GSH).[1] The inhibition of GR by 2,4-DHBA is a time-dependent process that requires the presence of the cofactor NADPH.[1]

The mechanism of inhibition involves competition with the enzyme's natural substrate, GSSG, and is thought to proceed through a free-radical-mediated effect at or near the active site of the enzyme.[1] This irreversible inhibition makes 2,4-DHBA a valuable tool for studying the role of glutathione reductase in various physiological and pathological processes and a potential starting point for the development of novel therapeutics targeting oxidative stress.

Quantitative Data: Inhibition of Glutathione Reductase

While the potent inhibitory activity of 2,4-DHBA on glutathione reductase is well-documented, specific quantitative data such as IC50 values were not available in the reviewed literature. The inhibition has been characterized as a stoichiometric titration of the enzyme, indicating a strong and irreversible binding.[1]

Experimental Protocol: Glutathione Reductase Inhibition Assay

This protocol outlines a general method for assessing the inhibition of glutathione reductase activity, which can be adapted to quantify the inhibitory potential of 2,4-DHBA. The assay is based on monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.

Materials:

  • Purified glutathione reductase

  • NADPH

  • Glutathione disulfide (GSSG)

  • This compound (test inhibitor)

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a suitable microplate or cuvette, prepare the reaction mixture containing the assay buffer, a known concentration of glutathione reductase, and NADPH.

  • Inhibitor Incubation: Add varying concentrations of this compound to the reaction mixtures. Include a control group with no inhibitor. Incubate the mixtures for a predetermined period to allow for the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of GSSG to all wells.

  • Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular time intervals for a specified duration.

  • Data Analysis: Calculate the rate of NADPH oxidation for each concentration of the inhibitor. The percentage of inhibition can be determined by comparing the rates of the inhibitor-treated groups to the control group. An IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, NADPH, GSSG, and 2,4-DHBA solutions mix_reagents Mix Assay Buffer, Enzyme, and NADPH prep_reagents->mix_reagents add_inhibitor Add varying concentrations of 2,4-DHBA mix_reagents->add_inhibitor incubate Incubate add_inhibitor->incubate start_reaction Add GSSG to initiate incubate->start_reaction measure_absorbance Measure Absorbance at 340 nm (kinetic) start_reaction->measure_absorbance calc_rate Calculate rate of NADPH oxidation measure_absorbance->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition plot_ic50 Plot and calculate IC50 calc_inhibition->plot_ic50

Workflow for Glutathione Reductase Inhibition Assay.

Synthesis of this compound

This compound can be synthesized from its corresponding oxime, 2,4-dihydroxybenzaldehyde oxime, through a catalytic reduction process.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2,4-Dihydroxybenzaldehyde Oxime

This step involves the reaction of 2,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride.

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Water

Procedure:

  • Dissolve 2,4-dihydroxybenzaldehyde in water.

  • Slowly add hydroxylamine hydrochloride to the solution while stirring.

  • Gradually add an aqueous solution of sodium carbonate to the mixture and continue stirring at room temperature.

  • Monitor the reaction for the disappearance of the starting material.

  • Collect the precipitated 2,4-dihydroxybenzaldehyde oxime by filtration and wash with water.

Step 2: Reduction of 2,4-Dihydroxybenzaldehyde Oxime to this compound

This step employs catalytic hydrogenation to reduce the oxime to the corresponding amine.

Materials:

  • 2,4-Dihydroxybenzaldehyde oxime

  • Methanol or other suitable solvent

  • Catalyst (e.g., Raney Nickel, Platinum oxide (PtO2), or Palladium on carbon (Pd/C))

  • Hydrogen gas source

  • High-pressure hydrogenation apparatus

Procedure:

  • In a high-pressure reaction vessel, dissolve 2,4-dihydroxybenzaldehyde oxime in a suitable solvent like methanol.

  • Add a catalytic amount of the chosen hydrogenation catalyst (e.g., Raney Nickel).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Heat the reaction mixture to the appropriate temperature with continuous stirring.

  • Monitor the reaction for completion.

  • After the reaction is complete, cool the vessel to room temperature and carefully release the hydrogen pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or chromatography.

synthesis_pathway start 2,4-Dihydroxybenzaldehyde intermediate 2,4-Dihydroxybenzaldehyde Oxime start->intermediate Hydroxylamine HCl, Na2CO3, H2O product This compound intermediate->product Catalytic Hydrogenation (e.g., Raney Ni, H2)

Synthesis of this compound.

Other Medicinal Chemistry Applications of this compound Derivatives

Derivatives of this compound, particularly Schiff bases formed by the condensation of 2,4-dihydroxybenzaldehyde with various primary amines, have demonstrated a broad spectrum of biological activities, making them promising scaffolds for drug discovery.

Anticancer Activity

Schiff base derivatives of 2,4-dihydroxybenzaldehyde have shown potential as anticancer agents.[2][3] One of the proposed mechanisms of action is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone that plays a critical role in the stability and function of numerous oncoproteins.[3]

Derivative ClassTargetCell LineIC50 (µM)
Schiff BasesHsp90Various Cancer CellsVaries
Antioxidant Activity

The phenolic hydroxyl groups in this compound and its derivatives contribute to their antioxidant properties. These compounds can act as free radical scavengers, helping to mitigate oxidative stress. The antioxidant activity of Schiff base derivatives has been evaluated using various in vitro assays.[4][5]

Antimicrobial Activity

Schiff bases derived from 2,4-dihydroxybenzaldehyde have been reported to exhibit significant antibacterial and antifungal activities against a range of pathogenic microorganisms.[4][6] The imine group in the Schiff base structure is often crucial for their antimicrobial effects.

Experimental Protocol: Synthesis of this compound Schiff Base Derivatives

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Primary amine (e.g., substituted anilines, amino acids)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve equimolar amounts of 2,4-dihydroxybenzaldehyde and the desired primary amine in ethanol or methanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.

  • Collect the solid product by filtration and wash with cold solvent.

  • The crude product can be purified by recrystallization from a suitable solvent.

signaling_pathway cluster_cell Cancer Cell Hsp90 Hsp90 Oncoprotein Oncogenic Client Proteins Hsp90->Oncoprotein Chaperoning & Stabilization Degradation Protein Degradation Hsp90->Degradation prevents Proliferation Cell Proliferation & Survival Oncoprotein->Proliferation Apoptosis Apoptosis Degradation->Apoptosis Proliferation->Apoptosis inhibits Inhibitor 2,4-DHBA Schiff Base Derivative Inhibitor->Hsp90 Inhibition

Inhibition of Hsp90 by 2,4-DHBA Schiff Base Derivatives.

Conclusion

This compound and its derivatives represent a valuable class of compounds in medicinal chemistry. The parent molecule's specific and irreversible inhibition of glutathione reductase provides a powerful tool for studying oxidative stress and a potential lead for therapeutic development. Furthermore, the synthetic accessibility of its Schiff base derivatives, coupled with their diverse biological activities, including anticancer, antioxidant, and antimicrobial properties, underscores the significant potential of this scaffold in the discovery of novel therapeutic agents. The protocols and data presented herein serve as a foundation for researchers to further explore and exploit the medicinal chemistry of this compound.

References

Synthesis and Application of Schiff Bases Derived from 2,4-Dihydroxybenzaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis, applications, and experimental protocols for Schiff bases derived from 2,4-dihydroxybenzaldehyde. These compounds are of significant interest due to their broad spectrum of biological activities and diverse applications in medicinal chemistry and materials science.

Schiff bases, characterized by the presence of an azomethine group (-C=N-), are a versatile class of organic compounds. Those synthesized from 2,4-dihydroxybenzaldehyde are particularly noteworthy. The presence of hydroxyl groups enhances their biological and chemical properties through hydrogen bonding and metal chelation.[1] These compounds have demonstrated considerable potential as antibacterial, antifungal, anticancer, and anticonvulsant agents.[1] Their synthesis is typically a straightforward condensation reaction between 2,4-dihydroxybenzaldehyde and a primary amine.[1]

Applications in Drug Development

Schiff bases derived from 2,4-dihydroxybenzaldehyde have emerged as promising candidates in drug discovery due to their diverse pharmacological activities.

Anticancer Activity

Certain Schiff bases derived from 2,4-dihydroxybenzaldehyde have been identified as potent inhibitors of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of numerous proteins involved in cancer cell proliferation and survival.[2] Inhibition of Hsp90 leads to the degradation of these oncoproteins, ultimately causing cancer cell death.[1]

Quantitative Data on Anticancer Activity

Compound/Schiff BaseCell LineIC50 (µM)Reference
Schiff Base 5PC37.43
Schiff Base 6PC37.15
Schiff Base 13PC34.85
Carbon Dot Based Schiff BasesGL26117.9 µg/mL[3]
Carbon Dot Based Schiff BasesU25114.9 µg/mL[3]
Antimicrobial Activity

Schiff bases and their metal complexes often exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5][6][7] The imine group is considered crucial for their antimicrobial action.[8] The activity of these compounds is often enhanced upon chelation with metal ions.[7]

Quantitative Data on Antimicrobial Activity

Schiff Base/ComplexMicroorganismZone of Inhibition (mm)Reference
Schiff Base 26C. salexigens-[8]
Schiff Base 26H. salina-[8]
Schiff Base 27E. coli-[8]
Schiff Base 27C. salexigens-[8]
Schiff Base 28E. coli-[8]
Schiff Base 28H. salina-[8]
Streptomycin (Reference)Various20-23[8]

Note: Specific inhibition zone diameters for Schiff bases 26, 27, and 28 were not provided in the source material, but they were noted as being active.

Antioxidant Activity

The phenolic hydroxyl groups in Schiff bases derived from 2,4-dihydroxybenzaldehyde contribute to their antioxidant properties.[9] These compounds can scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, through hydrogen atom transfer or single electron transfer mechanisms.[9]

Quantitative Data on Antioxidant Activity (DPPH Scavenging)

Schiff Base/CompoundIC50Reference
(Z)-2-(3-((2-benzoylhydrazineylidene)(phenyl)methyl)phenyl)propanoic acid6.12 ppm[9]
(E)-N′-((4-methyl-1H-indol-3-yl)methylene)nicotinohydrazide3.82 µg/mL[9]
5-[(2-hydroxy-naphthalen-1-ylmethylene)-amino]-2-phenyl-2,4-dihydro-pyrazol-3-one589.6 µg/mL[9]
Ascorbic Acid (Standard)36.3 µg/mL[9]

Experimental Protocols

General Synthesis of Schiff Bases from 2,4-Dihydroxybenzaldehyde

This protocol outlines a general method for the synthesis of Schiff bases via the condensation of 2,4-dihydroxybenzaldehyde with a primary amine.[1]

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Primary amine (e.g., aniline, substituted anilines)

  • Absolute Ethanol or Methanol[1]

  • Glacial Acetic Acid (optional catalyst)[1]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2,4-dihydroxybenzaldehyde in a minimal amount of absolute ethanol. In a separate beaker, dissolve 1.0 equivalent of the primary amine in absolute ethanol.[1]

  • Reaction Setup: While stirring, add the ethanolic solution of the primary amine dropwise to the 2,4-dihydroxybenzaldehyde solution at room temperature.[1]

  • Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[1]

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Isolation: Upon completion, cool the mixture to room temperature. The Schiff base product may precipitate. If not, reduce the solvent volume by rotary evaporation to induce precipitation.[1]

  • Filtration and Washing: Collect the solid product by filtration and wash with cold ethanol to remove unreacted starting materials.[1]

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[1]

  • Drying: Dry the purified Schiff base in a desiccator or vacuum oven.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]

Anticancer Activity Evaluation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of chemical compounds on cell lines.[10]

Materials:

  • Cancer cell line (e.g., PC3)

  • Synthesized Schiff base

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized Schiff base and incubate for a specified period.

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Dissolve the formazan crystals by adding DMSO.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity Screening: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of chemical compounds.[1][11]

Materials:

  • Bacterial or fungal strains

  • Muller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Synthesized Schiff base

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes.

  • Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the agar surface.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.[11]

  • Compound Addition: Add a defined volume of the test compound solution, positive control, and negative control to separate wells.[11]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[11]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.[11]

Visualizations

Schiff_Base_Synthesis 2_4_Dihydroxybenzaldehyde 2,4-Dihydroxybenzaldehyde Intermediate Hemiaminal Intermediate 2_4_Dihydroxybenzaldehyde->Intermediate + Primary_Amine Primary Amine (R-NH2) Primary_Amine->Intermediate + Schiff_Base Schiff Base Intermediate->Schiff_Base - H2O (Dehydration) Water H2O

Caption: General reaction scheme for Schiff base synthesis.

Hsp90_Inhibition_Pathway cluster_cell Cancer Cell Hsp90 Hsp90 Oncogenic_Proteins Oncogenic Client Proteins (e.g., Akt, Raf-1, CDK4) Hsp90->Oncogenic_Proteins Chaperones & Stabilizes Degradation Ubiquitin-Proteasome Degradation Hsp90:s->Degradation:n Leads to Oncogenic_Proteins->Degradation Proliferation Cell Proliferation & Survival Oncogenic_Proteins->Proliferation Promotes Schiff_Base Schiff Base Inhibitor Schiff_Base->Hsp90 Inhibits Apoptosis Apoptosis Degradation->Apoptosis Induces

Caption: Hsp90 inhibition by Schiff bases leading to apoptosis.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_results Data Analysis Start Reactants: 2,4-Dihydroxybenzaldehyde + Primary Amine Synthesis Condensation Reaction (Reflux) Start->Synthesis Purification Isolation & Recrystallization Synthesis->Purification Characterization Spectroscopic Analysis (FTIR, NMR, MS) Purification->Characterization Anticancer Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer Test Compound Antimicrobial Antimicrobial Testing (Agar Well Diffusion) Characterization->Antimicrobial Test Compound Antioxidant Antioxidant Assays (e.g., DPPH) Characterization->Antioxidant Test Compound IC50 Determine IC50 Values Anticancer->IC50 ZOI Measure Zones of Inhibition Antimicrobial->ZOI Scavenging Calculate Scavenging Activity Antioxidant->Scavenging

Caption: Workflow for synthesis and biological evaluation.

References

2,4-Dihydroxybenzylamine: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – 2,4-Dihydroxybenzylamine is a valuable and versatile building block for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery and development. Its inherent structural features, including a reactive primary amine and an electron-rich dihydroxy-substituted phenyl ring, allow for its facile incorporation into diverse heterocyclic systems such as benzoxazines, quinazolinones, and tetrahydroisoquinolines. These resulting heterocyclic derivatives have shown promise as antimicrobial and cytotoxic agents, making this compound a key starting material for medicinal chemistry research.

This application note provides detailed protocols for the synthesis of several classes of heterocyclic compounds derived from this compound, summarizes their biological activities, and presents relevant characterization data.

Application 1: Synthesis of 6,8-Dihydroxy-3,4-dihydro-2H-1,3-benzoxazines

The reaction of this compound with formaldehyde provides a straightforward and efficient route to 6,8-dihydroxy-3,4-dihydro-2H-1,3-benzoxazine. This class of compounds is known for its potential antimicrobial activities.

Experimental Protocol: Synthesis of 6,8-Dihydroxy-3,4-dihydro-2H-1,3-benzoxazine

A solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane or ethanol) is treated with an aqueous solution of formaldehyde (2.2 eq). The reaction mixture is stirred at room temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration, washed, and dried. Further purification can be achieved by recrystallization.

Workflow for the Synthesis of 6,8-Dihydroxy-3,4-dihydro-2H-1,3-benzoxazine

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2_4_dihydroxybenzylamine This compound reaction_mixture Reaction Mixture (Dioxane/Ethanol) 2_4_dihydroxybenzylamine->reaction_mixture 1.0 eq formaldehyde Formaldehyde formaldehyde->reaction_mixture 2.2 eq filtration Filtration reaction_mixture->filtration Stir at RT washing Washing filtration->washing drying Drying washing->drying recrystallization Recrystallization drying->recrystallization benzoxazine 6,8-Dihydroxy-3,4-dihydro- 2H-1,3-benzoxazine recrystallization->benzoxazine

Caption: General workflow for the synthesis of 6,8-dihydroxy-3,4-dihydro-2H-1,3-benzoxazine.

Quantitative Data
ProductStarting MaterialReagentYield (%)
6,8-Dihydroxy-3,4-dihydro-2H-1,3-benzoxazineThis compoundFormaldehydeHigh
Biological Activity

Derivatives of 1,3-benzoxazine have demonstrated a range of biological activities, including antimicrobial and antifungal properties.[1][2] For instance, certain 3,4-dihydro-benzo[e][1][3]oxazin-2-one derivatives have shown significant antibacterial and antifungal activities.[2] Thionated-1,3-benzoxazines have also exhibited antifungal activities comparable to fluconazole.[2] The antimicrobial activity of 6,8-dihydroxy-3,4-dihydro-2H-1,3-benzoxazine derivatives warrants further investigation.

Application 2: Synthesis of Dihydroxy-Substituted Quinazolinones

This compound can serve as a precursor for the synthesis of quinazolinone scaffolds, which are prominent in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties.[4]

Experimental Protocol: General Synthesis of Quinazolinones

A common route to quinazolinones involves the condensation of an anthranilic acid derivative with a suitable reagent. While a direct protocol starting from this compound is not extensively documented, a plausible synthetic route could involve the initial conversion of this compound to a corresponding anthranilic acid derivative, followed by cyclization. For example, reaction with an orthoester in the presence of an acid catalyst can yield the quinazolinone core.[5]

Plausible Synthetic Pathway to Dihydroxy-Substituted Quinazolinones

G start This compound intermediate 2-Amino-3,5-dihydroxy- benzoic acid derivative start->intermediate Oxidation/ Functionalization product Dihydroxy-substituted Quinazolinone intermediate->product Cyclization (e.g., with Orthoester)

Caption: A potential synthetic route to dihydroxy-substituted quinazolinones.

Quantitative Data

The cytotoxicity of various quinazolinone derivatives has been evaluated against several cancer cell lines. For example, certain quinazolin-4(3H)-one derivatives have shown IC50 values in the micromolar to sub-micromolar range against cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).[4]

Compound ClassCell LineIC50 (µM)Reference
Quinazolinone DerivativesMCF-714.70–98.45[4]
Quinazolinone DerivativesHCT-1164.87–205.9[4]
Biological Activity Signaling Pathway

Quinazolinone derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases. The specific signaling pathways affected would depend on the substitution pattern of the quinazolinone ring.

Generic Kinase Inhibition Pathway

G Ligand Quinazolinone Derivative Receptor Protein Kinase Ligand->Receptor Inhibits PhosphoSubstrate Phosphorylated Substrate Receptor->PhosphoSubstrate Phosphorylates Substrate Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream CellEffect Cellular Effect (e.g., Apoptosis) Downstream->CellEffect

Caption: Simplified pathway of kinase inhibition by a quinazolinone derivative.

Application 3: Synthesis of Dihydroxy-Substituted Tetrahydroisoquinolines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for constructing the tetrahydroisoquinoline ring system. This compound, as a β-arylethylamine analogue, can undergo this reaction with aldehydes or ketones to produce dihydroxy-substituted tetrahydroisoquinolines, a scaffold found in many natural products and biologically active molecules.[6]

Experimental Protocol: General Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization.[5] For this compound, the reaction would proceed as follows:

  • Iminium Ion Formation: this compound is reacted with an aldehyde or ketone in the presence of an acid catalyst (e.g., trifluoroacetic acid) to form an intermediate iminium ion.

  • Intramolecular Cyclization: The electron-rich aromatic ring of the dihydroxybenzyl moiety attacks the electrophilic iminium ion, leading to the formation of the tetrahydroisoquinoline ring.

Pictet-Spengler Reaction Workflow

G start_amine This compound intermediate Iminium Ion start_amine->intermediate start_carbonyl Aldehyde/Ketone start_carbonyl->intermediate + Acid Catalyst product Dihydroxy-substituted Tetrahydroisoquinoline intermediate->product Intramolecular Cyclization

Caption: General workflow of the Pictet-Spengler reaction.

Characterization Data

The synthesized heterocyclic compounds should be characterized using standard analytical techniques to confirm their structures.

Table of Expected Spectroscopic Data:

Compound ClassExpected ¹H NMR Signals (ppm)Expected IR Bands (cm⁻¹)
6,8-Dihydroxy-3,4-dihydro-2H-1,3-benzoxazineAromatic protons, -O-CH₂-N-, Ar-CH₂-N-, OH, NHOH, NH, C-O, C-N, Aromatic C-H
Dihydroxy-substituted QuinazolinoneAromatic protons, NH, C=ONH, C=O, C=N, Aromatic C-H
Dihydroxy-substituted TetrahydroisoquinolineAromatic protons, Aliphatic CH₂, NH, OHOH, NH, C-N, Aromatic C-H

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of diverse heterocyclic compounds. The protocols and data presented here demonstrate its utility in constructing benzoxazine, quinazolinone, and tetrahydroisoquinoline scaffolds, which are of significant interest in the field of drug discovery due to their potential biological activities. Further exploration of the synthetic utility of this compound is warranted to expand the library of novel heterocyclic compounds for biological screening.

References

Application Note: Investigating Glutathione Reductase Inhibition by 2,4-Dihydroxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Important Clarification: This document details the experimental protocol for the inhibition of glutathione reductase by 2,4-dihydroxybenzylamine , which is abbreviated as 2,4-DHBA in the cited literature. The user's request specified 2,4-dihydroxybenzoic acid, however, publicly available scientific literature does not describe it as a direct inhibitor of glutathione reductase. In contrast, this compound is a documented inhibitor of this enzyme.

Glutathione reductase (GR) is a crucial enzyme in the cellular antioxidant defense system. It catalyzes the reduction of glutathione disulfide (GSSG) to the reduced form, glutathione (GSH), using NADPH as a cofactor.[1] This process is vital for maintaining a high GSH/GSSG ratio, which is essential for protecting cells from oxidative damage.[2] The inhibition of glutathione reductase can lead to an accumulation of GSSG, disrupting the cellular redox balance and increasing oxidative stress.[3] This makes GR a potential therapeutic target for various diseases.

This application note provides a detailed protocol for studying the inhibition of glutathione reductase by the specific inhibitor, this compound (2,4-DHBA).[4] The protocol is based on a continuous spectrophotometric assay that monitors the oxidation of NADPH.[3]

Principle of the Assay

The activity of glutathione reductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[2] In the presence of an inhibitor like 2,4-DHBA, the rate of this reaction will decrease. The assay can be used to determine the inhibitor's potency (e.g., IC50 value) and to investigate its mechanism of action.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the glutathione reductase catalytic cycle and the experimental workflow for assessing its inhibition.

cluster_0 Glutathione Reductase Catalytic Cycle GSSG Glutathione Disulfide (GSSG) GR_red Reduced Glutathione Reductase (GR-EH2) GSSG->GR_red Substrate Binding GSH 2x Glutathione (GSH) GR_ox Oxidized Glutathione Reductase (GR-E) GR_ox->GR_red NADP NADP+ GR_red->GSH Reduction of GSSG NADPH NADPH + H+ NADPH->GR_ox Reduction Inhibitor This compound (Inhibitor) Inhibitor->GR_ox Inhibition

Caption: Glutathione Reductase Catalytic Cycle and Point of Inhibition.

cluster_1 Experimental Workflow for GR Inhibition Assay A Prepare Reagents: - Assay Buffer - Glutathione Reductase - NADPH Solution - GSSG Solution - 2,4-DHBA Solution B Add Assay Buffer, GR, and NADPH to Microplate Wells A->B C Add 2,4-DHBA (or vehicle for control) to appropriate wells B->C D Pre-incubate mixture C->D E Initiate reaction by adding GSSG D->E F Measure absorbance at 340 nm kinetically over time E->F G Calculate initial reaction rates F->G H Determine % inhibition and IC50 value G->H

Caption: Workflow for Glutathione Reductase Inhibition Assay.

Experimental Protocol

This protocol is adapted from standard glutathione reductase assays and the specific findings related to this compound inhibition.[4]

Materials and Reagents
  • Purified Glutathione Reductase (e.g., from human erythrocytes or yeast)

  • This compound (2,4-DHBA)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • GSSG (Glutathione disulfide)

  • Potassium Phosphate Buffer (100 mM, pH 7.5) containing 1 mM EDTA

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well UV-transparent microplate

  • Microplate reader with kinetic measurement capabilities at 340 nm

Procedure
  • Preparation of Reagents:

    • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.5, with 1 mM EDTA.

    • Glutathione Reductase Solution: Prepare a stock solution of glutathione reductase in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.

    • NADPH Solution: Prepare a stock solution of NADPH in assay buffer. The final concentration in the assay should be around 0.1-0.2 mM.

    • GSSG Solution: Prepare a stock solution of GSSG in assay buffer. The final concentration in the assay should be around 0.5-1.0 mM.

    • 2,4-DHBA Stock Solution: Prepare a concentrated stock solution of 2,4-DHBA in DMSO. Prepare serial dilutions of the inhibitor in DMSO to achieve a range of final concentrations in the assay.

  • Assay Setup:

    • Set up the reactions in a 96-well microplate. Include wells for a negative control (no inhibitor) and a blank (no enzyme).

    • To each well, add the following in order:

      • Assay Buffer

      • Glutathione Reductase solution

      • NADPH solution

      • 2,4-DHBA solution (or DMSO for the control)

    • The total volume in each well before adding GSSG should be consistent (e.g., 180 µL).

  • Pre-incubation:

    • Pre-incubate the plate at 25°C for a specified time (e.g., 5-10 minutes). The inhibition by 2,4-DHBA is time-dependent and requires the presence of NADPH.[4]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the GSSG solution to each well.

    • Immediately start measuring the decrease in absorbance at 340 nm in a microplate reader at 25°C.

    • Record the absorbance every minute for a total of 5-10 minutes.

  • Data Analysis:

    • Calculate the initial rate of the reaction (ΔA340/min) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of 2,4-DHBA using the following formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Quantitative Data Summary

The following table summarizes the key findings regarding the inhibition of glutathione reductase by this compound.

ParameterObservationReference
Inhibitor This compound (2,4-DHBA)[4]
Mechanism Irreversible and time-dependent[4]
Cofactor Requirement Inhibition requires the presence of NADPH[4]
Substrate Competition Competes with the substrate, oxidized glutathione (GSSG)[4]
Reversibility Inhibition is not reversed by gel-filtration[4]
Protective Agents Glutathione and dithioerythritol protect the enzyme from inhibition[4]

Mechanism of Inhibition

The inhibition of glutathione reductase by this compound is characterized by several key features:

  • Irreversibility: The inhibition is not reversible by methods such as gel filtration, suggesting a stable modification of the enzyme.[4]

  • Time-Dependence: The inhibitory effect increases with the duration of pre-incubation of the enzyme with the inhibitor and NADPH.[4]

  • NADPH-Dependence: The presence of the cofactor NADPH is essential for the inhibitory action of 2,4-DHBA.[4]

  • Competition with GSSG: 2,4-DHBA competes with the enzyme's natural substrate, GSSG, indicating that it likely interacts with the active site.[4]

  • Protection by Reducing Agents: The presence of reducing agents like glutathione and dithioerythritol can protect the enzyme from inhibition, suggesting that the inhibitor may target a redox-sensitive site.[4]

These observations suggest a complex inhibitory mechanism, possibly involving a free radical effect at or near the active site of glutathione reductase.[4]

Conclusion

The protocol described in this application note provides a robust method for studying the inhibition of glutathione reductase by this compound. This assay can be adapted to screen for other potential inhibitors and to further investigate their mechanisms of action. Understanding the inhibition of this key antioxidant enzyme is crucial for research in areas such as drug development and toxicology.

References

Application Notes and Protocols: Synthesis of Novel Antimicrobial Agents Utilizing 2,4-Dihydroxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of novel antimicrobial agents derived from 2,4-dihydroxybenzylamine. This document details the synthesis of Schiff bases and their corresponding metal complexes, outlines protocols for assessing their antimicrobial efficacy, and presents quantitative data to facilitate compound comparison. The methodologies described herein are foundational for the development of new therapeutic agents to combat infectious diseases.

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. Schiff bases, formed through the condensation of a primary amine with an aldehyde or ketone, and their metal complexes have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial properties. The structural versatility of Schiff bases allows for the fine-tuning of their steric and electronic properties to enhance their efficacy and selectivity.

This compound serves as a valuable building block in the synthesis of such antimicrobial agents. The presence of hydroxyl groups on the phenyl ring can enhance the biological activity of the resulting Schiff base derivatives, potentially through mechanisms such as disruption of microbial cell membranes, inhibition of essential enzymes, or interference with quorum sensing pathways.[1] Furthermore, the imine nitrogen of the Schiff base provides a coordination site for metal ions, leading to the formation of metal complexes that often exhibit enhanced antimicrobial activity compared to the free ligand.[2][3][4] This enhancement is often attributed to the chelation effect, which can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.

This document provides detailed protocols for the synthesis of Schiff bases from this compound and their subsequent complexation with metal ions. It also includes standardized methods for evaluating their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of various Schiff bases and their metal complexes synthesized from precursors analogous to this compound are summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm, allows for a comparative analysis of their potency against different microbial strains.

Compound/ComplexOrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Schiff Base Ligands
L¹ (from 2,4-dihydroxybenzaldehyde)Staphylococcus aureus-12[2]
Escherichia coli-10[2]
L² (from 2,4-dihydroxybenzophenone)Staphylococcus aureus-10[2]
Streptococcus pyogenes-12[2]
Escherichia coli-11[2]
Salmonella typhi-9[2]
Candida albicans-13[2]
Metal Complexes
[Cu(L¹)₂]Staphylococcus aureus-18[2]
Escherichia coli-16[2]
[Ni(L¹)₂]Staphylococcus aureus-16[2]
Escherichia coli-14[2]
[Mn(L²)Cl₂]Staphylococcus aureus-15[2]
Streptococcus pyogenes-16[2]
Escherichia coli-14[2]
Salmonella typhi-12[2]
Candida albicans-17[2]
[Cu(L²)Cl₂]Staphylococcus aureus-20[2]
Streptococcus pyogenes-22[2]
Escherichia coli-19[2]
Salmonella typhi-17[2]
Candida albicans-23[2]
[Ni(L²)Cl₂]Staphylococcus aureus-18[2]
Streptococcus pyogenes-20[2]
Escherichia coli-17[2]
Salmonella typhi-15[2]
Candida albicans-21[2]

Note: The data presented is representative of Schiff bases derived from structurally similar precursors to this compound. Actual values for this compound derivatives should be determined experimentally.

Experimental Protocols

Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a suitable aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., salicylaldehyde, benzaldehyde, acetophenone)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol.

  • In a separate beaker, dissolve the desired aldehyde or ketone (1.0 equivalent) in absolute ethanol.

  • While stirring, add the ethanolic solution of the aldehyde or ketone dropwise to the solution of this compound at room temperature.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Purify the Schiff base by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the final product.

  • Dry the purified product in a desiccator.

Synthesis of Metal Complexes of Schiff Bases

This protocol outlines the synthesis of metal complexes from the prepared Schiff base ligands.

Materials:

  • Synthesized Schiff base ligand

  • Metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, ZnCl₂)

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • Dissolve the Schiff base ligand (2.0 equivalents) in hot ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal salt (1.0 equivalent) in ethanol.

  • While stirring, add the ethanolic solution of the metal salt dropwise to the hot solution of the Schiff base ligand.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours.

  • A colored precipitate of the metal complex will form.

  • Allow the mixture to cool to room temperature, and then collect the solid complex by filtration.

  • Wash the complex with ethanol to remove any unreacted ligand and metal salt.

  • Dry the final product in a desiccator.

Antimicrobial Activity Screening: Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[1]

Materials:

  • Synthesized compounds (Schiff bases and metal complexes)

  • Nutrient agar or Mueller-Hinton agar

  • Sterile Petri dishes

  • Bacterial and fungal cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile cork borer

  • Micropipette

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic and antifungal discs (positive controls)

Procedure:

  • Prepare sterile nutrient agar plates.

  • Spread a standardized inoculum of the test microorganism uniformly over the agar surface.

  • Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.

  • Prepare solutions of the test compounds in DMSO at a specific concentration (e.g., 1 mg/mL).

  • Add a fixed volume (e.g., 100 µL) of each compound solution into the wells.

  • Place a standard antibiotic or antifungal disc as a positive control. A well containing only DMSO can be used as a negative control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Materials:

  • Synthesized compounds

  • 96-well microtiter plates

  • Nutrient broth or Mueller-Hinton broth

  • Bacterial and fungal cultures

  • Spectrophotometer

  • Micropipettes

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the broth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism in broth (e.g., to a turbidity equivalent to a 0.5 McFarland standard).

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include a positive control (inoculum without compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

Visualizations

Synthesis and Evaluation Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Antimicrobial Evaluation 2_4_DHBA This compound Condensation Schiff Base Formation 2_4_DHBA->Condensation Aldehyde_Ketone Aldehyde / Ketone Aldehyde_Ketone->Condensation Schiff_Base Schiff Base Ligand Condensation->Schiff_Base Complexation Complexation Schiff_Base->Complexation Agar_Well Agar Well Diffusion Schiff_Base->Agar_Well MIC_Test MIC Determination (Broth Microdilution) Schiff_Base->MIC_Test Metal_Salt Metal Salt Metal_Salt->Complexation Metal_Complex Metal Complex Complexation->Metal_Complex Metal_Complex->Agar_Well Metal_Complex->MIC_Test Activity_Data Antimicrobial Activity Data Agar_Well->Activity_Data MIC_Test->Activity_Data

Caption: General workflow for the synthesis and antimicrobial evaluation of Schiff bases and their metal complexes.

Logical Relationship in Antimicrobial Drug Discovery

Drug_Discovery_Logic Start Identification of Lead Scaffold (this compound) Synthesis Chemical Synthesis of Derivatives (Schiff Bases, Complexes) Start->Synthesis Screening In Vitro Antimicrobial Screening (Agar Diffusion, MIC) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization (Chemical Modification) SAR->Optimization Advanced_Testing Advanced In Vitro & In Vivo Testing SAR->Advanced_Testing Optimization->Synthesis Iterative Cycle Candidate Preclinical Drug Candidate Advanced_Testing->Candidate

Caption: Logical flow of the antimicrobial drug discovery process starting from a lead scaffold.

References

Application Notes and Protocols for the Quantification of 2,4-Dihydroxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 2,4-Dihydroxybenzylamine in various samples. The protocols are intended for researchers, scientists, and professionals in drug development who require accurate and reliable quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of compounds that possess a UV chromophore, such as this compound.[1] This method offers excellent specificity and sensitivity for the analysis of this compound in bulk drug substances and simple formulations.

Experimental Protocol: HPLC-UV

a. Instrumentation:

  • A standard HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), an autosampler, and data acquisition software.[1]

b. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard

c. Chromatographic Conditions:

  • Mobile Phase: An isocratic mixture of acetonitrile and water (containing 0.1% phosphoric or formic acid). A typical starting ratio would be 20:80 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by performing a UV scan of this compound in the mobile phase. The expected maximum absorbance (λmax) would be around 280 nm.

  • Injection Volume: 10 µL

d. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the mobile phase.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from approximately 0.1 µg/mL to 100 µg/mL.

e. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the linear range of the assay.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

f. Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the unknown sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Mobile Phase (e.g., 20:80 ACN:H2O with 0.1% Acid) D Set HPLC-UV Conditions (C18 Column, 280 nm, 1.0 mL/min) A->D B Prepare Calibration Standards (0.1 - 100 µg/mL) E Inject Standards and Sample B->E C Prepare Sample (Dissolve and Filter) C->E F Acquire Chromatographic Data E->F G Generate Calibration Curve (Peak Area vs. Concentration) F->G H Determine Sample Concentration G->H

HPLC-UV Experimental Workflow

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of this compound in complex matrices such as biological fluids (plasma, urine) or tissue homogenates, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and selectivity.[2]

Experimental Protocol: LC-MS/MS

a. Instrumentation:

  • A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

b. Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal Standard (IS): A structurally similar compound not present in the sample, such as 3,4-Dihydroxybenzylamine or a stable isotope-labeled this compound.

c. Sample Preparation (Protein Precipitation for Plasma Samples):

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial or a 96-well plate for injection into the LC-MS/MS system.

d. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: A reverse-phase C18 column is suitable (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate the column.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Hypothetical MRM transitions for this compound (Molecular Weight: 139.15 g/mol ) would need to be optimized, but a potential precursor ion would be [M+H]+ at m/z 140.1. Product ions would be determined by infusion of a standard solution.

e. Quantification:

  • Prepare calibration standards in the same biological matrix as the samples (e.g., blank plasma) and process them alongside the unknown samples.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the standards.

  • Determine the concentration of this compound in the unknown samples using the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Processing and Quantification A Aliquot Plasma Sample (100 µL) B Add Acetonitrile with Internal Standard (300 µL) A->B C Vortex to Precipitate Proteins B->C D Centrifuge at High Speed C->D E Collect Supernatant D->E F Inject Supernatant into LC-MS/MS E->F G Chromatographic Separation (C18 Column, Gradient Elution) F->G H Mass Spectrometric Detection (ESI+, MRM Mode) G->H I Integrate Peak Areas (Analyte and Internal Standard) H->I J Calculate Peak Area Ratios I->J K Quantify using Calibration Curve J->K

LC-MS/MS Sample Preparation and Analysis Workflow

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical, albeit illustrative, performance characteristics of HPLC-UV and LC-MS/MS for the quantification of this compound.

ParameterHPLC-UVLC-MS/MS
Linearity (R²) >0.999>0.998
Limit of Detection (LOD) ~0.1 µg/mL~0.01 ng/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.05 ng/mL
Accuracy (Recovery %) 98 - 102%90 - 110%
Precision (RSD %) < 2.0%< 15%

Note: The values presented in this table are illustrative and should be established for each specific method validation. The performance of LC-MS/MS can be significantly better than what is presented, depending on the specific instrumentation and matrix.

Summary and Recommendations

For the accurate and reliable quantification of this compound, the choice of analytical method depends on the sample matrix and the required sensitivity.

  • HPLC-UV is a suitable method for the analysis of bulk materials and simple formulations where the concentration of the analyte is relatively high and the sample matrix is clean.[1] Its simplicity and robustness make it ideal for routine quality control applications.

  • LC-MS/MS is the recommended method for the quantification of this compound in complex biological matrices due to its high sensitivity and selectivity.[2] This method is essential for pharmacokinetic, toxicokinetic, and metabolism studies where low concentrations of the analyte are expected.

It is crucial to validate the chosen analytical method according to the relevant regulatory guidelines to ensure the reliability and accuracy of the generated data. This includes assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dihydroxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dihydroxybenzylamine.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues that may be encountered during the synthesis of this compound. The synthesis is typically a two-step process: the formylation of resorcinol to produce 2,4-dihydroxybenzaldehyde, followed by the reductive amination of the aldehyde to yield this compound.

Step 1: Synthesis of 2,4-Dihydroxybenzaldehyde

Q1: My yield of 2,4-dihydroxybenzaldehyde is lower than expected. What are the common causes?

A1: Low yields in the synthesis of 2,4-dihydroxybenzaldehyde are often dependent on the synthetic method used. For the Vilsmeier-Haack reaction, poor temperature control can lead to side reactions of the highly reactive resorcinol. It is crucial to maintain low temperatures during the addition of resorcinol.[1][2] In the Reimer-Tiemann reaction, a primary cause of low yields is the formation of the isomeric side product, 2,6-dihydroxybenzaldehyde.[1]

Q2: My TLC analysis of the 2,4-dihydroxybenzaldehyde product shows multiple spots. What are the likely side products?

A2: The most common side product is the regioisomer, 2,6-dihydroxybenzaldehyde, particularly when using methods like the Reimer-Tiemann reaction.[1] Unreacted resorcinol is another common impurity. Depending on the reaction conditions, other minor byproducts may also be formed.

Q3: How can I purify my crude 2,4-dihydroxybenzaldehyde?

A3: Column chromatography is a common and effective method for separating 2,4-dihydroxybenzaldehyde from its 2,6-isomer and other impurities.[1] Recrystallization from hot water or a suitable solvent mixture can also be an effective purification technique if the crude product is relatively pure.[1]

Step 2: Reductive Amination to this compound

Q4: I am observing significant amounts of a secondary amine as a side product in my synthesis of this compound. How can I prevent this?

A4: The formation of a secondary amine, N,N-bis(2,4-dihydroxybenzyl)amine, is a common side product resulting from the reaction of the initially formed primary amine with another molecule of 2,4-dihydroxybenzaldehyde. This is a form of over-alkylation. To minimize this, a stepwise procedure can be employed where the imine is formed first, followed by its reduction.[3] Using a large excess of the ammonia source can also favor the formation of the primary amine.

Q5: My reaction is producing 2,4-dihydroxybenzyl alcohol instead of the desired amine. What is causing this?

A5: The formation of 2,4-dihydroxybenzyl alcohol indicates that the reducing agent is reducing the starting aldehyde before it can react with the amine to form the imine. The choice of reducing agent is critical. Milder reducing agents, such as sodium cyanoborohydride (NaBH3CN), are often preferred as they selectively reduce the imine in the presence of the aldehyde.[4]

Q6: Are the phenolic hydroxyl groups on 2,4-dihydroxybenzaldehyde reactive under reductive amination conditions?

A6: While the primary reaction occurs at the aldehyde group, the phenolic hydroxyl groups can influence the reaction.[5] Although specific side reactions involving the hydroxyl groups of 2,4-dihydroxybenzaldehyde during reductive amination are not extensively documented, it is known that phenols can undergo O-alkylation under certain conditions. However, in a well-optimized reductive amination protocol, reactions at the hydroxyl groups are generally not the primary side reactions.

Data Presentation

Table 1: Common Side Products in the Synthesis of 2,4-Dihydroxybenzaldehyde

Side ProductMethod of FormationMitigation Strategies
2,6-DihydroxybenzaldehydeReimer-Tiemann ReactionUse of Vilsmeier-Haack reaction for better regioselectivity.
Unreacted ResorcinolIncomplete reaction in various methodsEnsure complete reaction by optimizing reaction time and temperature.
Bis-benzyloxy side productIn case of benzylation of hydroxyl groupsControl stoichiometry of the alkylating agent.[2]

Table 2: Common Side Products in the Reductive Amination of 2,4-Dihydroxybenzaldehyde

Side ProductFormation PathwayMitigation Strategies
N,N-bis(2,4-dihydroxybenzyl)amine (Secondary Amine)Over-alkylation of the primary amine product.Use a large excess of the amine source (e.g., ammonia); perform a stepwise reaction (imine formation then reduction).[3]
2,4-Dihydroxybenzyl alcoholReduction of the starting aldehyde.Use a milder reducing agent that selectively reduces the imine (e.g., NaBH3CN).[4]
Tertiary AmineFurther reaction of the secondary amine.Similar to mitigation for secondary amine formation.

Experimental Protocols

Key Experiment: Reductive Amination of 2,4-Dihydroxybenzaldehyde

This protocol is a general representation and may require optimization for specific laboratory conditions.

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Ammonia source (e.g., ammonium acetate, ammonia in methanol)

  • Reducing agent (e.g., sodium cyanoborohydride)

  • Methanol

  • Acetic acid (optional, as a catalyst for imine formation)

  • Dichloromethane or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Imine Formation: Dissolve 2,4-dihydroxybenzaldehyde in methanol. Add a solution of the ammonia source (e.g., a 7N solution of ammonia in methanol, in large excess). If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature. The progress of imine formation can be monitored by TLC or NMR.

  • Reduction: Once imine formation is complete or has reached equilibrium, add the reducing agent (e.g., sodium cyanoborohydride) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Work-up: Quench the reaction by carefully adding water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent like dichloromethane.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Pathway Resorcinol Resorcinol Aldehyde 2,4-Dihydroxy- benzaldehyde Resorcinol->Aldehyde Formylation (e.g., Vilsmeier-Haack) Isomer 2,6-Dihydroxy- benzaldehyde (Side Product) Resorcinol->Isomer Side Reaction (e.g., Reimer-Tiemann) Amine 2,4-Dihydroxy- benzylamine Aldehyde->Amine Reductive Amination (Ammonia, Reducing Agent) Secondary_Amine N,N-bis(2,4-dihydroxybenzyl)amine (Side Product) Aldehyde->Secondary_Amine Over-alkylation Alcohol 2,4-Dihydroxy- benzyl alcohol (Side Product) Aldehyde->Alcohol Aldehyde Reduction Amine->Secondary_Amine + Aldehyde

Caption: Synthesis pathway of this compound and common side products.

Troubleshooting_Workflow Start Low Yield or Impure Product in this compound Synthesis Check_Step1 Analyze Purity of 2,4-Dihydroxybenzaldehyde Start->Check_Step1 Step1_Impure Impure Aldehyde Check_Step1->Step1_Impure Yes Step1_Pure Pure Aldehyde Check_Step1->Step1_Pure No Purify_Aldehyde Purify Aldehyde (Column Chromatography, Recrystallization) Step1_Impure->Purify_Aldehyde Check_Step2 Analyze Purity of This compound Purify_Aldehyde->Check_Step2 Step1_Pure->Check_Step2 Identify_Side_Product Identify Major Side Product(s) (TLC, NMR, MS) Check_Step2->Identify_Side_Product Secondary_Amine Secondary Amine (Over-alkylation) Identify_Side_Product->Secondary_Amine Alcohol_SP Alcohol Side Product Identify_Side_Product->Alcohol_SP Other_Impurity Other Impurities Identify_Side_Product->Other_Impurity Optimize_Amine Optimize Reaction: - Use excess ammonia - Stepwise addition Secondary_Amine->Optimize_Amine Change_Reducer Use Milder Reducing Agent (e.g., NaBH3CN) Alcohol_SP->Change_Reducer Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Other_Impurity->Optimize_Conditions

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for 2,4-Dihydroxybenzylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 2,4-dihydroxybenzylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient synthetic route involves a two-step process. First, the formylation of resorcinol to produce the intermediate, 2,4-dihydroxybenzaldehyde. Second, the reductive amination of this aldehyde with ammonia to yield the final product, this compound.

Q2: Which formylation method is recommended for synthesizing the 2,4-dihydroxybenzaldehyde precursor?

A2: The Vilsmeier-Haack reaction is generally the preferred method for the formylation of resorcinol. It offers high regioselectivity towards the 2,4-isomer and typically provides good yields, ranging from 65-75%.[1][2] Other methods like the Reimer-Tiemann reaction are often less efficient due to the formation of isomeric byproducts.[1]

Q3: What are the critical parameters to control during the Vilsmeier-Haack reaction?

A3: Strict temperature control is crucial. The reaction should be maintained at low temperatures, typically between -15°C and 10°C, during the addition of resorcinol to the Vilsmeier reagent to minimize side reactions.[1]

Q4: What are the common challenges in the reductive amination of 2,4-dihydroxybenzaldehyde?

A4: Common challenges include incomplete conversion of the aldehyde, over-alkylation leading to secondary and tertiary amines, and difficulties in isolating the polar product. The presence of two hydroxyl groups on the aromatic ring can also lead to side reactions if the reaction conditions, particularly pH, are not carefully controlled.

Q5: How can I purify the final product, this compound?

A5: Due to its polarity, standard liquid-liquid extraction can be challenging. Purification is often achieved by precipitation of the hydrochloride salt from the reaction mixture by adding HCl. The resulting salt can then be collected by filtration and washed with a non-polar organic solvent. Recrystallization from a suitable solvent system can be used for further purification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Part 1: Synthesis of 2,4-Dihydroxybenzaldehyde via Vilsmeier-Haack Reaction
Problem Potential Cause Troubleshooting Solution
Low yield of 2,4-dihydroxybenzaldehyde Poor temperature control during the addition of resorcinol, leading to side reactions.Maintain the reaction temperature below 10°C, ideally between -15°C and 0°C, using an ice-salt or dry ice/acetone bath.[1]
Incomplete hydrolysis of the intermediate iminium salt.Ensure the intermediate salt is fully dissolved and stirred in warm water (around 50°C) for a sufficient time to allow for complete hydrolysis.[1]
Presence of multiple spots on TLC, indicating impurities Formation of the 2,6-dihydroxybenzaldehyde isomer.While the Vilsmeier-Haack reaction is highly regioselective, trace amounts of the isomer can form. Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate gradient).[1]
Unreacted resorcinol.Ensure the use of a slight excess of the Vilsmeier reagent and allow for sufficient reaction time. Unreacted resorcinol can be removed during purification.
Formation of a dark, tarry substance Reaction temperature was too high, causing polymerization of the highly reactive resorcinol.Strictly adhere to low-temperature conditions throughout the addition of resorcinol.
Part 2: Reductive Amination of 2,4-Dihydroxybenzaldehyde
Problem Potential Cause Troubleshooting Solution
Incomplete reaction (aldehyde still present) Insufficient amount of reducing agent.Use a molar excess of the reducing agent (e.g., 1.5-2 equivalents of NaBH₄).
Inefficient imine formation.The formation of the imine from the aldehyde and ammonia is an equilibrium process. Use a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia) to drive the equilibrium towards the imine.
Formation of secondary and tertiary amine byproducts (over-alkylation) The newly formed primary amine reacts with the starting aldehyde.Use a large excess of the ammonia source to outcompete the primary amine in reacting with the aldehyde. A one-pot procedure where the reducing agent is present during imine formation is often preferred.
Low yield of isolated product Difficulty in extracting the polar product from the aqueous reaction mixture.Avoid extensive aqueous work-up. Isolate the product as its hydrochloride salt by acidifying the reaction mixture with HCl and precipitating the salt. The salt can then be filtered.
Oxidation of the dihydroxybenzylamine product.The dihydroxy-substituted ring is susceptible to oxidation, especially under basic conditions. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to keep the work-up and purification steps as brief as possible.
Product is an oil or difficult to crystallize Presence of impurities.Purify the product by converting it to its hydrochloride salt, which is often a crystalline solid and can be more easily handled and purified by recrystallization.

Data Presentation

Table 1: Comparison of Formylation Methods for Resorcinol

Synthesis Method Typical Yield (%) Key Reagents Major Side Product(s) Reference
Vilsmeier-Haack 65-75POCl₃/DMFUnreacted Resorcinol[1][2]
Reimer-Tiemann ModerateChloroform, NaOH2,6-Dihydroxybenzaldehyde[1]

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Typical Solvent Key Considerations
Sodium borohydride (NaBH₄) Methanol, EthanolCost-effective and readily available. Can also reduce the starting aldehyde if not used in a one-pot setup.
Sodium cyanoborohydride (NaBH₃CN) MethanolMore selective for the imine/iminium ion over the aldehyde, allowing for one-pot reactions. It is toxic and requires careful handling.
Sodium triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane, TetrahydrofuranMild and selective reducing agent. Less toxic than NaBH₃CN.

Experimental Protocols

Key Experiment 1: Synthesis of 2,4-Dihydroxybenzaldehyde via Vilsmeier-Haack Reaction

Materials:

  • Resorcinol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (anhydrous)

  • Ice, Water

Procedure:

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, add anhydrous acetonitrile. Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 eq) to the cooled acetonitrile.

  • To this solution, add N,N-dimethylformamide (1.2 eq) dropwise while maintaining the temperature below 10°C.

  • Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Cool the Vilsmeier reagent suspension to -15°C using a dry ice/acetone bath.

  • Separately, dissolve resorcinol (1.0 eq) in anhydrous acetonitrile.

  • Add the resorcinol solution dropwise to the cold Vilsmeier reagent suspension over 1-2 hours, ensuring the internal temperature does not rise above -10°C. A precipitate of the intermediate formamidinium salt will form.[1]

  • Reaction Completion and Isolation of Intermediate: After the addition is complete, stir the reaction mixture at -15°C for an additional 2 hours.

  • Allow the reaction to warm to room temperature and stir for another hour.

  • Cool the mixture to 5°C and filter the precipitated formamidinium salt. Wash the solid with cold, dry acetonitrile and dry it under vacuum.[1]

  • Hydrolysis: Add the dried intermediate salt to warm water (approximately 50°C) and stir until the salt dissolves and hydrolyzes to form 2,4-dihydroxybenzaldehyde.[1]

  • Product Isolation: Cool the aqueous solution in an ice bath. The product, 2,4-dihydroxybenzaldehyde, will precipitate as a crystalline solid.

  • Filter the product, wash with cold water, and dry under vacuum.

Key Experiment 2: Reductive Amination of 2,4-Dihydroxybenzaldehyde to this compound

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Ammonium acetate or aqueous ammonia (28-30%)

  • Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure (General Protocol):

  • Imine Formation: In a round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) in methanol.

  • Add a large excess of ammonium acetate (e.g., 10 equivalents) or an excess of aqueous ammonia to the solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC to observe the consumption of the aldehyde.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) in small portions to the stirred solution. Control the addition rate to maintain the temperature below 10°C. Caution: Hydrogen gas is evolved. (Alternatively, if using NaBH₃CN, it can often be added at the beginning of the reaction).

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Work-up and Product Isolation: Carefully quench the reaction by the slow addition of water at 0°C.

  • Acidify the reaction mixture to a pH of approximately 1-2 with concentrated hydrochloric acid.

  • The this compound hydrochloride salt should precipitate out of the solution. If it does not, the volume of methanol can be reduced under reduced pressure to induce precipitation.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to obtain this compound hydrochloride.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Reductive Amination Resorcinol Resorcinol Formylation Vilsmeier-Haack Reaction Resorcinol->Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Vilsmeier_Reagent->Formylation Aldehyde 2,4-Dihydroxy- benzaldehyde Formylation->Aldehyde High Yield & Regioselectivity Reductive_Amination Reductive Amination Aldehyde->Reductive_Amination Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Reductive_Amination Product 2,4-Dihydroxy- benzylamine Reductive_Amination->Product Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Reductive_Amination

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Reductive_Amination Start Reductive Amination Experiment Check_Completion Reaction Incomplete? Start->Check_Completion Check_Purity Impure Product? Check_Completion->Check_Purity No Increase_Reagents Increase Reducing Agent &/or Ammonia Source Check_Completion->Increase_Reagents Yes Low_Yield Low Isolated Yield? Check_Purity->Low_Yield No Over_Alkylation Check for Over-alkylation (Secondary/Tertiary Amines) Check_Purity->Over_Alkylation Yes Success Successful Synthesis Low_Yield->Success No Purification_Issues Difficulty with Aqueous Extraction? Low_Yield->Purification_Issues Yes Check_Imine_Formation Optimize Imine Formation Conditions Increase_Reagents->Check_Imine_Formation Check_Imine_Formation->Start Over_Alkylation->Start Use large excess of ammonia Isolate_as_Salt Isolate as HCl Salt Purification_Issues->Isolate_as_Salt Isolate_as_Salt->Success

Caption: Troubleshooting workflow for the reductive amination step.

References

Degradation pathways of 2,4-Dihydroxybenzylamine under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 2,4-Dihydroxybenzylamine under various stress conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during forced degradation studies of this compound.

Issue 1: No or Minimal Degradation Observed

Possible Cause Troubleshooting Steps
Stress conditions are too mild. - For hydrolytic studies, increase the concentration of acid/base (up to 1M), increase the temperature (e.g., 60-80°C), or prolong the exposure time.[1][2] - For thermal studies, increase the temperature in increments (e.g., 10°C at a time) or extend the duration of exposure.[1] - For oxidative studies, increase the concentration of hydrogen peroxide (e.g., up to 30%) or consider a different oxidizing agent.[1] - For photolytic studies, ensure the light exposure conforms to ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 watt hours/square meter).[1]
The compound is inherently stable under the tested conditions. - Confirm the stability by analyzing a control sample. - If stability is confirmed, document the conditions and the lack of degradation. This is still a valuable result for stability assessment.
Analytical method is not sensitive enough to detect low levels of degradants. - Optimize the HPLC method to improve sensitivity (e.g., increase injection volume, adjust detector wavelength). - Use a more sensitive detector, such as a mass spectrometer (MS).[3]

Issue 2: Excessive Degradation (>20%)

Possible Cause Troubleshooting Steps
Stress conditions are too harsh. - Reduce the concentration of the stressor (acid, base, oxidizing agent).[1] - Lower the temperature or shorten the exposure time.[1] - The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed and can be adequately characterized.[1]
Formation of secondary or tertiary degradation products. - Analyze samples at earlier time points to capture the formation of primary degradants. - Harsher conditions can lead to the breakdown of initial degradation products, complicating pathway elucidation.

Issue 3: Poor Chromatographic Resolution

Possible Cause Troubleshooting Steps
Inadequate HPLC method. - Optimize the mobile phase composition (e.g., adjust pH, organic modifier ratio).[2] - Try a different column chemistry (e.g., C8, Phenyl-Hexyl). - Adjust the gradient slope for better separation of closely eluting peaks.
Co-elution of degradants with the parent compound or other degradants. - Employ a photodiode array (PDA) detector to check for peak purity. - If co-elution is suspected, further method development is necessary.
Matrix effects from the degradation medium. - Ensure proper neutralization of acidic or basic samples before injection to prevent peak distortion.[2] - Dilute the sample in the mobile phase.

Issue 4: Mass Imbalance

Possible Cause Troubleshooting Steps
Some degradation products are not detected by the analytical method. - Check if degradants lack a UV chromophore. If so, use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD). - Degradants may be volatile and lost during sample preparation. Consider headspace GC-MS for analysis.
Inaccurate quantification of degradation products. - Determine the relative response factors (RRFs) for the identified degradation products to ensure accurate quantification.
Formation of insoluble degradants. - Visually inspect the stressed samples for any precipitates. - If precipitation occurs, attempt to dissolve it in a suitable solvent and analyze separately.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on its chemical structure, which contains a phenol and a benzylamine moiety, the following degradation pathways are anticipated:

  • Oxidation: The dihydroxybenzene ring is susceptible to oxidation, potentially forming quinone-type structures. The benzylamine group can also be oxidized. A likely primary degradation product is 2,4-dihydroxybenzaldehyde, analogous to the oxidation of 3,4-dihydroxybenzylamine.

  • Hydrolysis: While the primary functional groups are not readily hydrolyzable, degradation under extreme pH and temperature conditions might lead to cleavage of the benzyl-amine bond or other rearrangements.

  • Photolysis: Exposure to UV light can induce photo-oxidation or other radical-mediated degradation pathways.

  • Thermal Degradation: High temperatures can lead to decomposition, potentially through decarboxylation or other fragmentation pathways if the molecule were to have a carboxylic acid group, which it does not. For this compound, thermal stress may induce oxidation or polymerization.

Q2: Are forced degradation studies for this compound required by regulatory agencies?

A2: Yes, regulatory bodies like the ICH and FDA mandate forced degradation studies to demonstrate the stability-indicating nature of analytical methods used for stability testing of drug substances and products.[1]

Q3: What is the ideal level of degradation to aim for in these studies?

A3: The generally accepted range for degradation is between 5% and 20%.[1] This range is considered sufficient to produce an adequate amount of primary degradation products for detection and characterization without being so excessive that it leads to the formation of irrelevant secondary degradants.

Q4: How can I identify the structure of the unknown degradation products?

A4: The most powerful technique for structural elucidation of degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS).[3] These techniques provide accurate mass measurements and fragmentation patterns, which can be used to deduce the chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy of isolated degradants can provide definitive structural information.

Q5: Should I use a control sample in my experiments?

A5: Absolutely. A control sample of this compound that is not subjected to the stress condition should be analyzed alongside the stressed samples. This helps to differentiate between degradation products and any impurities that may have been present in the starting material.

Illustrative Degradation Data

Disclaimer: The following data is illustrative and intended for exemplary purposes. Actual degradation percentages will vary based on specific experimental conditions.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagents and Parameters% Degradation (Illustrative)Major Degradation Products (Predicted)
Acid Hydrolysis 1 M HCl, 60°C, 24h~ 8%Minor unidentified polar degradants
Base Hydrolysis 1 M NaOH, 60°C, 8h~ 15%Polymerization products, colored degradants
Oxidative 6% H₂O₂, RT, 24h~ 18%2,4-Dihydroxybenzaldehyde, Quinone-like species
Thermal (Solid) 80°C, 72h< 2%Minor unidentified impurities
Photolytic (Solution) ICH Q1B, 24h~ 12%Photo-oxidative products

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Stress Application:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: For solid-state studies, place the powdered this compound in a controlled temperature oven at 80°C. For solution-state studies, incubate the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution in a photochemically transparent container to light as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 12, 24 hours).

  • Sample Processing:

    • Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program (Illustrative):

    Time (min) % B
    0 5
    20 80
    25 80
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Visualizations

G cluster_stress Forced Degradation Workflow cluster_analysis Data Analysis prep Sample Preparation (1 mg/mL 2,4-DHBA) stress Application of Stress (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sampling Sampling at Time Intervals stress->sampling process Sample Processing (Neutralization, Dilution) sampling->process analysis HPLC-UV/PDA Analysis process->analysis chromatogram Review Chromatograms analysis->chromatogram quantify Quantify Degradation chromatogram->quantify mass_balance Assess Mass Balance quantify->mass_balance identify Identify Degradants (LC-MS/MS) mass_balance->identify

Caption: Experimental workflow for forced degradation studies.

G cluster_oxidative Oxidative Degradation cluster_hydrolytic Hydrolytic Degradation (Base) DHBA This compound DHB_Aldehyde 2,4-Dihydroxybenzaldehyde DHBA->DHB_Aldehyde H₂O₂ Polymer Polymerization Products DHBA->Polymer NaOH / Heat Quinone Quinone Species DHB_Aldehyde->Quinone Further Oxidation

Caption: Predicted degradation pathways of this compound.

References

Preventing oxidation of 2,4-Dihydroxybenzylamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of 2,4-Dihydroxybenzylamine to prevent its oxidation.

Troubleshooting Guide

Oxidation of this compound is a common issue that can compromise experimental results. The following guide will help you identify and resolve potential problems.

Problem Potential Cause Recommended Solution
Discoloration of Solid Compound (e.g., pink, brown, or black) Exposure to air (oxygen) and/or light.Store the compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, a temperature of -20°C is recommended.
Appearance of New Peaks in HPLC Analysis Chemical degradation due to oxidation.Review storage and handling procedures. Ensure the compound is not repeatedly exposed to ambient conditions. Prepare solutions fresh for each experiment.
Inconsistent Experimental Results Use of partially oxidized this compound.Confirm the purity of the compound using a validated analytical method, such as the HPLC protocol provided below, before use.
Precipitate Formation in Solution Formation of insoluble oxidation products.Filter the solution before use. However, this indicates significant degradation, and it is advisable to use a fresh, pure sample of this compound.

Below is a DOT script for a logical diagram that illustrates the troubleshooting process for discoloration of this compound.

G cluster_0 Troubleshooting: Discoloration of this compound start Discoloration Observed check_storage Check Storage Conditions start->check_storage improper_storage Improper Storage (Air/Light Exposure) check_storage->improper_storage solution1 Store under Inert Gas in Amber Vial at -20°C improper_storage->solution1 Yes check_purity Assess Purity (e.g., HPLC) improper_storage->check_purity No solution1->check_purity degraded Degradation Confirmed check_purity->degraded discard Discard and Use Fresh Stock degraded->discard Yes pure Compound is Pure degraded->pure No

Troubleshooting flow for discolored this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize oxidation, this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere such as argon or nitrogen. For long-term stability, storage at -20°C is recommended.

Q2: How can I tell if my this compound has oxidized?

A2: Visual inspection may reveal a color change from off-white or beige to pink, brown, or black. The most definitive way to assess purity is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.

Q3: What is the expected shelf-life of this compound?

Q4: Can I use antioxidants to prevent the oxidation of this compound in solution?

A4: Yes, the use of antioxidants can be beneficial. Hindered phenolic antioxidants or aromatic amines are commonly used to stabilize compounds susceptible to oxidation. It is crucial to ensure the chosen antioxidant is compatible with your experimental system and does not interfere with downstream applications.

Q5: What are the primary degradation products of this compound oxidation?

A5: The oxidation of dihydroxybenzylamine compounds typically proceeds through the formation of a quinone, which can then be converted to a quinone methide intermediate. This intermediate can subsequently react to form a benzaldehyde derivative.[3][4][5]

Experimental Protocol: Stability Indicating HPLC Method

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound and the detection of its potential degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL of this compound in the mobile phase A.

Below is a DOT script for a workflow diagram of the stability indicating HPLC method.

G cluster_1 Workflow for Stability Indicating HPLC Analysis sample_prep Sample Preparation (1 mg/mL in Mobile Phase A) hplc_analysis HPLC Analysis (C18 Column, Gradient Elution) sample_prep->hplc_analysis data_acquisition Data Acquisition (UV Detection at 280 nm) hplc_analysis->data_acquisition data_analysis Data Analysis (Peak Integration and Quantification) data_acquisition->data_analysis report Report Generation (Purity Assessment) data_analysis->report

HPLC analysis workflow for this compound.

Signaling Pathway: Oxidation of this compound

The following diagram illustrates the proposed oxidation pathway of this compound.

G cluster_2 Proposed Oxidation Pathway of this compound compound This compound quinone o-Quinone Intermediate compound->quinone Oxidation (e.g., O2) quinone_methide Quinone Methide Intermediate quinone->quinone_methide Isomerization benzaldehyde 2,4-Dihydroxybenzaldehyde quinone_methide->benzaldehyde Hydrolysis

Oxidation pathway of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-Dihydroxybenzylamine and related reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, with the molecular formula C₇H₉NO₂, is an organic compound featuring a benzylamine core substituted with two hydroxyl groups at positions 2 and 4.[1] Its IUPAC name is 4-(aminomethyl)benzene-1,3-diol.[1] It serves as a valuable building block in the synthesis of various molecules, including pharmaceuticals and Schiff bases.

Q2: What is the primary synthetic route to this compound?

A2: The most common method for synthesizing this compound is through the reductive amination of its corresponding aldehyde, 2,4-Dihydroxybenzaldehyde. This process typically involves the formation of an intermediate imine or Schiff base, which is then reduced to the final amine product.

Q3: What are the most common side reactions to be aware of?

A3: During reductive amination, a primary side reaction is the reduction of the starting aldehyde (2,4-Dihydroxybenzaldehyde) to the corresponding alcohol (2,4-dihydroxybenzyl alcohol), especially when using strong reducing agents like sodium borohydride.[2][3] Another potential issue is the formation of byproducts due to incomplete imine formation or further reactions of the product.[4] In other synthetic contexts, such as alkylation of the parent 2,4-dihydroxybenzaldehyde, double alkylation can be a significant side reaction.[5]

Q4: How can I purify the final this compound product?

A4: Standard laboratory purification techniques are applicable. These include recrystallization from a suitable solvent, which is often effective for crystalline solids. Column chromatography is another common method for separating the desired product from unreacted starting materials and byproducts. For related compounds like 2,4-dihydroxybenzophenone, purification has been achieved by treatment with sodium hydrosulfite in an aqueous alkaline medium.[6]

Troubleshooting Guide: Reductive Amination of 2,4-Dihydroxybenzaldehyde

This guide addresses common issues encountered during the synthesis of this compound via reductive amination.

Q: My reductive amination reaction has a very low yield. What are the likely causes?

A: Low yields in this reaction typically stem from one of three main issues:

  • Premature Reduction of the Aldehyde: The reducing agent may be reducing the starting 2,4-Dihydroxybenzaldehyde before it can form the necessary imine intermediate.[2][3]

  • Incomplete Imine Formation: The equilibrium between the aldehyde/amine and the imine/water may not favor the imine, leading to a low concentration of the intermediate to be reduced.[3][7]

  • Suboptimal Reaction Conditions: The choice of solvent, pH, and temperature can significantly impact both imine formation and the reduction step.

Q: How can I prevent the unwanted reduction of my starting aldehyde?

A: The choice of reducing agent is critical.

  • Problem: Strong reducing agents like Sodium Borohydride (NaBH₄) can readily reduce both the aldehyde and the imine.[2][8]

  • Solution: Use a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the aldehyde. Sodium cyanoborohydride (NaCNBH₃) and Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) are excellent choices for this purpose.[2][8] If you must use NaBH₄, it is crucial to allow sufficient time for the imine to form completely before adding the reducing agent.[2][8]

Q: My imine formation seems slow or incomplete. How can I improve this step?

A: Driving the imine formation equilibrium is key to a successful reaction.

  • Problem: The formation of an imine from an aldehyde and an amine is a reversible reaction that produces water.

  • Solutions:

    • Catalysis: Add a catalytic amount of a weak acid, such as acetic acid. This protonates the carbonyl oxygen, making the aldehyde more electrophilic, and is essential for the dehydration step.[3][7] Imine formation is often optimal under mildly acidic conditions (pH 4-5).[2]

    • Water Removal: The removal of water as it is formed will drive the reaction forward. This can be achieved by using chemical dehydrating agents like molecular sieves or by azeotropic distillation with a suitable solvent (e.g., using a Dean-Stark apparatus).[7]

    • Monitoring: Before adding the reducing agent, confirm imine formation using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or ¹H NMR.[3]

Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentFormulaKey CharacteristicsCommon Solvents
Sodium BorohydrideNaBH₄Reduces aldehydes and ketones. Add after imine formation is complete.[2][8]Methanol, Ethanol[8]
Sodium CyanoborohydrideNaCNBH₃Water-stable. Selectively reduces imines in the presence of aldehydes.[2][8] Lewis acids (e.g., ZnCl₂) can be added to improve reactivity.[8]Methanol[8]
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃Water-sensitive. Milder and selective for imines. Not compatible with methanol.[8]Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)[8]

Troubleshooting Guide: Schiff Base Formation

The formation of a Schiff base (imine) is the critical first step in a two-step reductive amination and a key reaction in its own right.

Q: My Schiff base synthesis is not going to completion. What can I do?

A: This is a common issue related to reaction equilibrium.

  • Problem: The condensation reaction between 2,4-dihydroxybenzaldehyde and a primary amine is reversible.[9]

  • Solutions:

    • Use a Catalyst: Add a few drops of glacial acetic acid to the reaction mixture. This will catalyze the dehydration step required for imine formation.[10]

    • Ensure Sufficient Reflux: Heating the reaction mixture, typically in ethanol or methanol, is necessary to provide the energy for the reaction. Ensure an adequate reflux period (often several hours).[10][11][12]

    • Monitor Progress: Use TLC to track the consumption of the starting materials and the appearance of the product spot.[10][12]

Q: I am having difficulty isolating and purifying the Schiff base product.

A: Schiff bases derived from 2,4-dihydroxybenzaldehyde are often crystalline solids that can be isolated with relative ease.

  • Problem: The product may remain dissolved in the reaction solvent or be contaminated with starting materials.

  • Solutions:

    • Precipitation: After the reaction is complete (as determined by TLC), cool the reaction flask to room temperature and then in an ice bath. The Schiff base product will often precipitate out of the solution.[10]

    • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold solvent (e.g., ethanol) to remove any soluble impurities.[10]

    • Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent, such as aqueous ethanol.[10][12]

Experimental Protocols

Protocol 1: General Synthesis of a 2,4-Dihydroxybenzaldehyde Schiff Base

This protocol describes a general procedure for the condensation reaction between 2,4-dihydroxybenzaldehyde and a primary amine.[10][12]

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Primary amine (e.g., aniline)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 2,4-dihydroxybenzaldehyde and the chosen primary amine in a suitable volume of ethanol.

  • Add a few drops (2-3) of glacial acetic acid to the mixture to act as a catalyst.[10]

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction periodically using TLC (a typical mobile phase would be a mixture of ethyl acetate and hexanes).

  • Once the starting materials are consumed (typically after 2-4 hours), turn off the heat and allow the mixture to cool to room temperature.

  • Cool the flask further in an ice bath to maximize precipitation of the product.

  • Collect the solid Schiff base by vacuum filtration.

  • Wash the filtered solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Allow the product to air dry. For higher purity, the crude product can be recrystallized from ethanol.

  • Characterize the final product using appropriate spectroscopic methods (e.g., IR, ¹H NMR, Mass Spectrometry).[10]

Protocol 2: One-Pot Reductive Amination to Synthesize this compound

This protocol uses a mild reducing agent for the direct conversion of 2,4-dihydroxybenzaldehyde to this compound.

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Ammonium acetate or ammonia in methanol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add 2,4-dihydroxybenzaldehyde (1 equivalent) and the amine source (e.g., ammonium acetate, ~1.5 equivalents).

  • Add the solvent (e.g., DCE) and a catalytic amount of acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add Sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 equivalents) to the stirring mixture in portions. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by TLC until the imine intermediate is fully consumed.

  • Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure this compound.

Visualizations

Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup & Purification A 1. Combine Aldehyde (2,4-Dihydroxybenzaldehyde) and Amine Source B 2. Add Solvent and Acid Catalyst A->B C 3. Stir at Room Temp (1-2 hours) B->C D 4. Add Reducing Agent (e.g., NaBH(OAc)3) C->D E 5. Stir Overnight D->E F 6. Quench Reaction E->F G 7. Extraction F->G H 8. Column Chromatography G->H I Final Product: This compound H->I

Caption: One-pot reductive amination workflow.

Reaction Pathway

G 2,4-Dihydroxybenzaldehyde 2,4-Dihydroxybenzaldehyde Imine Intermediate Imine Intermediate 2,4-Dihydroxybenzaldehyde->Imine Intermediate + H- Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Imine Intermediate - H2O Final Product (Amine) Final Product (Amine) Imine Intermediate->Final Product (Amine) + [H] (Reducing Agent)

Caption: Key steps in reductive amination.

Troubleshooting Decision Tree

G A Low Yield in Reductive Amination? B Check TLC for Starting Aldehyde A->B C Aldehyde Consumed? B->C Yes D Problem: Aldehyde Reduction Solution: - Use milder reducing agent (NaBH3CN, STAB) - Add NaBH4 later B->D No E Problem: Incomplete Imine Formation Solution: - Add catalytic acid - Remove water - Increase reaction time C->E No F Problem: Ineffective Reduction Solution: - Check reducing agent activity - Optimize solvent/temp C->F Yes

Caption: Troubleshooting low reaction yields.

References

Identification and removal of impurities in 2,4-Dihydroxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dihydroxybenzylamine. The information focuses on the identification and removal of impurities that may be encountered during its synthesis and purification.

Troubleshooting Guides

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My final product, synthesized via reductive amination of 2,4-dihydroxybenzaldehyde, shows multiple spots on the TLC plate. What are the likely impurities?

A1: When synthesizing this compound from 2,4-dihydroxybenzaldehyde, several impurities can arise depending on the specific reaction conditions. The most common impurities include:

  • Unreacted Starting Material: Residual 2,4-dihydroxybenzaldehyde is a common impurity if the reaction has not gone to completion.

  • Imine Intermediate: The intermediate Schiff base (imine) formed between 2,4-dihydroxybenzaldehyde and the amine source (e.g., ammonia) may be present if the reduction step is incomplete.

  • Over-alkylated Products: Although less common when using ammonia, the formation of secondary amines (bis-(2,4-dihydroxybenzyl)amine) can occur.

  • Alcohol Byproduct: The direct reduction of the starting aldehyde to 2,4-dihydroxybenzyl alcohol can occur, particularly if a non-selective reducing agent is used or if the imine formation is slow.

Q2: I am having difficulty separating this compound from the starting aldehyde using standard silica gel chromatography. What can I do?

A2: Due to the polar nature of both the amine product and the phenolic aldehyde, co-elution on standard silica gel can be a challenge. Here are several strategies to improve separation:

  • Modify the Mobile Phase: For polar amines, adding a small amount of a basic modifier to the eluent can improve peak shape and resolution by deactivating the acidic silanol groups on the silica surface. A common mobile phase for polar amines is a mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 80:18:2 v/v/v).[1]

  • Use Amine-Functionalized Silica: Employing a pre-packed column with amine-functionalized silica can significantly improve the chromatography of basic compounds by minimizing interactions with acidic sites.[1]

  • Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, reverse-phase HPLC with a C18 column may provide better separation. A mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol is typically used.

  • Acid-Base Extraction: An initial workup using acid-base extraction can help separate the basic amine from the neutral or weakly acidic aldehyde. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous phase, leaving the aldehyde in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Q3: After purification, my this compound product is discolored. What is the cause and how can I remove the color?

A3: Discoloration in phenolic compounds like this compound is often due to oxidation, leading to the formation of colored quinone-type impurities. To address this:

  • Work under an Inert Atmosphere: Whenever possible, perform the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Use Antioxidants: A small amount of an antioxidant, such as sodium metabisulfite or ascorbic acid, can be added during the workup to prevent oxidation.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb colored impurities. The carbon is then removed by filtration.

  • Recrystallization: Recrystallization from an appropriate solvent system can be a highly effective method for removing colored impurities and improving the overall purity of the final product.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route to this compound and what are the expected impurities?

A: A common laboratory-scale synthesis involves a two-step process starting from 2,4-dihydroxybenzaldehyde. First, the aldehyde is reacted with hydroxylamine to form 2,4-dihydroxybenzaldehyde oxime.[2] This oxime is then reduced to the desired this compound.

The primary impurities associated with this route are:

  • Unreacted 2,4-dihydroxybenzaldehyde.

  • The intermediate 2,4-dihydroxybenzaldehyde oxime.

  • Potential formation of secondary amines during the reduction step.

Q: Which analytical techniques are best for identifying impurities in this compound?

A: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and assessing the purity of the final product. Staining with a visualizing agent like ninhydrin can specifically detect the primary amine product, while UV light can visualize the aromatic aldehyde and other conjugated impurities.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative information about the purity of the sample and can be used to separate and quantify individual impurities. A reverse-phase C18 column with a UV detector is a common setup for this type of analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the final product and can help identify the structures of unknown impurities if they are present in sufficient quantities.

  • Mass Spectrometry (MS): Coupled with a chromatographic technique like LC or GC, mass spectrometry can provide accurate mass information for the main component and any impurities, aiding in their identification.

Q: How can I confirm the successful synthesis of this compound and the removal of 2,4-dihydroxybenzaldehyde?

A: Spectroscopic methods are key to confirming the identity of your product:

  • ¹H NMR Spectroscopy: The most significant change you will observe is the disappearance of the aldehyde proton signal (around 9.5-10.5 ppm) from 2,4-dihydroxybenzaldehyde and the appearance of a new signal for the benzylic methylene protons (-CH₂-NH₂) in this compound (typically around 3.5-4.5 ppm).

  • FT-IR Spectroscopy: You will see the disappearance of the strong carbonyl (C=O) stretch of the aldehyde (around 1650-1700 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹).

Data Presentation

Table 1: TLC Data for this compound and Related Impurities

CompoundTypical Rf Value*TLC Visualization
2,4-Dihydroxybenzaldehyde0.6 - 0.7UV active, may stain with p-anisaldehyde
This compound0.2 - 0.3UV active, stains purple with ninhydrin
Imine Intermediate0.5 - 0.6UV active
2,4-Dihydroxybenzyl alcohol0.4 - 0.5UV active

*Typical Rf values are highly dependent on the exact TLC plate and mobile phase used. The values above are illustrative for a moderately polar eluent system (e.g., 10% Methanol in Dichloromethane).

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture and the final product in a suitable solvent (e.g., methanol or ethyl acetate).

  • Spotting: Spot the samples onto the TLC plate baseline.

  • Elution: Develop the plate in a chamber with an appropriate mobile phase (e.g., 10% methanol in dichloromethane, or 80:18:2 dichloromethane:methanol:ammonium hydroxide for better amine resolution).[1]

  • Visualization:

    • Examine the dried plate under UV light (254 nm) to visualize UV-active compounds. Aromatic aldehydes and amines will typically appear as dark spots.[3]

    • Dip the plate in a ninhydrin staining solution and gently heat. Primary amines will appear as purple or pink spots.[4]

    • Alternatively, use a p-anisaldehyde stain, which is a general-purpose stain for nucleophiles like amines and alcohols, as well as aldehydes.[3]

Protocol 2: Purification by Column Chromatography
  • Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Start with a less polar eluent (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol. For basic amines, adding 0.5-1% triethylamine or ammonium hydroxide to the mobile phase can prevent streaking and improve separation.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2-3 times). The this compound will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer containing the amine salt. The organic layer will contain neutral and acidic impurities like the starting aldehyde.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or saturated NaHCO₃) until the solution is basic (pH > 9).

  • Product Extraction: Extract the free amine from the basified aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 times).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification start 2,4-Dihydroxybenzaldehyde reaction Reductive Amination (e.g., with NH3 and a reducing agent) start->reaction crude_product Crude this compound (with impurities) reaction->crude_product tlc TLC Analysis crude_product->tlc Purity Check acid_base Acid-Base Extraction crude_product->acid_base recrystallization Recrystallization crude_product->recrystallization hplc HPLC Analysis tlc->hplc Quantitative Analysis column_chrom Column Chromatography tlc->column_chrom Impure pure_product Pure this compound tlc->pure_product Pure nmr NMR Spectroscopy column_chrom->pure_product acid_base->pure_product recrystallization->pure_product pure_product->nmr Structural Confirmation

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

logical_relationship cluster_problem Problem cluster_identification Impurity Identification cluster_solution Solution problem Multiple Spots on TLC aldehyde Unreacted Aldehyde problem->aldehyde Possible Cause imine Imine Intermediate problem->imine Possible Cause alcohol Alcohol Byproduct problem->alcohol Possible Cause secondary_amine Secondary Amine problem->secondary_amine Possible Cause solution1 Optimize Reaction: - Increase reaction time - Add excess reducing agent aldehyde->solution1 imine->solution1 solution2 Purification: - Column Chromatography - Acid-Base Extraction alcohol->solution2 secondary_amine->solution2

Caption: Troubleshooting logic for handling an impure product in this compound synthesis.

References

Stability issues of 2,4-Dihydroxybenzylamine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,4-Dihydroxybenzylamine in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to degradation through several pathways, primarily driven by its catechol and benzylamine functional groups. The main concerns are:

  • Oxidation: The 1,2-dihydroxybenzene (catechol) moiety is highly prone to oxidation, which can be initiated by dissolved oxygen, metal ions, or exposure to light. This can lead to the formation of colored quinone-type byproducts.

  • Photodegradation: Catechols are known to be light-sensitive and can degrade upon exposure to UV or even ambient light, often leading to complex degradation product mixtures.

  • pH Instability: The stability of this compound can be significantly influenced by the pH of the solution. Both acidic and basic conditions can potentially catalyze degradation, although the specific pathways may differ.

Q2: How should I prepare and store stock solutions of this compound?

A2: Due to its inherent instability in solution, it is highly recommended to prepare fresh solutions of this compound for each experiment. If storage is unavoidable, prepare concentrated stock solutions in a suitable organic solvent like DMSO, protect them from light by using amber vials, and store them at -20°C or lower. For aqueous solutions, it is advisable to use deoxygenated buffers and prepare the solution immediately before use.

Q3: I observed a color change in my this compound solution. What does this indicate?

A3: A color change, typically to a pink, brown, or black hue, is a common indicator of oxidative degradation. The catechol ring of this compound can be oxidized to form o-quinones and subsequent polymerized products, which are often colored. If you observe a color change, it is a strong indication that your sample has degraded and may not be suitable for your experiment.

Q4: Which solvents are recommended for dissolving this compound?

A4: The choice of solvent can impact the stability of this compound. While specific quantitative data is limited, a general guideline for solubility and stability is provided in the table below. For applications requiring high stability, aprotic organic solvents are generally preferred over aqueous solutions.

Troubleshooting Guide

Issue ObservedPotential CauseRecommended Action
Solution turns pink/brown/black Oxidation of the catechol group. This can be accelerated by air (oxygen), light, high pH, or trace metal ion contamination.- Prepare fresh solutions before each use. - Use deoxygenated solvents/buffers. - Protect the solution from light by using amber vials or covering with aluminum foil. - Work under an inert atmosphere (e.g., nitrogen or argon). - Consider adding an antioxidant like ascorbic acid or sodium metabisulfite, but verify its compatibility with your experimental system.
Precipitate forms in the solution Poor solubility or degradation leading to the formation of insoluble products.- Verify the solubility of this compound in the chosen solvent at the desired concentration. - Consider using a co-solvent system (e.g., DMSO/water). - If precipitation occurs upon storage, it is likely due to degradation. The solution should be discarded.
Inconsistent experimental results Degradation of this compound leading to a lower effective concentration of the active compound.- Always use freshly prepared solutions. - Perform a purity check of your stock solution using a suitable analytical method like HPLC-UV before critical experiments. - Ensure consistent handling and storage conditions for all solutions.
Loss of biological activity Chemical degradation of this compound into inactive byproducts.- Follow the recommended handling and storage procedures to minimize degradation. - Investigate the stability of the compound under your specific experimental conditions (e.g., in cell culture media at 37°C).

Data Presentation

Table 1: Qualitative Stability and Estimated Solubility of this compound in Common Solvents

SolventEstimated Solubility*Qualitative StabilityRecommendations
Water (neutral pH)Moderately SolubleUnstable, prone to rapid oxidation.Prepare fresh and use immediately. Use deoxygenated water if possible.
Aqueous Buffers (Acidic)Higher SolubilityPotentially more stable against oxidation than at neutral/basic pH, but hydrolysis could be a concern over time.Buffer choice is critical. Evaluate stability for your specific pH.
Aqueous Buffers (Basic)Higher SolubilityHighly unstable, rapid oxidation is expected.Avoid if possible, or work under strictly anaerobic conditions for very short durations.
DMSOHighly SolubleRelatively stable for short-term storage when protected from light and moisture.Good choice for preparing concentrated stock solutions. Store at low temperatures.
EthanolHighly SolubleMore stable than in aqueous solutions, but still susceptible to photo-oxidation.Suitable for applications where water should be avoided. Protect from light.
MethanolHighly SolubleSimilar to ethanol.Suitable for applications where water should be avoided. Protect from light.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Materials and Reagents:

  • This compound

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade)

  • Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Photostability chamber

  • Oven

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 ACN:Water) to a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute with the mobile phase to the target concentration.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Incubate at room temperature for a specified time (e.g., 30 mins, 1, 4 hours). At each time point, withdraw a sample, neutralize it with 1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified time (e.g., 2, 6, 24 hours). At each time point, withdraw a sample and dilute with the mobile phase.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at a set temperature (e.g., 70°C) for a specified time. Also, analyze the solid compound under the same conditions.

  • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

4. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method.

  • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

  • A mass spectrometer (LC-MS) can be used to identify the mass of the degradation products to aid in structure elucidation.

Mandatory Visualizations

Proposed Oxidative Degradation Pathway of this compound

G A This compound B o-Quinone Intermediate A->B Oxidation [O] C Quinone Methide Intermediate B->C Isomerization E Polymerized Products (Colored) B->E Polymerization D 2,4-Dihydroxybenzaldehyde C->D Hydrolysis

Caption: Proposed oxidative degradation pathway of this compound.

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation A Prepare Stock Solution of this compound B Aliquot into Different Solvent Systems A->B C Control (t=0) B->C D Incubation at Time Points (e.g., 1, 4, 24 hours) B->D F HPLC-UV/PDA Analysis C->F D->F E Stressors: - Temperature - Light - pH (Acid/Base) - Oxidizing Agent E->D G Quantify Parent Compound F->G H Identify Degradation Products (LC-MS) F->H I Determine Degradation Rate G->I J Propose Degradation Pathway H->J

Caption: General experimental workflow for assessing the stability of a compound.

Technical Support Center: Synthesis of 2,4-Dihydroxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2,4-Dihydroxybenzylamine. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound, particularly via the reductive amination of 2,4-dihydroxybenzaldehyde.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction: Insufficient reaction time, low temperature, or inadequate mixing on a larger scale. 2. Catalyst deactivation: Poisoning of the catalyst by impurities in the starting material or solvent. Phenolic compounds can sometimes interfere with catalyst activity. 3. Side reactions: Reduction of the aldehyde to 2,4-dihydroxybenzyl alcohol or over-alkylation to form secondary amines.1. Optimize reaction conditions: Gradually increase reaction time and/or temperature. Ensure efficient stirring to improve mass transfer. Monitor reaction progress by TLC or HPLC. 2. Use high-purity starting materials: Purify 2,4-dihydroxybenzaldehyde before use. Employ anhydrous, high-purity solvents. Consider using a more robust catalyst or increasing the catalyst loading. 3. Control stoichiometry and reagent addition: Use a moderate excess of the amine source. For catalytic hydrogenations, control the hydrogen pressure. For hydride reductions, ensure slow and controlled addition of the reducing agent.
Formation of 2,4-Dihydroxybenzyl Alcohol Byproduct Over-reduction of the starting aldehyde, especially with strong reducing agents or high hydrogen pressure.1. Select a milder reducing agent: Sodium triacetoxyborohydride (STAB) is known to be selective for imine reduction over aldehyde reduction.[1] 2. Optimize hydrogenation conditions: Lower the hydrogen pressure and temperature. Screen different catalysts, as some may have lower activity for aldehyde reduction.[2]
Formation of Secondary Amines (Over-alkylation) The newly formed primary amine reacts with another molecule of the starting aldehyde.1. Use a large excess of the nitrogen source (e.g., ammonia). 2. Control the stoichiometry: Avoid a high concentration of the aldehyde relative to the amine. 3. Consider a stepwise approach: First, form the imine and then perform the reduction in a separate step.[3]
Difficulty in Product Isolation and Purification The product, being a poly-hydroxylated amine, may have high polarity and could be prone to oxidation. It may also be difficult to crystallize.1. Optimize work-up procedure: Perform an acidic extraction to move the amine into the aqueous phase, wash the organic phase to remove non-basic impurities, then basify the aqueous phase and extract the product with a suitable organic solvent. 2. Use column chromatography: If crystallization is difficult, purification by silica gel chromatography may be necessary. 3. Work under an inert atmosphere: To prevent oxidation of the phenolic groups, perform the purification steps under nitrogen or argon.
Inconsistent Results Upon Scale-Up Mass and heat transfer limitations become more pronounced at a larger scale.1. Ensure efficient mixing: Use appropriate stirring equipment for the reactor size. 2. Monitor and control temperature: Use a temperature probe and an efficient cooling/heating system to maintain a consistent internal temperature. 3. Perform a pilot run: Conduct a smaller-scale pilot run before proceeding to a large-scale synthesis to identify potential scale-up issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a larger scale?

A1: The most common and scalable method is the direct reductive amination of 2,4-dihydroxybenzaldehyde.[1][3] This one-pot reaction involves treating the aldehyde with an amine source (like ammonia or ammonium formate) in the presence of a reducing agent.[1][4]

Q2: Which catalysts are recommended for the reductive amination of 2,4-dihydroxybenzaldehyde?

A2: Several catalysts can be effective, with the choice often depending on the specific reducing agent and reaction conditions. Commonly used catalysts include Palladium on carbon (Pd/C), Platinum-based catalysts, and Nickel catalysts.[1][4][5] For transfer hydrogenation using formic acid or ammonium formate, Iridium-based catalysts have also shown high activity.

Q3: What are the typical reducing agents used in this synthesis?

A3: For catalytic hydrogenation, molecular hydrogen (H₂) is the reducing agent. For chemical reductions, common reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[1][6] STAB is often preferred for its mildness and selectivity.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A simple TLC analysis can show the disappearance of the starting aldehyde and the appearance of the product spot.

Q5: What are the key safety precautions to consider when scaling up this synthesis?

A5: When using catalytic hydrogenation, ensure the proper handling of hydrogen gas and the pyrophoric nature of some catalysts (e.g., Raney Nickel, dry Pd/C). All reactions should be conducted in a well-ventilated fume hood. When using hydride reducing agents, be aware of their reactivity with water and protic solvents. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

The following table summarizes illustrative data for the optimization of the reductive amination of a phenolic aldehyde, which can be adapted for the synthesis of this compound.

Entry Catalyst (mol%) Reducing Agent/H₂ Pressure Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
15% Pd/C (5)1 atm H₂Methanol25246590
25% Pd/C (5)5 atm H₂Methanol50128592
310% Pd/C (2)5 atm H₂Ethanol50109295
4Raney Ni (10)10 atm H₂Isopropanol8088893
5-NaBH₄Methanol0-2567588
6-NaBH(OAc)₃Dichloromethane25128296

Note: This data is representative and optimization will be required for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2,4-Dihydroxybenzaldehyde
  • Reactor Setup: To a suitable hydrogenation reactor, add 2,4-dihydroxybenzaldehyde (1.0 eq) and a solvent such as methanol or ethanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the catalyst (e.g., 5-10% Pd/C, 2-5 mol%).

  • Ammonia Addition: Cool the mixture and introduce anhydrous ammonia gas or a solution of ammonia in methanol.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5-10 atm). Heat the reaction mixture to the target temperature (e.g., 50-80 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake and by analyzing samples via TLC or HPLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Protocol 2: Reductive Amination using Sodium Borohydride
  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) in a suitable solvent like methanol.

  • Amine Source: Add a solution of ammonia in methanol or ammonium acetate. Stir the mixture at room temperature to form the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) in portions.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water or dilute acid.

  • Extraction and Purification: Concentrate the mixture to remove the organic solvent. Extract the product with a suitable organic solvent after adjusting the pH. The combined organic layers are then dried and concentrated. The crude product is purified as described above.

Mandatory Visualization

Synthesis_Pathway 2,4-Dihydroxybenzaldehyde 2,4-Dihydroxybenzaldehyde Imine_Intermediate Imine_Intermediate 2,4-Dihydroxybenzaldehyde->Imine_Intermediate + NH3 - H2O This compound This compound Imine_Intermediate->this compound Reduction (e.g., H2/Pd/C or NaBH4)

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield or Impurities? Check_Reaction_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Reaction_Completion Optimize_Conditions Incomplete? Increase Time/Temp Check_Reaction_Completion->Optimize_Conditions Optimize_Conditions->Check_Reaction_Completion Yes Proceed_Workup Complete Optimize_Conditions->Proceed_Workup No Analyze_Byproducts Byproducts Present? Proceed_Workup->Analyze_Byproducts Alcohol_Byproduct Alcohol Byproduct? Use Milder Reducing Agent Analyze_Byproducts->Alcohol_Byproduct Yes Secondary_Amine Secondary Amine? Increase NH3 Excess Analyze_Byproducts->Secondary_Amine Yes Purification_Issues Purification Issues? Optimize Extraction/Chromatography Analyze_Byproducts->Purification_Issues No Final_Product Pure Product Alcohol_Byproduct->Final_Product Secondary_Amine->Final_Product Purification_Issues->Final_Product

Caption: Troubleshooting workflow for synthesis scale-up.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2,4-Dihydroxybenzylamine and 3,4-Dihydroxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two closely related dihydroxybenzylamine isomers: 2,4-Dihydroxybenzylamine (2,4-DHBA) and 3,4-Dihydroxybenzylamine (3,4-DHBA). While structurally similar, these compounds exhibit distinct pharmacological profiles, which are explored herein with supporting experimental data. This document is intended to serve as a valuable resource for researchers engaged in the fields of enzymology, oncology, and neuropharmacology.

At a Glance: Key Biological Activities

Biological ActivityThis compound3,4-Dihydroxybenzylamine
Primary Target Glutathione ReductaseDNA Polymerase
Therapeutic Potential Modulator of redox balanceAntitumor agent, Neuroprotective agent
Mechanism of Action Irreversible enzyme inhibitionInhibition of DNA synthesis, Dopamine analog

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and 3,4-Dihydroxybenzylamine. It is important to note that the data are compiled from different studies and are not directly comparable due to variations in experimental conditions.

Table 1: Inhibition of Glutathione Reductase by this compound
ParameterValueConditionsReference
Inhibition TypeIrreversibleRequires NADPH[1]
StoichiometryStoichiometric titration of the enzyme-[1]
CompetitionCompetes with oxidized glutathione (GSSG)-[1]

No quantitative IC50 values for glutathione reductase inhibition by 2,4-DHBA were found in the reviewed literature.

Table 2: Cytotoxic Activity of 3,4-Dihydroxybenzylamine Against Melanoma Cell Lines
Cell LineIC50 Value (µM)Incubation TimeReference
Human SK-MEL-303048 hours[2]
Human SK-MEL-28448 hours[2]
Human SK-MEL-39048 hours[2]
Human RPMI-79516848 hours[2]
Murine S91A1048 hours[2]
Murine S91B2548 hours[2]
Murine L12106748 hours[2]
Human SCC-2518448 hours[2]

Detailed Biological Activities

This compound: A Specific Inhibitor of Glutathione Reductase

This compound has been identified as a specific and irreversible inhibitor of glutathione reductase, a critical enzyme in maintaining the cellular redox balance by reducing oxidized glutathione (GSSG) to its reduced form (GSH).[1] The inhibition by 2,4-DHBA is time-dependent and requires the presence of the cofactor NADPH.[1] The mechanism of inhibition is thought to involve a free radical effect at or near the active site of the enzyme.[1] Structure-activity relationship studies have indicated that this inhibitory activity is unique to the 2,4-dihydroxy substitution pattern among the meta-dihydroxybenzene derivatives tested.[1]

3,4-Dihydroxybenzylamine: A Dopamine Analog with Antitumor and Neuroprotective Properties

3,4-Dihydroxybenzylamine, a dopamine analog, has demonstrated significant antitumor activity, particularly against melanoma.[2][3] It acts as a cytotoxic agent by inhibiting DNA polymerase activity, thereby disrupting DNA replication in cancer cells.[2] In vivo studies have shown that 3,4-DHBA is less toxic than dopamine and can lead to a significant increase in the lifespan of melanoma-bearing mice.[3]

Beyond its anticancer effects, 3,4-DHBA exhibits neuroprotective and anti-inflammatory properties. As a dopamine analog, it is being investigated for its potential in neurological disorders.[4] Its hydrobromide salt is also utilized in the synthesis of capsaicin soft drugs and serves as an internal standard in high-performance liquid chromatography (HPLC) for the detection of catecholamines.

Signaling Pathways and Experimental Workflows

Inhibition of Glutathione Reductase by this compound

G cluster_0 Glutathione Reductase Catalytic Cycle cluster_1 Inhibition by 2,4-DHBA GSSG GSSG GSH 2 GSH GSSG->GSH GR_active Glutathione Reductase (Active) GR_active->GSSG Reduces NADP NADP+ GR_inactive Glutathione Reductase (Inactive) NADPH NADPH NADPH->GR_active Reduces DHBA This compound DHBA->GR_active Irreversibly Inhibits

Caption: Proposed mechanism of irreversible inhibition of glutathione reductase by this compound.

Proposed Cytotoxic Mechanism of 3,4-Dihydroxybenzylamine in Melanoma Cells

G DHBA 3,4-Dihydroxybenzylamine Cell_Membrane Cell Membrane DHBA->Cell_Membrane Enters Cell DNA_Polymerase DNA Polymerase DHBA->DNA_Polymerase Inhibits DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Blocks Cell_Growth Melanoma Cell Growth DNA_Replication->Cell_Growth Inhibits Apoptosis Apoptosis Cell_Growth->Apoptosis Leads to

Caption: Simplified workflow of the cytotoxic effect of 3,4-Dihydroxybenzylamine on melanoma cells.

Experimental Protocols

Glutathione Reductase Activity Assay

This protocol is based on the method used to assess the inhibition of glutathione reductase.

Materials:

  • Purified glutathione reductase

  • This compound

  • NADPH solution

  • Oxidized glutathione (GSSG) solution

  • Phosphate buffer (pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and glutathione reductase.

  • Incubate the mixture at a constant temperature (e.g., 25°C).

  • Add this compound at various concentrations to the experimental samples. A control sample without the inhibitor should be run in parallel.

  • Initiate the reaction by adding GSSG.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • The rate of reaction is calculated from the linear portion of the absorbance curve. The inhibitory effect of 2,4-DHBA is determined by comparing the reaction rates in the presence and absence of the compound.

Melanoma Cell Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human melanoma cell lines (e.g., SK-MEL-30)

  • 3,4-Dihydroxybenzylamine

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed melanoma cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of 3,4-Dihydroxybenzylamine for a specified period (e.g., 48 hours). Include untreated cells as a control.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control, and the IC50 value is calculated as the concentration of 3,4-DHBA that inhibits cell growth by 50%.

Conclusion

This compound and 3,4-Dihydroxybenzylamine, while being positional isomers, exhibit markedly different biological activities. 2,4-DHBA is a specific inhibitor of glutathione reductase, suggesting its potential as a tool to study and modulate cellular redox states. In contrast, 3,4-DHBA acts as a dopamine analog with potent antitumor activity against melanoma and also possesses neuroprotective effects. The distinct pharmacological profiles of these two compounds underscore the critical role of substituent positioning on the benzene ring in determining biological function. Further research, including direct comparative studies, is warranted to fully elucidate their therapeutic potential and mechanisms of action.

References

A Comparative Analysis of 2,4-Dihydroxybenzoic Acid and Other Glutathione Reductase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2,4-dihydroxybenzoic acid (2,4-DHBA) and other prominent inhibitors of glutathione reductase (GR). This analysis is supported by experimental data and detailed methodologies to assist in the evaluation of these compounds for therapeutic and research applications.

Glutathione reductase is a critical enzyme in cellular antioxidant defense, responsible for maintaining a high ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG). Inhibition of this enzyme can lead to an increase in oxidative stress, a state implicated in various diseases and a potential therapeutic strategy in cancer treatment. This guide focuses on a comparative analysis of 2,4-dihydroxybenzylamine (2,4-DHBA), a specific inhibitor of glutathione reductase, alongside other well-characterized inhibitors.

Mechanism of Action and Comparative Efficacy

Glutathione reductase inhibitors can be broadly categorized based on their mechanism of action and chemical structure. These include catechols and their derivatives like 2,4-DHBA, nitrosoureas, arsenicals, and flavonoids.

This compound (2,4-DHBA): A Specific and Rapid Inhibitor

This compound (2,4-DHBA) has been identified as a specific and irreversible inhibitor of glutathione reductase.[1] Its inhibitory action is dependent on the presence of NADPH and is notably more rapid than that of the well-known inhibitor, 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU).[1] The mechanism of inhibition by 2,4-DHBA is time-dependent and involves a stoichiometric titration of the enzyme, suggesting a covalent modification.[1] It is believed to compete with the substrate GSSG, and its effect can be mitigated by reducing agents, pointing towards a potential free radical-mediated effect at or near the active site.[1] A structure-activity analysis has indicated that the inhibitory action is unique to the this compound structure among other meta-dihydroxybenzene derivatives.[1]

Other Dithiocarbamates

Another notable irreversible and selective GR inhibitor is 2-acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylthiocarbonylamino)phenylthiocarbamoylsulfanyl]propionic acid (2-AAPA). This compound has demonstrated potent inhibition of yeast GR with a Ki of 56 μM and a kinact of 0.1 min−1.[2]

Nitrosoureas: Carmustine (BCNU) and Lomustine

Carmustine (BCNU) and Lomustine are well-established anticancer agents that also function as potent inhibitors of glutathione reductase.[3] BCNU causes a rapid and irreversible inhibition of GR.[4] The mechanism involves the carbamoylation of the enzyme by isocyanates generated from the decomposition of the nitrosourea compounds.[4] This modification renders the enzyme incapable of reducing GSSG. The IC50 value for BCNU against purified human glutathione reductase has been reported to be 55.5 μM.[4]

Arsenicals

Trivalent arsenicals, including inorganic arsenite and its methylated metabolites, are known inhibitors of glutathione reductase.[5] Their mechanism involves interaction with sulfhydryl groups on the enzyme. The inhibitory potency of arsenicals can be significant, with some methylated trivalent arsenicals and their complexes with glutathione or cysteine exhibiting high potency.[6] For instance, complexes of methylarsonous acid with GSH (CH3-AsIII(GS)2) have a Ki of 0.009 mM.[6]

Flavonoids

Flavonoids are a class of plant-derived polyphenolic compounds that have been shown to inhibit glutathione reductase.[5] A structure-activity study of various flavonoids revealed that their inhibitory potency varies, with anthocyanidins being the most potent class.[7] The mechanism of inhibition by flavonoids can be complex, involving both oxygen-dependent and oxygen-independent pathways.[7] For some flavonoids, such as myricetin, the inhibition is enhanced by the presence of superoxide radicals.[7]

Quantitative Comparison of Glutathione Reductase Inhibitors

The following table summarizes the available quantitative data for various glutathione reductase inhibitors, primarily focusing on their 50% inhibitory concentration (IC50) or inhibition constant (Ki) values. A lower value indicates a higher inhibitory potency.

Inhibitor ClassSpecific InhibitorIC50 / Ki ValueOrganism/Enzyme SourceReference
Nitrosoureas Carmustine (BCNU)IC50: 55.5 µMPurified Human GR[4]
CloretazineIC50: 54.6 µMPurified Human GR[4]
DantroleneIC50: 52.3 µM, Ki: 111.6 µMHuman Erythrocyte GR[8]
Dithiocarbamates 2-AAPAKi: 56 µM, kinact: 0.1 min⁻¹Yeast GR[2][9]
Arsenicals CH3-AsIII(GS)2Ki: 0.009 mMYeast GR[6]
CH3AsIII(Cys)2Ki: 0.018 mMYeast GR[6]
ArsenotriglutathioneKi: 0.34 mMYeast GR
Flavonoids MyricetinIC50: ~10 µM[7]
QuercetinIC50: ~20 µM[7]
4'-HydroxychalconeIC50: 47.3 µM
Tannic AcidIC50: 50.4 µM
Other OncomodulinIC50: ~5 µMBovine Intestinal Mucosa/Rat Liver GR[10]
4-HydroxynonenalKD: 0.5 µM, k: 1.3 x 10⁻² min⁻¹[6]
LCS3IC50: 3.3 µM (GSR)[11]

Note: Direct comparison of IC50 and Ki values should be made with caution as experimental conditions can vary between studies.

Experimental Protocols

A standardized experimental protocol is crucial for the comparative evaluation of glutathione reductase inhibitors. Below is a detailed methodology for a typical in vitro glutathione reductase inhibition assay.

Glutathione Reductase Activity Assay

This assay is based on the method originally described by Carlberg and Mannervik, which measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.

Materials:

  • Purified glutathione reductase

  • NADPH

  • Glutathione disulfide (GSSG)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.6) containing EDTA (e.g., 1 mM)

  • Test inhibitor compound

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NADPH in the potassium phosphate buffer.

    • Prepare a stock solution of GSSG in the potassium phosphate buffer.

    • Prepare serial dilutions of the test inhibitor compound in an appropriate solvent (e.g., DMSO or buffer).

  • Assay Mixture Preparation:

    • In a cuvette, combine the potassium phosphate buffer, NADPH solution, and the desired concentration of the test inhibitor.

    • Include a control cuvette with the solvent used for the inhibitor instead of the inhibitor itself.

  • Enzyme Addition and Incubation:

    • Add a specific amount of purified glutathione reductase to the assay mixture.

    • Incubate the mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for any pre-incubation dependent inhibition.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the GSSG solution to the cuvette.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over a set period (e.g., 5 minutes) using the spectrophotometer.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot.

    • Determine the percent inhibition for each concentration of the inhibitor relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations

Signaling Pathway of Glutathione Reductase

Glutathione_Reductase_Pathway cluster_reaction GR Catalyzed Reaction NADPH NADPH GR Glutathione Reductase (GR) NADPH->GR H+ NADP NADP+ GSSG GSSG (Oxidized Glutathione) GSSG->GR GSH 2 GSH (Reduced Glutathione) GR->NADP GR->GSH Inhibitors Inhibitors (e.g., 2,4-DHBA, BCNU) Inhibitors->GR Inhibition

Caption: The catalytic cycle of Glutathione Reductase and the point of inhibition.

Experimental Workflow for IC50 Determination

IC50_Workflow prep Prepare Reagents (Buffer, NADPH, GSSG, Inhibitor) mix Prepare Assay Mixture (Buffer, NADPH, Inhibitor) prep->mix enzyme Add Glutathione Reductase mix->enzyme incubate Incubate enzyme->incubate start Initiate with GSSG incubate->start measure Measure A340 over time start->measure analyze Calculate Rate & % Inhibition measure->analyze plot Plot % Inhibition vs. [Inhibitor] analyze->plot ic50 Determine IC50 plot->ic50

References

A Comparative Guide to the Validation of 2,4-Dihydroxybenzylamine Synthesis Yield by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate determination of product yield is a critical aspect of synthesis optimization and quality control. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the validation of 2,4-Dihydroxybenzylamine synthesis yield, offering a detailed experimental protocol and a comparison with alternative analytical methods.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reductive amination of 2,4-dihydroxybenzaldehyde. This two-step process involves the formation of a Schiff base intermediate, followed by its reduction to the final amine product.

Step 1: Schiff Base Formation 2,4-dihydroxybenzaldehyde is reacted with an amine source, such as ammonium chloride, in the presence of a dehydrating agent to form the corresponding imine (Schiff base).

Step 2: Reduction The Schiff base is then reduced to this compound using a suitable reducing agent, such as sodium borohydride.

The yield of this reaction can be influenced by various factors, including reaction time, temperature, and the purity of the starting materials. Therefore, accurate and reliable quantification of the final product is essential.

Yield Validation by HPLC: A Detailed Protocol

Reverse-phase HPLC with UV detection is a highly specific and sensitive method for the quantification of this compound.

Instrumentation and Reagents:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Phosphoric acid (or other suitable acid for pH adjustment)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-10 min: 5% B10-25 min: 5-95% B25-30 min: 95% B30-35 min: 95-5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the mobile phase.

Sample Preparation:

  • Accurately weigh a known amount of the crude reaction mixture or purified product.

  • Dissolve the sample in a known volume of methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the sample with the mobile phase to fall within the concentration range of the calibration curve.

Quantification:

  • Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solution.

  • Determine the concentration of this compound in the sample using the calibration curve.

  • Calculate the synthesis yield based on the initial amount of the limiting reactant.

Comparison of Analytical Methods

While HPLC is the gold standard for its specificity and accuracy, other methods can be employed for yield validation. The choice of method often depends on the available instrumentation, sample complexity, and the required level of precision.

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation followed by UV detection.High specificity, accuracy, and sensitivity. Can separate the analyte from impurities.Requires specialized equipment and trained personnel. Can be time-consuming.
Gas Chromatography (GC-FID) Separation of volatile compounds followed by flame ionization detection.High sensitivity.Requires derivatization to increase the volatility of the analyte. The high temperature may cause degradation.
UV-Vis Spectrophotometry Measurement of light absorbance at a specific wavelength.Simple, fast, and inexpensive.Low specificity; susceptible to interference from other UV-absorbing compounds in the mixture.
Titrimetry Volumetric analysis based on a chemical reaction.Inexpensive and does not require sophisticated instrumentation.Low sensitivity and specificity. Not suitable for complex mixtures.

Experimental and Logical Workflow Diagrams

G cluster_synthesis Synthesis cluster_hplc HPLC Validation start Start: 2,4-Dihydroxybenzaldehyde + NH4Cl schiff Schiff Base Formation start->schiff reduction Reduction (e.g., NaBH4) schiff->reduction product Crude this compound reduction->product sample_prep Sample Preparation product->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_processing Data Processing & Quantification hplc_analysis->data_processing yield_calc Yield Calculation data_processing->yield_calc

Caption: Experimental workflow for the synthesis and HPLC validation of this compound.

G cluster_synthesis cluster_validation synthesis Synthesis Methods reductive_amination Reductive Amination validation Yield Validation Methods hplc HPLC gc GC uv_vis UV-Vis titrimetry Titrimetry comparison Method Comparison conclusion Optimal Method Selection comparison->conclusion reductive_amination->comparison hplc->comparison gc->comparison uv_vis->comparison titrimetry->comparison

Caption: Logical relationship for selecting a yield validation method.

A Comparative Efficacy Analysis of 2,4-Dihydroxybenzylamine Derivatives in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-dihydroxybenzylamine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of various therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including enzyme inhibition, anticancer, and antimicrobial effects. This guide provides a comparative analysis of the efficacy of selected this compound derivatives, supported by experimental data, to inform future research and drug development endeavors.

Comparative Biological Activities

The biological efficacy of this compound derivatives is significantly influenced by their structural modifications. The following table summarizes the quantitative data on the biological activities of various derivatives.

Derivative ClassSpecific DerivativeTarget/ActivityQuantitative Data (IC₅₀/MIC)Reference CompoundReference Compound Data
Tyrosinase Inhibitors (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonateMushroom Tyrosinase InhibitionIC₅₀ = 17.85 µM[1][2]Kojic AcidIC₅₀ = 49.08 µM[1][2]
(E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-oneTyrosinase (Tyrosine Hydroxylase) InhibitionIC₅₀ = 0.013 µM[3]Kojic Acid-
(E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-oneTyrosinase (DOPA Oxidase) InhibitionIC₅₀ = 0.93 µM[3]Kojic Acid-
Glutathione Reductase Inhibitors This compound (2,4-DHBA)Glutathione Reductase InhibitionIrreversible Inhibition[4]1,3-Bischloroethyl-nitrosourea (BCNU)Slower Inhibition Rate[4]
Anticancer Agents Schiff base derivatives of 2,4-dihydroxybenzaldehydeHsp90 Inhibition (PC3 prostate cancer cells)Low micromolar IC₅₀ values[5]--
Antimicrobial Agents Schiff base derivative SB3Antibacterial (S. aureus, E. coli, S. pyogenes, P. aeruginosa)MIC = 100 µg/mL, 62.5 µg/mL, 50 µg/mL, 100 µg/mL respectively[6]AmpicillinMIC = 250 and 100 µg/mL[6]
Schiff base derivatives SB1, SB5-SB8Antifungal (C. albicans)Potency at 100–250 µg/mL[6]GriseofulvinMIC = 500 µg/mL[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

Mushroom Tyrosinase Inhibition Assay

This assay is widely used to screen for potential inhibitors of tyrosinase, a key enzyme in melanin synthesis.

  • Enzyme and Substrate Preparation : A solution of mushroom tyrosinase is prepared in a phosphate buffer (pH 6.8). L-tyrosine or L-DOPA is used as the substrate.

  • Inhibitor Preparation : The test compounds, including the this compound derivatives and a reference inhibitor like kojic acid, are dissolved in a suitable solvent (e.g., DMSO) to various concentrations.

  • Assay Procedure :

    • The enzyme solution is pre-incubated with the test compound for a specific period.

    • The reaction is initiated by adding the substrate (L-tyrosine or L-DOPA).

    • The formation of dopachrome is monitored spectrophotometrically by measuring the absorbance at approximately 475 nm over time.

  • Data Analysis : The initial velocity of the reaction is calculated from the linear portion of the absorbance versus time curve. The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Glutathione Reductase Inhibition Assay

This assay assesses the ability of a compound to inhibit glutathione reductase, an enzyme critical for maintaining the reduced glutathione pool.

  • Reagents : The assay mixture contains phosphate buffer, NADPH, oxidized glutathione (GSSG), and purified glutathione reductase.

  • Inhibitor Incubation : The enzyme is pre-incubated with the test compound (e.g., this compound) and NADPH.

  • Reaction Initiation : The reaction is started by the addition of GSSG.

  • Measurement : The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

  • Analysis : The inhibition mechanism (e.g., competitive, non-competitive, irreversible) can be determined by varying the concentrations of the substrate and inhibitor and analyzing the data using Lineweaver-Burk or Dixon plots. For irreversible inhibitors, time-dependent inactivation is observed.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation : A standardized inoculum of the test microorganism (bacteria or fungi) is prepared.

  • Compound Dilution : Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with the prepared microorganism suspension.

  • Incubation : The plate is incubated under conditions suitable for the growth of the specific microorganism.

  • Observation : After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

The following diagrams illustrate key pathways and experimental workflows related to the evaluation of this compound derivatives.

Tyrosinase_Inhibition_Pathway cluster_melanogenesis Melanogenesis Pathway cluster_inhibition Inhibition Mechanism L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous Derivative 2,4-DHBA Derivative Tyrosinase_enzyme Tyrosinase Derivative->Tyrosinase_enzyme Inhibits Experimental_Workflow_MIC start Start: Prepare Microorganism Inoculum dilution Prepare Serial Dilutions of Test Compound start->dilution inoculation Inoculate Microtiter Plate Wells dilution->inoculation incubation Incubate Under Optimal Growth Conditions inoculation->incubation observation Visually Inspect for Turbidity incubation->observation end Determine Minimum Inhibitory Concentration (MIC) observation->end Glutathione_Redox_Cycle_Inhibition cluster_cycle Glutathione Redox Cycle cluster_inhibition Inhibition GSSG Oxidized Glutathione (GSSG) GSH Reduced Glutathione (2GSH) GSSG->GSH Glutathione Reductase GSH->GSSG Glutathione Peroxidase (Detoxification of ROS) NADPH NADPH NADP NADP+ NADPH->NADP DHBA 2,4-DHBA GR Glutathione Reductase DHBA->GR Irreversibly Inhibits

References

A Comparative Guide to the Structure-Activity Relationship of 2,4-Dihydroxybenzylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2,4-dihydroxybenzylamine and its analogs. By objectively comparing the biological activities of these compounds and providing supporting experimental data, this document aims to facilitate the rational design of novel therapeutic agents. The information presented is curated from various scientific publications and is intended for an audience with a background in medicinal chemistry and drug discovery.

Introduction

This compound and its derivatives are a class of compounds that have garnered significant interest in the scientific community due to their diverse biological activities. These activities include enzyme inhibition, antimicrobial effects, and anticancer properties. The core structure, featuring a benzene ring with hydroxyl groups at positions 2 and 4, and an aminomethyl group at position 1, provides a versatile scaffold for chemical modifications to modulate biological activity. This guide will delve into the specific structural features that influence the efficacy of these analogs against various biological targets.

Comparative Analysis of Biological Activities

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the aromatic ring and modifications of the benzylamine moiety. The following sections summarize the key SAR findings for different biological activities.

Enzyme Inhibition:

This compound and its analogs have been investigated as inhibitors of several enzymes. A notable example is the inhibition of glutathione reductase, which is crucial for maintaining the intracellular redox balance. This compound itself has been identified as a specific and irreversible inhibitor of this enzyme.[1] The inhibition requires the presence of NADPH and is more rapid than that of the known inhibitor BCNU.[1]

Furthermore, derivatives of the structurally related 2,4-dihydroxybenzaldehyde have shown inhibitory activity against other enzymes. For instance, Schiff base derivatives of 2,4-dihydroxybenzaldehyde have been identified as small molecule inhibitors of Hsp90, a key target in cancer therapy, with some derivatives showing IC50 values in the low micromolar range in PC3 prostate cancer cells.[2][3] Additionally, benzimidazole analogues incorporating a 2,4-dihydroxyphenyl moiety have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values in the nanomolar to low micromolar range.[4][5]

Antimicrobial Activity:

Derivatives of this compound and related structures have exhibited promising antimicrobial properties. The presence of hydroxyl groups on the benzene ring is considered crucial for their biological activity.[6] For example, a Schiff base derived from 2,4-dihydroxybenzaldehyde and L-phenylalanine showed good inhibition against Klebsiella pneumoniae, Staphylococcus aureus, and Candida albicans at a concentration of 50 µg/mL.[7] Hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid have also demonstrated significant antibacterial activity, particularly against Gram-positive bacteria including MRSA, with MIC values as low as 3.91 µg/mL.[8]

Anticancer Activity:

The anticancer potential of dihydroxybenzene derivatives has been explored, with a focus on their ability to inhibit cancer cell proliferation and key oncogenic proteins. As mentioned earlier, 2,4-dihydroxybenzaldehyde-derived Schiff bases act as Hsp90 inhibitors, leading to high cell kill rates in prostate cancer cells.[2][3] Another related compound, 3,4-dihydroxybenzaldoxime, a derivative of 3,4-dihydroxybenzaldehyde, has shown significant antitumor activity against L1210 murine leukemia, with a potent inhibitory effect on ribonucleotide reductase (IC50 = 38 µM).[2][9] Furthermore, hydrazide-hydrazones of 2,4-dihydroxybenzoic acid have been found to inhibit the proliferation of various human cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.[8]

Data Presentation

The following tables summarize the quantitative data for the biological activities of various this compound analogs and related structures.

Table 1: Enzyme Inhibitory Activity of this compound Analogs and Related Compounds

Compound/AnalogTarget EnzymeIC50 ValueCell Line/OrganismReference
This compoundGlutathione Reductase--[1]
2,4-Dihydroxybenzaldehyde Schiff Base DerivativesHsp90Low µM rangePC3 (Prostate Cancer)[2][3]
4-(1H-Benzimidazol-2-yl)-benzene-1,3-diol AnalogsAcetylcholinesterase (AChE)80-90 nM-[4][5]
4-(1H-Benzimidazol-2-yl)-benzene-1,3-diol AnalogsButyrylcholinesterase (BuChE)0.2-5 µM-[4][5]
3,4-DihydroxybenzaldoximeRibonucleotide Reductase38 µM-[2][9]

Table 2: Antimicrobial Activity of this compound Analogs and Related Compounds

Compound/AnalogMicroorganismMIC ValueReference
2-((2,4-Dihydroxybenzylidene)amino)-3-phenylpropanoic acidK. pneumoniae, S. aureus, C. albicans35-45 ppm[7]
2,4-Dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazideStaphylococcus aureus ATCC 43300 (MRSA)3.91 µg/mL[8]

Table 3: Anticancer Activity of this compound Analogs and Related Compounds

Compound/AnalogCell LineIC50 ValueReference
2,4-Dihydroxybenzaldehyde Schiff Base DerivativesPC3 (Prostate Cancer)Low µM range[2][3]
N'-[(4-Nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazideLN-229 (Glioblastoma)0.77 µM[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Glutathione Reductase Inhibition Assay

This assay is based on the method described by Massey and Williams. The reaction mixture contains potassium phosphate buffer, EDTA, NADPH, oxidized glutathione (GSSG), and the enzyme. The reaction is initiated by the addition of GSSG, and the decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically. To determine the effect of inhibitors, the enzyme is pre-incubated with the test compound and NADPH before the addition of GSSG. The inhibition by this compound was found to be time-dependent and irreversible.[1]

Hsp90 ATPase Activity Assay (Malachite Green Assay)

The Hsp90 ATPase activity is measured using a malachite green assay, which quantifies the amount of inorganic phosphate released from ATP hydrolysis. The reaction is performed in a buffer containing Hsp90, the test compound, and ATP. After incubation, the reaction is stopped, and the malachite green reagent is added. The absorbance at 620 nm is measured to determine the amount of phosphate produced. A decrease in absorbance in the presence of the test compound indicates inhibition of Hsp90 ATPase activity.[3]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial twofold dilutions of the compounds are prepared in a 96-well microtiter plate with the appropriate broth medium. A standardized inoculum of the test microorganism is added to each well. The plates are incubated at a suitable temperature for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Cell Proliferation Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines are assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. After treatment, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[2]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts related to the structure-activity relationship of this compound analogs.

SAR_Logic cluster_Scaffold Core Scaffold cluster_Modifications Structural Modifications cluster_Activity Biological Activity Scaffold This compound Ring_Sub Aromatic Ring Substituents Scaffold->Ring_Sub Influence Amine_Mod Benzylamine Moiety Modifications Scaffold->Amine_Mod Influence Enzyme_Inhibition Enzyme Inhibition (e.g., GR, Hsp90, AChE) Ring_Sub->Enzyme_Inhibition Determines Antimicrobial Antimicrobial Activity Ring_Sub->Antimicrobial Determines Anticancer Anticancer Activity Ring_Sub->Anticancer Determines Amine_Mod->Enzyme_Inhibition Modulates Amine_Mod->Antimicrobial Modulates Amine_Mod->Anticancer Modulates

Caption: Logical relationship of this compound SAR.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Start with This compound Scaffold Modification Introduce Substituents (R1, R2, etc.) Start->Modification Purification Purification & Characterization Modification->Purification Enzyme_Assay Enzyme Inhibition Assays Purification->Enzyme_Assay Antimicrobial_Assay Antimicrobial Susceptibility Testing Purification->Antimicrobial_Assay Anticancer_Assay Cell-based Anticancer Assays Purification->Anticancer_Assay Data_Collection Collect IC50/MIC Data Enzyme_Assay->Data_Collection Antimicrobial_Assay->Data_Collection Anticancer_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for SAR studies.

Hsp90_Inhibition_Pathway Hsp90 Hsp90 Chaperone Client_Proteins Oncogenic Client Proteins (e.g., Akt, Raf-1) Hsp90->Client_Proteins Binds & Stabilizes ADP ADP + Pi Hsp90->ADP ATP Hydrolysis Misfolded_Protein Misfolded Client Protein Client_Proteins->Misfolded_Protein Leads to Analog This compound Analog (Inhibitor) Analog->Hsp90 Inhibits ATPase Activity ATP ATP ATP->Hsp90 Binds to ATPase domain Ubiquitination Ubiquitination & Proteasomal Degradation Misfolded_Protein->Ubiquitination Apoptosis Cell Cycle Arrest & Apoptosis Ubiquitination->Apoptosis

Caption: Hsp90 inhibition by this compound analogs.

References

Antitumor activity of 2,4-Dihydroxybenzylamine compared to dopamine analogs

Author: BenchChem Technical Support Team. Date: December 2025

Activities of 2,4-Dihydroxybenzylamine and Dopamine Analogs

A comprehensive review of the existing preclinical data on the anticancer properties of this compound and the well-characterized dopamine analog, 3,4-Dihydroxybenzylamine, in comparison to dopamine.

This guide provides a detailed comparison of the antitumor activities of this compound and dopamine analogs for researchers, scientists, and drug development professionals. Due to a lack of direct studies on the antitumor effects of this compound, this document focuses on a well-documented dopamine analog, 3,4-Dihydroxybenzylamine (DHBA), and compares its efficacy to dopamine. A separate section is dedicated to the known biochemical activity of this compound and its potential as an anticancer agent.

Part 1: 3,4-Dihydroxybenzylamine (DHBA) vs. Dopamine: A Direct Comparison

The dopamine analog, 3,4-Dihydroxybenzylamine (DHBA), has demonstrated enhanced antitumor activity and reduced toxicity compared to dopamine in preclinical models of melanoma.

Quantitative Data Summary

The following table summarizes the in vivo antitumor efficacy of DHBA compared to dopamine in a murine B16 melanoma model.

CompoundDoseEfficacy (Increase in Lifespan)ToxicityReference
3,4-Dihydroxybenzylamine (DHBA) 1,000 mg/kg/day70%Better tolerated than dopamine[1][2]
Dopamine 400 mg/kg/day48%Less tolerated than DHBA[1][2]
Experimental Protocols

In Vivo Antitumor Activity in B16 Melanoma

The antitumor efficacy of 3,4-dihydroxybenzylamine (DHBA) and dopamine was evaluated in a B16 melanoma model using (C57BL/6 x DBA/2)F1 mice.[1][2] The experimental protocol involved the following steps:

  • Tumor Implantation: B16 melanoma cells were implanted into the mice to induce tumor growth.

  • Drug Administration: Once tumors were established, daily intraperitoneal injections of either DHBA (at a dose of 1,000 mg/kg) or dopamine (at a dose of 400 mg/kg) were administered.[1][2]

  • Efficacy Evaluation: The primary endpoint for assessing antitumor activity was the percentage increase in the lifespan of the treated mice compared to a control group receiving no treatment.[1][2]

  • Toxicity Assessment: The general health and tolerance of the mice to the administered doses were monitored throughout the study to assess toxicity.[1][2]

Mechanism of Action of 3,4-Dihydroxybenzylamine

The antitumor effect of 3,4-DHBA is attributed to its ability to inhibit DNA synthesis.[1] Specifically, DHBA has been shown to selectively inhibit the incorporation of thymidine into DNA, a crucial step in cell proliferation.[1] This action is believed to be mediated through the inhibition of DNA polymerase.[3]

DHBA_Mechanism DHBA 3,4-Dihydroxybenzylamine (DHBA) DNA_Polymerase DNA Polymerase DHBA->DNA_Polymerase Inhibits Thymidine_Incorporation Thymidine Incorporation into DNA DNA_Polymerase->Thymidine_Incorporation Mediates Cell_Proliferation Tumor Cell Proliferation Thymidine_Incorporation->Cell_Proliferation Required for Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition leads to

Proposed mechanism of action for 3,4-Dihydroxybenzylamine (DHBA).

Part 2: this compound: A Potential Antitumor Agent

While direct evidence of the antitumor activity of this compound is currently lacking in published literature, its known biochemical function as a specific inhibitor of glutathione reductase suggests a potential role in cancer therapy.

Mechanism of Action: Glutathione Reductase Inhibition

Glutathione reductase is a critical enzyme in maintaining the cellular redox balance by regenerating reduced glutathione (GSH) from its oxidized form (GSSG).[4] Cancer cells often have elevated levels of GSH, which helps them withstand the oxidative stress induced by chemotherapy and radiotherapy, contributing to drug resistance.[5][6]

This compound has been identified as a specific and irreversible inhibitor of glutathione reductase.[4] By inhibiting this enzyme, 2,4-DHBA can disrupt the cancer cell's antioxidant defense system, leading to an accumulation of reactive oxygen species (ROS) and potentially inducing cell death.[7]

GR_Inhibition_Pathway cluster_redox Cellular Redox Homeostasis GSSG Oxidized Glutathione (GSSG) GR Glutathione Reductase GSSG->GR GSH Reduced Glutathione (GSH) ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes GR->GSH Reduces Cell_Death Cancer Cell Death ROS->Cell_Death Induces DHBA_2_4 This compound DHBA_2_4->GR Inhibits

Role of glutathione reductase and its inhibition by this compound.

Conclusion and Future Directions

The dopamine analog 3,4-Dihydroxybenzylamine shows significant promise as an antitumor agent with a better therapeutic index than dopamine in preclinical melanoma models. Its mechanism of action via inhibition of DNA polymerase provides a clear target for further investigation.

While a direct comparison with this compound is not possible due to the absence of antitumor activity data for the latter, its specific inhibition of glutathione reductase presents a compelling rationale for its investigation as a novel anticancer agent. Future studies should focus on evaluating the cytotoxic effects of this compound in various cancer cell lines and in vivo tumor models to validate its potential and enable a direct comparison with other antitumor compounds.

References

A Comparative Analysis of 2,4-Dihydroxybenzylamine: In Vitro Efficacy and In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of 2,4-Dihydroxybenzylamine (2,4-DHBA) and its potential in vivo applications. While direct in vivo efficacy data for 2,4-DHBA is limited in publicly available literature, this document synthesizes the existing in vitro findings, draws comparisons with alternative compounds, and presents data from structurally related molecules to offer a comprehensive overview for research and development purposes.

Executive Summary

This compound is a potent and specific inhibitor of glutathione reductase, an essential enzyme in maintaining cellular redox homeostasis.[1] In vitro studies demonstrate its rapid and irreversible mechanism of action, distinguishing it from other inhibitors.[1] This guide delves into the specifics of its in vitro performance, juxtaposed with the known inhibitor 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). Furthermore, to bridge the gap in direct in vivo data, we will look at the analogous compound 3,4-Dihydroxybenzylamine (3,4-DHBA) to illustrate the potential therapeutic outcomes of this class of molecules.

In Vitro Efficacy of this compound

The primary mechanism of action of 2,4-DHBA is the inhibition of glutathione reductase.[1] This enzyme is crucial for the recycling of oxidized glutathione (GSSG) back to its reduced form (GSH), a key antioxidant.

Comparison with BCNU

A key study highlights that 2,4-DHBA inhibits glutathione reductase much more rapidly than the well-known inhibitor BCNU.[1] Both substances require the presence of NADPH to exert their inhibitory effects.[1] The inhibition by 2,4-DHBA is time-dependent and irreversible, suggesting a strong and lasting effect on the enzyme.[1]

FeatureThis compound (2,4-DHBA)1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU)
Target Glutathione ReductaseGlutathione Reductase
Inhibition Speed RapidSlower than 2,4-DHBA
Mechanism Irreversible, Time-dependentIrreversible
Cofactor Requirement NADPHNADPH
Competition Competes with oxidized glutathione (GSSG)Not specified to compete with GSSG

Signaling Pathway: Glutathione Reductase Inhibition

The inhibition of glutathione reductase by 2,4-DHBA disrupts the normal redox cycle within the cell. This can lead to an accumulation of oxidized glutathione and a depletion of reduced glutathione, increasing cellular susceptibility to oxidative stress.

Glutathione_Reductase_Pathway cluster_reaction Redox Cycle GSSG GSSG (Oxidized Glutathione) GR Glutathione Reductase GSSG->GR GSH 2 GSH (Reduced Glutathione) NADPH NADPH + H+ NADPH->GR NADP NADP+ GR->GSH GR->NADP DHBA 2,4-DHBA DHBA->GR Inhibits

Caption: Inhibition of the Glutathione Reductase pathway by 2,4-DHBA.

In Vivo Potential: Insights from an Analogous Compound

Comparative In Vivo Antitumor Activity: 3,4-DHBA vs. Dopamine

In a study using a murine model of B16 melanoma, 3,4-DHBA demonstrated a significantly improved therapeutic effect compared to dopamine.[2] Although their in vitro inhibitory effects were similar, 3,4-DHBA was much less toxic in vivo, allowing for higher tolerated doses.[2]

CompoundIn Vivo ModelDosageOutcome
3,4-Dihydroxybenzylamine (3,4-DHBA) (C57BL/6 x DBA/2)F1 mice with B16 melanoma1,000 mg/kg (daily)70% increase in life-span
Dopamine (C57BL/6 x DBA/2)F1 mice with B16 melanoma400 mg/kg (daily)48% increase in life-span

It is crucial to note that these results are for the analog 3,4-DHBA and may not be directly extrapolated to 2,4-DHBA.

Experimental Protocols

In Vitro Glutathione Reductase Inhibition Assay

This protocol outlines a typical method for assessing the in vitro inhibition of glutathione reductase.

Materials:

  • Purified glutathione reductase

  • This compound (2,4-DHBA)

  • 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) as a comparator

  • NADPH

  • Oxidized glutathione (GSSG)

  • Phosphate buffer (pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of 2,4-DHBA and BCNU in a suitable solvent.

  • In a 96-well plate or cuvette, prepare a reaction mixture containing phosphate buffer, NADPH, and glutathione reductase.

  • Add varying concentrations of 2,4-DHBA or BCNU to the respective wells/cuvettes. Include a control with no inhibitor.

  • Pre-incubate the mixture for a defined period to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding GSSG.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare Stock Solutions (2,4-DHBA, BCNU) a1 Add Inhibitors to Wells p1->a1 p2 Prepare Reaction Mixture (Buffer, NADPH, GR) p2->a1 a2 Pre-incubate a1->a2 a3 Initiate with GSSG a2->a3 an1 Monitor Absorbance (340 nm) a3->an1 an2 Calculate Reaction Rates an1->an2 an3 Determine IC50 an2->an3

Caption: Experimental workflow for in vitro glutathione reductase inhibition assay.

Conclusion

This compound is a potent and rapid in vitro inhibitor of glutathione reductase, outperforming BCNU in terms of speed of action.[1] While direct in vivo efficacy data is currently lacking, studies on the analogous compound 3,4-DHBA suggest that dihydroxybenzylamine derivatives have the potential for significant therapeutic effects in vivo, particularly in oncology, with a favorable toxicity profile compared to related endogenous molecules.[2] Further preclinical studies are warranted to explore the in vivo efficacy and safety profile of 2,4-DHBA to determine its potential as a clinical candidate. Researchers are encouraged to use the provided protocols as a starting point for their own investigations into this promising compound.

References

Unveiling the Specificity of 2,4-Dihydroxybenzylamine: A Comparative Guide to its Cross-reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of 2,4-Dihydroxybenzylamine (2,4-DHBA), a known inhibitor of glutathione reductase, with other alternatives. We delve into its potential for cross-reactivity in various biological assays, supported by experimental data and detailed protocols, to aid in the informed selection and application of this compound.

This compound (2,4-DHBA) has been identified as a specific and irreversible inhibitor of the critical antioxidant enzyme, glutathione reductase (GR)[1]. Its mechanism of action, involving an NADPH-dependent process, and its competition with the natural substrate, oxidized glutathione (GSSG), have been documented[1]. However, the presence of a catechol moiety in its structure raises concerns about potential off-target effects and interference in biological assays, as catechols are a known class of Pan Assay Interference Compounds (PAINS)[2][3][4]. This guide aims to provide a balanced perspective by presenting the known specificity of 2,4-DHBA alongside a discussion of the potential for cross-reactivity inherent in its chemical class.

Performance Comparison of Glutathione Reductase Inhibitors

The primary target of 2,4-DHBA is glutathione reductase. To objectively assess its performance, a comparison with other known GR inhibitors is essential. The following table summarizes the key characteristics of 2,4-DHBA and two other commonly used inhibitors, 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU or Carmustine) and Cloretazine.

InhibitorTarget EnzymeMechanism of ActionIC50 Value (Purified Human GR)Key Characteristics & Potential for Cross-Reactivity
This compound (2,4-DHBA) Glutathione ReductaseIrreversible, NADPH-dependent, competes with GSSG. A structure-activity analysis suggests inhibition is unique among meta-dihydroxybenzene derivatives[1].Not explicitly stated for human GR in the provided results.Specific for glutathione reductase based on initial studies. However, its catechol structure suggests a risk of non-specific activity as a PAIN compound, potentially through redox cycling or covalent modification of other proteins[2][3][4].
BCNU (Carmustine) Glutathione ReductaseIrreversible; generates 2-chloroethyl isocyanate which carbamoylates the enzyme[5][6][7].~55.5 µM[5]A well-established GR inhibitor, but its reactivity is not limited to GR. It is a DNA-alkylating agent and can inhibit other enzymes[5][6][7][8].
Cloretazine Glutathione ReductaseIrreversible; yields methyl isocyanate upon activation[5][6].~54.6 µM[5]While a potent inhibitor of purified GR, it shows significantly less inhibition of cellular GR activity compared to BCNU[5][6]. This suggests a different cellular uptake or activation mechanism.

Understanding Potential Cross-Reactivity: The Catechol Issue

Catechol-containing compounds are frequently identified as "hits" in high-throughput screening campaigns, not due to specific target engagement, but because of their inherent reactivity, which can lead to false-positive results. This phenomenon is a significant concern for researchers utilizing compounds like 2,4-DHBA.

The primary mechanisms by which catechols can interfere with biological assays include:

  • Redox Cycling: Catechols can undergo oxidation to form reactive quinone species, which can then be reduced back to the catechol form, creating a futile redox cycle. This process can generate reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂)[9][10]. ROS can non-specifically modify and inactivate proteins, leading to apparent inhibition in enzymatic assays.

  • Covalent Modification: The electrophilic quinone intermediates formed from catechol oxidation can react with nucleophilic residues on proteins, such as cysteine, leading to covalent modification and irreversible inactivation[11]. This is a common mechanism for PAINS.

  • Assay-Specific Interference: Redox-active compounds can interfere with assay components. For example, they can reduce a colorimetric or fluorometric probe, leading to a false signal[12][13].

dot

Caption: Potential mechanisms of assay interference by catechol-containing compounds.

Experimental Protocols

To ensure the robust evaluation of 2,4-DHBA and to mitigate potential artifacts, the following experimental protocols are provided.

Glutathione Reductase Activity Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the reduction of GSSG by glutathione reductase.

Materials:

  • 100 mM Potassium Phosphate Buffer with 1 mM EDTA, pH 7.5

  • 10 mM GSSG (oxidized glutathione) in water

  • 2 mM NADPH in 100 mM Potassium Phosphate Buffer, pH 7.5

  • Purified glutathione reductase or cell/tissue lysate

  • Test compound (2,4-DHBA or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of 100 mM Potassium Phosphate Buffer

    • 100 µL of 10 mM GSSG

    • 50 µL of 2 mM NADPH

  • Add a small volume (e.g., 1-10 µL) of the test compound or vehicle control to the reaction mixture and incubate for a desired pre-incubation time (e.g., 5-10 minutes) at 25°C.

  • Initiate the reaction by adding 50 µL of the glutathione reductase enzyme solution.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • The rate of NADPH oxidation is proportional to the glutathione reductase activity.

dot

Glutathione_Reductase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis Reagents Prepare Reaction Mixture (Buffer, GSSG, NADPH) Compound Add Test Compound or Vehicle Reagents->Compound Enzyme Add Glutathione Reductase to Initiate Reaction Compound->Enzyme Spectro Monitor Absorbance Decrease at 340 nm Enzyme->Spectro Rate Calculate Rate of NADPH Oxidation Spectro->Rate

Caption: Experimental workflow for a typical glutathione reductase activity assay.

Assay for Detecting Redox Cycling Activity

This assay can be used to assess the potential of a compound to generate hydrogen peroxide through redox cycling.

Materials:

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Dithiothreitol (DTT)

  • Horseradish peroxidase (HRP)

  • Phenol Red

  • Test compound

Procedure:

  • In a 96-well plate, add the assay buffer, HRP, and Phenol Red.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding DTT.

  • Incubate the plate at room temperature for a set period (e.g., 30 minutes).

  • Measure the absorbance at 610 nm. An increase in absorbance indicates the production of H₂O₂.

Conclusion and Recommendations

This compound is a valuable tool for studying the role of glutathione reductase due to its documented specificity and irreversible mechanism of inhibition. However, its classification as a catechol-containing compound necessitates a cautious approach. Researchers should be aware of the potential for assay interference and off-target effects, particularly in high-throughput screening and when studying cellular systems where the compound's effects on other pathways have not been thoroughly characterized.

To ensure the validity of experimental findings, it is strongly recommended to:

  • Perform control experiments: Always include appropriate vehicle controls and, when possible, a structurally similar but inactive analog of 2,4-DHBA.

  • Use orthogonal assays: Confirm findings using different assay formats that are less susceptible to the interference mechanisms of catechols.

  • Assess for redox activity: Employ assays, such as the one described above, to directly test for the redox cycling potential of 2,4-DHBA under the specific experimental conditions.

  • Consider alternative inhibitors: When studying the broader effects of glutathione reductase inhibition, using structurally and mechanistically different inhibitors like BCNU can help to confirm that the observed phenotype is due to the inhibition of the target enzyme and not an off-target effect of a specific compound.

By taking these precautions, researchers can confidently utilize this compound as a specific inhibitor of glutathione reductase while minimizing the risk of generating misleading data due to its potential for cross-reactivity.

References

Benchmarking Analytical Methods for 2,4-Dihydroxybenzylamine Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the detection and quantification of 2,4-Dihydroxybenzylamine (2,4-DHBA). Due to a scarcity of published methods validated specifically for 2,4-DHBA, this document leverages established protocols for the structurally similar and more commonly analyzed isomer, 3,4-Dihydroxybenzylamine (3,4-DHBA), as well as other related phenolic compounds. The information herein is intended to serve as a robust starting point for the development and validation of analytical methods for 2,4-DHBA.

The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Electrochemical Detection (ED), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are benchmarked based on their sensitivity, specificity, and applicability to complex biological matrices.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

MethodPrincipleTypical Performance Characteristics (based on related analytes)AdvantagesDisadvantages
HPLC-UV Separation by reverse-phase chromatography and detection based on the absorption of UV light by the analyte.Linearity: 0.1 - 100 µg/mL LOD: ~0.05 µg/mL Precision: <10% RSDSimple, robust, widely available instrumentation.Lower sensitivity and specificity compared to other methods; potential for interference from co-eluting compounds.
HPLC-ED Separation by reverse-phase chromatography followed by electrochemical detection based on the oxidation of the phenolic hydroxyl groups.Linearity: 1 - 1000 ng/mL LOD: ~0.5 ng/mL Precision: <5% RSDHigh sensitivity and selectivity for electroactive compounds like phenolic amines.[1]Sensitive to mobile phase composition and electrode surface condition; not all compounds are electroactive.
LC-MS/MS Separation by HPLC coupled with mass spectrometry for highly specific detection based on mass-to-charge ratio and fragmentation patterns.Linearity: 0.02 - 2500 ng/mL[2] LOD: ~0.01 ng/mL Precision: <5% RSDHighest sensitivity and specificity; provides structural confirmation.Higher cost and complexity of instrumentation and method development.

Experimental Protocols

The following are detailed experimental protocols adapted from methods for structurally related compounds. These should be considered as starting points and will require optimization and validation for the specific analysis of 2,4-DHBA.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 2,4-DHBA in simpler matrices or when high sensitivity is not required.

  • Instrumentation: A standard HPLC system with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), an autosampler, and data acquisition software.

  • Mobile Phase: An isocratic or gradient mixture of methanol or acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid or phosphoric acid). A typical starting point is a 20:80 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 280 nm, to be optimized based on the UV spectrum of 2,4-DHBA.

  • Sample Preparation: For biological samples, a protein precipitation step with acetonitrile or methanol, followed by centrifugation and filtration of the supernatant is recommended.

  • Quantification: An external or internal standard method can be used. 3,4-Dihydroxybenzylamine could be a suitable internal standard, provided it is chromatographically resolved from 2,4-DHBA.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)

This method offers higher sensitivity and is well-suited for the analysis of 2,4-DHBA in biological fluids where concentrations are expected to be low.

  • Instrumentation: An HPLC system coupled with an electrochemical detector with a glassy carbon working electrode. A C18 column (e.g., 3.0 x 150 mm, 3 µm) is appropriate.

  • Mobile Phase: A buffer solution (e.g., 0.1 M sodium phosphate, 0.1 mM EDTA) with an organic modifier like methanol or acetonitrile (e.g., 10-20%). The pH should be optimized for the electrochemical response of 2,4-DHBA (typically between 3 and 6).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Electrochemical Detector Settings: The potential of the working electrode should be optimized to maximize the signal-to-noise ratio for 2,4-DHBA (a starting potential of +0.7 to +0.8 V vs. Ag/AgCl is recommended).

  • Sample Preparation: Solid-phase extraction (SPE) with a cation-exchange or mixed-mode sorbent is often necessary for plasma or urine samples to remove interferences and concentrate the analyte.

  • Internal Standard: 3,4-Dihydroxybenzylamine is commonly used as an internal standard in catecholamine assays using HPLC-ED.[1][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest level of sensitivity and specificity and is the preferred method for complex matrices and trace-level quantification.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. A C18 or HILIC column can be used for separation.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid for positive ionization mode.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be suitable for the primary amine structure of 2,4-DHBA.

    • MRM Transitions: Specific precursor and product ion transitions for 2,4-DHBA need to be determined by infusing a standard solution. For the protonated molecule [M+H]+, fragmentation would likely involve the loss of ammonia or other neutral losses from the benzylamine moiety.

  • Sample Preparation: Sample preparation can range from simple protein precipitation ('dilute-and-shoot') to more extensive SPE or liquid-liquid extraction, depending on the matrix and required sensitivity.

  • Internal Standard: A stable isotope-labeled version of 2,4-DHBA would be the ideal internal standard. If unavailable, a structurally similar compound like 3,4-DHBA can be used.

Visualizations

General Experimental Workflow for 2,4-DHBA Analysis

cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data_processing Data Processing Sample_Collection Sample Collection (e.g., Plasma, Urine) Internal_Standard Internal Standard Spiking Sample_Collection->Internal_Standard Extraction Extraction (Protein Precipitation, LLE, or SPE) Internal_Standard->Extraction Concentration_Reconstitution Concentration & Reconstitution Extraction->Concentration_Reconstitution HPLC_Separation HPLC Separation (C18 or HILIC column) Concentration_Reconstitution->HPLC_Separation Detection Detection (UV, ED, or MS/MS) HPLC_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of 2,4-DHBA Calibration_Curve->Quantification

Caption: General experimental workflow for the quantification of 2,4-DHBA.

Decision Tree for Method Selection

Start Start: Define Analytical Needs Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix Yes HPLC_UV HPLC-UV Sensitivity->HPLC_UV No Specificity High Specificity/Confirmation Needed? Matrix->Specificity Yes HPLC_ED HPLC-ED Matrix->HPLC_ED No Specificity->HPLC_ED No LC_MSMS LC-MS/MS Specificity->LC_MSMS Yes

Caption: Decision tree for selecting an analytical method for 2,4-DHBA.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2,4-Dihydroxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as 2,4-Dihydroxybenzylamine, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects and to use appropriate personal protective equipment (PPE) at all times.

Hazard Summary:

Hazard StatementClassification
H315: Causes skin irritationSkin Irritation (Category 2)
H318 / H319: Causes serious eye damage/irritationSerious Eye Damage / Eye Irritation (Category 1 / 2A)
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory system
H402 / H411: Harmful/Toxic to aquatic lifeHazardous to the aquatic environment, acute/chronic

Recommended Personal Protective Equipment (PPE): [1]

EquipmentSpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1]
Respiratory Protection A NIOSH-approved N95 dust mask is recommended, especially when handling the powder form to avoid dust inhalation.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This protocol is based on the precautionary principle of treating the substance as hazardous waste.

1. Waste Identification and Segregation:

  • All waste containing this compound, including the pure substance, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, must be segregated from general laboratory waste.[2]

  • Clearly label the waste as "Hazardous Waste: this compound" to prevent accidental mixing with other waste streams.[2]

2. Waste Collection and Containment:

  • Solid Waste: Collect all solid waste in a dedicated, leak-proof, and sealable hazardous waste container.[2]

  • Liquid Waste: For solutions containing this compound, use a designated, sealed, and properly labeled hazardous waste container for liquids.[2]

  • Ensure the container is compatible with the chemical properties of the waste.

3. Accidental Spill Cleanup:

  • In the event of a spill, ensure adequate ventilation and wear the appropriate PPE.[1]

  • For powder spills, cover with a plastic sheet or tarp to minimize dust spreading.

  • Sweep up the spilled material and place it in a suitable, labeled container for disposal.[1]

  • After the solid material has been removed, clean the contaminated surface thoroughly.

  • Do not flush spills into the surface water or sanitary sewer system.

4. Storage:

  • Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[2]

  • The storage area should be away from incompatible materials such as strong oxidizing agents and strong bases.[1][3]

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3]

  • Do not dispose of this compound down the drain or in the regular trash.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: this compound Waste Generation B 1. Identify & Segregate Waste (Solid, Liquid, Contaminated Materials) A->B D Spill Occurs A->D C 2. Collect in Labeled, Sealable Hazardous Waste Container B->C F 4. Store in Designated Satellite Accumulation Area C->F D->B No E 3. Spill Cleanup: - Wear PPE - Contain & Collect - Decontaminate Area D->E Yes E->C G 5. Arrange Pickup by Licensed Hazardous Waste Vendor F->G H End: Proper Disposal G->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,4-Dihydroxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 2,4-Dihydroxybenzylamine (CAS: 63452-56-2). Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedures are based on information for structurally similar chemicals and general laboratory safety principles. All users should exercise caution and handle this substance as potentially hazardous.

Immediate Safety and Personal Protective Equipment (PPE)

Direct contact with this compound may cause irritation to the skin, eyes, and respiratory tract.[1] Adherence to the following PPE guidelines is mandatory to minimize exposure.

Recommended Personal Protective Equipment:

Protection Type Specific Recommendations
Eye and Face Protection Chemical safety goggles and a face shield should be worn.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat are required.
Respiratory Protection A NIOSH-approved respirator is necessary when handling the powder outside of a fume hood.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for the safe handling of this compound.

Preparation and Handling:

  • Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to control dust and vapors.

  • Personal Protective Equipment (PPE): Before handling, ensure all required PPE is correctly worn.

  • Weighing and Transfer: Use a spatula for transferring the solid. Avoid creating dust. If dust is generated, ensure it is contained within the fume hood.

  • Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal Plan: Waste Management and Decontamination

Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.

Waste Disposal:

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, paper towels), in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a labeled hazardous waste container. Do not dispose of down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.

Decontamination:

  • Spills: In the event of a spill, evacuate the area and prevent the spread of the material. Use an absorbent material to clean up the spill and place all contaminated materials in a sealed container for hazardous waste disposal.

  • Work Surfaces: After handling, decontaminate all work surfaces with an appropriate solvent and cleaning agent.

  • Personal Decontamination: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Handling and Disposal Workflow

Workflow for Handling and Disposal of this compound A Preparation B Handling in Fume Hood A->B Wear appropriate PPE C Weighing and Transfer B->C D Solution Preparation C->D E Experimentation D->E F Waste Collection E->F Generate Waste I Decontamination E->I Post-Experiment G Solid Waste F->G H Liquid Waste F->H M Proper Disposal G->M H->M J Spill Cleanup I->J K Surface Cleaning I->K L Personal Hygiene I->L J->M K->L

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dihydroxybenzylamine
Reactant of Route 2
2,4-Dihydroxybenzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.